molecular formula C10H14 B086881 1-Methyl-4-propylbenzene CAS No. 1074-55-1

1-Methyl-4-propylbenzene

Cat. No.: B086881
CAS No.: 1074-55-1
M. Wt: 134.22 g/mol
InChI Key: JXFVMNFKABWTHD-UHFFFAOYSA-N
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Description

1-Methyl-4-propylbenzene is a useful research compound. Its molecular formula is C10H14 and its molecular weight is 134.22 g/mol. The purity is usually 95%.
The exact mass of the compound p-Propyltoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73973. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-propylbenzene
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InChI

InChI=1S/C10H14/c1-3-4-10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JXFVMNFKABWTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8061470
Record name p-Propyltoluene
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Molecular Weight

134.22 g/mol
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CAS No.

1074-55-1
Record name 1-Methyl-4-propylbenzene
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Record name p-Propyltoluene
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Record name p-Propyltoluene
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Record name Benzene, 1-methyl-4-propyl-
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Record name 4-propyltoluene
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Record name P-PROPYLTOLUENE
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Foundational & Exploratory

p-Propyltoluene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-propyltoluene, a significant aromatic hydrocarbon. This document consolidates essential data, experimental methodologies, and relevant biological information to support its application in research and development.

Core Chemical Information

p-Propyltoluene, also known as 1-methyl-4-propylbenzene, is an organic compound with the chemical formula C10H14.[1] It is a colorless liquid with a characteristic aromatic odor and is soluble in organic solvents but has low solubility in water.[1]

Identifiers and Molecular Properties
PropertyValueReference
CAS Number 1074-55-1[1]
Molecular Weight 134.22 g/mol [1]
Molecular Formula C10H14[1]
IUPAC Name This compound
Synonyms p-Propyltoluene, 4-Propyltoluene, this compound[1]
SMILES CCCc1ccc(C)cc1
InChI Key JXFVMNFKABWTHD-UHFFFAOYSA-N
Physical and Chemical Properties
PropertyValueReference
Boiling Point 183-184 °C
Flash Point 56 °C
Density 0.86 g/cm³ at 20 °C
Appearance Colorless liquid[1]

Synthesis and Analysis

Synthesis of p-Propyltoluene via Friedel-Crafts Alkylation

A common method for the synthesis of p-propyltoluene is the Friedel-Crafts alkylation of toluene with a propylating agent, such as 1-chloropropane or propan-2-ol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Experimental Protocol: Friedel-Crafts Alkylation of Toluene

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Catalyst Suspension: Add anhydrous aluminum chloride to the flask, followed by an excess of dry toluene.

  • Addition of Alkylating Agent: Slowly add 1-chloropropane to the stirred suspension through the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Reaction: After the addition is complete, stir the mixture at room temperature for several hours or gently heat to reflux to drive the reaction to completion.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. This will hydrolyze the aluminum chloride.

  • Extraction: Separate the organic layer and wash it with a dilute acid (e.g., 1M HCl), followed by a sodium bicarbonate solution, and finally with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the toluene by distillation. The resulting p-propyltoluene can be further purified by fractional distillation.

Logical Workflow for Friedel-Crafts Alkylation

Friedel_Crafts_Alkylation Toluene Toluene (Aromatic Substrate) Reaction_Vessel Reaction Vessel (Anhydrous Conditions) Toluene->Reaction_Vessel Propylating_Agent 1-Chloropropane (Alkylating Agent) Propylating_Agent->Reaction_Vessel Catalyst AlCl3 (Lewis Acid Catalyst) Catalyst->Reaction_Vessel Quenching Quenching (Ice Water) Reaction_Vessel->Quenching Reaction Mixture Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Fractional Distillation Extraction->Purification Crude Product Product p-Propyltoluene Purification->Product

Caption: Workflow for the synthesis of p-propyltoluene.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of p-propyltoluene in complex mixtures.

Experimental Protocol: GC-MS Analysis of p-Propyltoluene

  • Sample Preparation: Dissolve the sample containing p-propyltoluene in a suitable volatile solvent, such as dichloromethane or hexane. If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

  • GC-MS System:

    • Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic hydrocarbons (e.g., a non-polar or medium-polar column).

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature to separate volatile components and gradually ramp up to a higher temperature to elute less volatile compounds. A typical program might be: 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

    • Mass Range: Scan a mass range appropriate for the expected fragments of p-propyltoluene (e.g., m/z 40-300).

  • Data Analysis: Identify p-propyltoluene by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The molecular ion peak would be at m/z 134, with characteristic fragment ions.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Sample_Prep Sample Preparation (Dissolution/Extraction) GC_Injection GC Injection (Vaporization) Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Ionization) GC_Separation->MS_Ionization Separated Analytes MS_Analysis Mass Analysis (Quadrupole) MS_Ionization->MS_Analysis Detection Detection (Electron Multiplier) MS_Analysis->Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) Detection->Data_Analysis

Caption: General workflow for GC-MS analysis.

Biological Relevance and Toxicology

While specific data on p-propyltoluene is limited, information on related compounds like n-propylbenzene and toluene provides insights into its potential biological activity and toxicology.

Metabolic Pathways

Studies on the metabolism of n-propylbenzene by Pseudomonas species have shown two primary pathways: oxidation of the propyl side chain and oxidation of the aromatic ring. It is plausible that p-propyltoluene undergoes similar metabolic transformations.

Proposed Metabolic Pathway of p-Propyltoluene

Metabolic_Pathway p_Propyltoluene p-Propyltoluene Side_Chain_Oxidation Side-Chain Oxidation p_Propyltoluene->Side_Chain_Oxidation Ring_Oxidation Ring Oxidation p_Propyltoluene->Ring_Oxidation Phenylpropionic_Acid_Derivative 3-(p-tolyl)propanoic acid Side_Chain_Oxidation->Phenylpropionic_Acid_Derivative Beta_Oxidation β-Oxidation Phenylpropionic_Acid_Derivative->Beta_Oxidation p_Toluic_Acid p-Toluic Acid Beta_Oxidation->p_Toluic_Acid Further_Metabolism Further Metabolism p_Toluic_Acid->Further_Metabolism Propylcatechol_Derivative 4-Propyl-1,2-benzenediol Ring_Oxidation->Propylcatechol_Derivative Ring_Fission Ring Fission Propylcatechol_Derivative->Ring_Fission Ring_Fission->Further_Metabolism

Caption: Proposed metabolic pathways for p-propyltoluene.

Toxicological Profile

p-Propyltoluene is classified as a flammable liquid and may cause skin and eye irritation.[2] It may be fatal if swallowed and enters the airways.[2] As with other aromatic hydrocarbons, prolonged or excessive exposure may lead to effects on the central nervous system.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound, and work should be conducted in a well-ventilated area or fume hood.

Applications

p-Propyltoluene serves as a solvent and an intermediate in the synthesis of other organic compounds.[1] Its structural similarity to other alkylbenzenes makes it a compound of interest in studies of structure-activity relationships, particularly in the fields of medicinal chemistry and materials science.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant safety data sheets (SDS) before handling any chemical.

References

Spectroscopic Profile of 1-Methyl-4-propylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-4-propylbenzene, a key aromatic hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide includes structured data tables for easy reference, detailed experimental protocols, and a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 90 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.09d2HAromatic (ortho to CH₃)
7.07d2HAromatic (ortho to CH₂CH₂CH₃)
2.51t2HBenzylic CH₂
2.29s3HAr-CH₃
1.60sextet2HCH₂CH₃
0.92t3HCH₃

[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
140.0Quaternary Aromatic C (C-CH₂CH₂CH₃)
135.2Quaternary Aromatic C (C-CH₃)
128.9Aromatic CH (ortho to CH₂CH₂CH₃)
128.4Aromatic CH (ortho to CH₃)
37.9Benzylic CH₂
24.8CH₂CH₃
21.0Ar-CH₃
13.9CH₃

[2]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Interpretation
3050-3000C-H stretch (aromatic)
2960-2850C-H stretch (aliphatic)
1620, 1515C=C stretch (aromatic ring)
1465C-H bend (aliphatic)
815C-H out-of-plane bend (p-disubstituted)

[3][4]

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Proposed Fragment
13425[M]⁺ (Molecular Ion)
119100[M-CH₃]⁺
10520[M-C₂H₅]⁺
9130[C₇H₇]⁺ (Tropylium ion)

[5][6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-25 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.5-0.7 mL) within a clean, dry NMR tube.[7] The solution must be homogeneous to ensure high-quality spectra.

Data Acquisition: The NMR spectra are typically acquired on a spectrometer operating at a specific frequency for protons (e.g., 300 or 400 MHz). For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a longer acquisition time are necessary.[7][8] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is typically obtained using the neat liquid. A thin film of the compound is placed between two salt plates (e.g., NaCl or KBr) which are then mounted in the spectrometer's sample holder.[9][10] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[11][12]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[11] A background spectrum of the empty salt plates or ATR crystal is first collected and automatically subtracted from the sample spectrum. The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (in cm⁻¹).[13]

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.[14][15] Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[14]

Data Acquisition: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[16]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of information obtained from the different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Structure Final Structure Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_Info Carbon-Hydrogen Framework - Chemical Environment - Connectivity (J-coupling) - Number of Protons/Carbons NMR->NMR_Info IR IR Spectroscopy IR_Info Functional Groups - Aromatic C-H - Aliphatic C-H - Aromatic Ring IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight & Formula - Molecular Ion Peak (M⁺) - Fragmentation Pattern MS->MS_Info Structure This compound NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Workflow for the structural elucidation of this compound using spectroscopic methods.

References

An In-depth Technical Guide to the Synthesis of 4-Propyltoluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-propyltoluene, a valuable intermediate in various chemical syntheses. The document details classical and modern synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

4-Propyltoluene is an aromatic hydrocarbon with a propyl group attached to a toluene scaffold. Its structure makes it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. This guide focuses on the most common and effective methods for its preparation, providing the necessary details for laboratory-scale synthesis.

Primary Synthesis Pathway: Friedel-Crafts Acylation Followed by Reduction

The most established and reliable method for the synthesis of 4-propyltoluene involves a two-step process: the Friedel-Crafts acylation of toluene to form 4-methylpropiophenone, followed by the reduction of the ketone to the corresponding alkane.

Step 1: Friedel-Crafts Acylation of Toluene

In this step, toluene undergoes an electrophilic aromatic substitution reaction with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is highly regioselective, yielding predominantly the para-substituted product, 4-methylpropiophenone, due to the directing effect of the methyl group on the toluene ring.[1][2]

Friedel_Crafts_Acylation Toluene Toluene Intermediate 4-Methylpropiophenone Toluene->Intermediate PropionylChloride Propionyl Chloride PropionylChloride->Intermediate AlCl3 AlCl3 (catalyst) AlCl3->Intermediate HCl HCl Intermediate->HCl

Figure 1: Friedel-Crafts Acylation of Toluene.
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is assembled. The system is kept under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Anhydrous aluminum chloride (1.1 eq.) is suspended in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide in the reaction flask. The flask is cooled in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Propionyl chloride (1.0 eq.) is added dropwise to the stirred suspension of AlCl₃ over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Addition of Toluene: Toluene (1.2 eq.) is then added dropwise from the dropping funnel over 30 minutes, keeping the reaction temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Workup: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic layer. The aqueous layer is extracted with DCM. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 4-methylpropiophenone can be purified by vacuum distillation.

Step 2: Reduction of 4-Methylpropiophenone

The carbonyl group of 4-methylpropiophenone is reduced to a methylene group to yield the final product, 4-propyltoluene. Two classical methods are commonly employed for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[3]

The Clemmensen reduction involves the use of amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone.[4] This method is suitable for substrates that are stable in strongly acidic conditions.

Clemmensen_Reduction Ketone 4-Methylpropiophenone Product 4-Propyltoluene Ketone->Product Reagents Zn(Hg), HCl Reagents->Product

Figure 2: Clemmensen Reduction of 4-Methylpropiophenone.
  • Preparation of Zinc Amalgam: Granulated zinc is washed with dilute HCl, then treated with a solution of mercuric chloride. The resulting amalgamated zinc is washed with water.

  • Reaction Setup: A round-bottom flask is charged with the amalgamated zinc, concentrated hydrochloric acid, water, and toluene (as a co-solvent). 4-Methylpropiophenone (1.0 eq.) is added to the flask.

  • Reaction: The mixture is heated under reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

  • Workup: After cooling, the mixture is decanted from the remaining zinc. The aqueous layer is extracted with diethyl ether or toluene. The combined organic layers are washed with water, sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting 4-propyltoluene can be purified by distillation.

The Wolff-Kishner reduction is performed under basic conditions, using hydrazine hydrate (N₂H₄·H₂O) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol.[5] This method is preferred for substrates that are sensitive to strong acids. The Huang-Minlon modification, which involves distilling off water and excess hydrazine before heating to a higher temperature, is often used to improve yields and shorten reaction times.[3]

Wolff_Kishner_Reduction Ketone 4-Methylpropiophenone Product 4-Propyltoluene Ketone->Product Reagents H₂NNH₂, KOH, Heat Reagents->Product

Figure 3: Wolff-Kishner Reduction of 4-Methylpropiophenone.
  • Reaction Setup: A round-bottom flask fitted with a reflux condenser is charged with 4-methylpropiophenone (1.0 eq.), diethylene glycol, hydrazine hydrate (3-5 eq.), and potassium hydroxide (3-5 eq.).

  • Hydrazone Formation: The mixture is heated to 100-120 °C for 1-2 hours to form the hydrazone intermediate.

  • Decomposition: The condenser is then replaced with a distillation head, and the temperature is raised to distill off water and excess hydrazine. Once the temperature of the reaction mixture reaches 190-200 °C, the distillation head is replaced with the reflux condenser, and the mixture is refluxed for 3-4 hours.

  • Workup: The reaction mixture is cooled and diluted with water. The product is extracted with a suitable organic solvent like diethyl ether or hexane. The combined organic extracts are washed with dilute HCl and then with water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The final product, 4-propyltoluene, is purified by distillation.

Alternative Synthesis Pathway: Modern Cross-Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions offer alternative routes to 4-propyltoluene, often with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling is a prominent example.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of 4-propyltoluene, this could involve the coupling of 4-tolylboronic acid with an n-propyl halide.[6]

Suzuki_Miyaura_Coupling BoronicAcid 4-Tolylboronic Acid Product 4-Propyltoluene BoronicAcid->Product PropylHalide n-Propyl Bromide PropylHalide->Product Catalyst Pd Catalyst, Base Catalyst->Product

Figure 4: Suzuki-Miyaura Coupling for 4-Propyltoluene Synthesis.
  • Reaction Setup: A Schlenk flask is charged with 4-tolylboronic acid (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.). The flask is evacuated and backfilled with an inert gas.

  • Solvent and Reagent Addition: A degassed solvent mixture (e.g., toluene/water or dioxane/water) is added, followed by the addition of n-propyl bromide (1.2 eq.).

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred for several hours until the starting materials are consumed (monitored by GC-MS or TLC).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical quantitative data for the described synthesis pathways. Yields can vary depending on the specific reaction conditions and scale.

Table 1: Friedel-Crafts Acylation of Toluene

Acylating AgentCatalystSolventTemperature (°C)Time (h)Conversion (%)Selectivity for 4-isomer (%)Reference
Propionic AnhydrideUDCaT-5None18036267
Propionyl ChlorideAlCl₃DCM0 - RT2-4-High[1][2]

Table 2: Reduction of 4-Methylpropiophenone

Reduction MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
ClemmensenZn(Hg), conc. HClToluene/WaterReflux4-6Good[4]
Wolff-KishnerH₂NNH₂, KOHDiethylene glycol190-2003-4High[3][5]

Table 3: Suzuki-Miyaura Coupling

Aryl Boronic AcidAlkyl HalideCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Tolylboronic Acidn-Propyl BromidePd(PPh₃)₄K₂CO₃Toluene/Water80-100-Moderate to High[6]

Conclusion

This guide has outlined the principal synthetic routes to 4-propyltoluene, with a focus on the classical Friedel-Crafts acylation followed by reduction, as well as a modern cross-coupling alternative. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the functional group tolerance required. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide on the Health and Safety of 1-Methyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 1-methyl-4-propylbenzene, a compound also known by its synonyms p-cymene, 4-propyltoluene, and 1-isopropyl-4-methylbenzene. This document is intended to serve as a critical resource for professionals working with this chemical, offering detailed toxicological data, experimental methodologies, and an exploration of its mechanisms of action.

Section 1: Chemical and Physical Properties

This compound is a naturally occurring aromatic organic compound found in a variety of essential oils. It is a colorless liquid with a characteristic mild, pleasant odor.[1] Due to its properties, it finds use as a flavoring agent in food, a fragrance ingredient, and as a solvent.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₄
Molecular Weight134.22 g/mol [4]
CAS Number99-87-6[4][5]
Boiling Point177.1°C (350.8°F)[6]
Melting Point-68.9°C (-92°F)[6]
Flash Point47°C (117°F) (closed cup)[7][8]
Vapor Pressure1.5 mmHg @ 20°C[9]
Specific Gravity0.854 - 0.861 (Water = 1)[6][9]
SolubilityInsoluble in water; Soluble in diethyl ether, acetone, and oil.[6][10]

Section 2: Toxicological Data

The toxicological profile of this compound has been evaluated through various studies. The available quantitative data from acute and repeated dose toxicity studies are summarized below.

Table 2: Acute Oral Toxicity of this compound

SpeciesRouteLD50
RatOral3669 - 4750 mg/kg[6][11]
MouseOral1695 mg/kg[12]
HumanOralTDLo: 3000 mg/kg[12]

Table 3: Repeated Dose Oral Toxicity of this compound

SpeciesDurationNOAEL (No-Observed-Adverse-Effect Level)
Rat90 days12 mg/kg/day[8][13]

Skin and Eye Irritation:

Section 3: Experimental Protocols

The following sections detail the methodologies for key toxicological assessments, based on standardized OECD guidelines, which are representative of the procedures used to generate the data presented above.

Acute Oral Toxicity Testing (Representative Protocol based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a small number of animals.

  • Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are often preferred as they can be slightly more sensitive.[14]

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They have access to standard laboratory diet and drinking water ad libitum.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions).[6] Animals are fasted prior to dosing.

  • Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is dosed at the starting dose. The outcome (mortality or survival) determines the next step:

    • If mortality occurs, the next group is dosed at a lower fixed dose level.

    • If no mortality occurs, the next group is dosed at a higher fixed dose level.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[14][15]

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Repeated Dose 90-Day Oral Toxicity Study (Representative Protocol based on OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure over a prolonged period.

  • Test Animals: Typically, rodents (e.g., rats) are used. Groups of at least 10 males and 10 females are assigned to each dose level and a control group.[16]

  • Dose Administration: The test substance is administered orally on a 7-day per week basis for 90 days.[1] This can be done via gavage, in the diet, or in the drinking water.

  • Dose Levels: At least three dose levels are used, plus a control group. The highest dose should induce some toxic effects but not mortality, while the lowest dose should not produce any evidence of toxicity (to determine the NOAEL).

  • Observations:

    • Clinical Observations: Detailed clinical observations are made daily.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Ophthalmology: Examinations are performed before the start of the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of various parameters.

    • Urinalysis: Conducted at termination.

  • Pathology: All animals are subjected to a full gross necropsy. Histopathological examination is performed on the control and high-dose groups, and on all gross lesions. Organs from the lower dose groups are also examined if treatment-related changes are seen in the high-dose group.

Skin Irritation Testing (Representative Protocol based on OECD Guideline 404 - In Vivo)

This test determines the potential for a substance to cause reversible inflammatory changes to the skin.

  • Test Animals: Albino rabbits are typically used.

  • Procedure: A small area of the animal's dorsal skin is clipped free of fur. The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin under a gauze patch.[17]

  • Exposure Duration: The exposure period is typically 4 hours.[17]

  • Observation: After the exposure period, the patch and any residual test substance are removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations may be continued for up to 14 days to assess the reversibility of any effects.

  • Scoring: The severity of erythema and edema is graded according to a numerical scoring system (e.g., Draize scoring).

Eye Irritation Testing (Representative Protocol based on OECD Guideline 405 - In Vivo)

This test assesses the potential of a substance to cause damage to the eye.

  • Test Animals: Albino rabbits are the recommended species.

  • Procedure: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal.[4] The other eye remains untreated and serves as a control. The eyelids are then held shut for a short period.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[10] Observations may continue for up to 21 days to evaluate the reversibility of effects.

  • Scoring: The ocular reactions are scored according to a standardized system (e.g., Draize scoring).

Section 4: Mechanisms of Toxicity & Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the biological effects of this compound.

Mitochondrial Uncoupling

Studies have shown that this compound can act as a mitochondrial uncoupler. It appears to induce a proton leak through the F₀ fraction of ATP synthase, which disrupts the mitochondrial membrane potential and reduces the efficiency of ATP synthesis.[6][11][15] This uncoupling of oxidative phosphorylation can lead to cellular energy depletion and may contribute to its overall toxicity.

Mitochondrial_Uncoupling Proposed Mechanism of Mitochondrial Uncoupling by this compound cluster_Mitochondrion Mitochondrion cluster_PCymene ETC Electron Transport Chain (ETC) Proton_Pumping Proton Pumping (H+) ETC->Proton_Pumping e⁻ flow H_gradient Proton Gradient (High H+ in Intermembrane Space) Proton_Pumping->H_gradient ATP_Synthase ATP Synthase (F₁F₀) H_gradient->ATP_Synthase Proton Motive Force H_gradient->Proton_Leak Proton Leak ATP_Production ATP Production ATP_Synthase->ATP_Production ATP_Synthase->ATP_Production Reduced ATP Synthesis PCymene This compound PCymene->ATP_Synthase Induces proton leak via F₀ subunit

Caption: Mitochondrial uncoupling by this compound.

Modulation of Inflammatory Signaling Pathways

This compound has been shown to possess anti-inflammatory properties by modulating key signaling pathways. It can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, p38, and JNK.[4][5][13] By blocking these pathways, it can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][10][13]

Inflammatory_Signaling_Inhibition Inhibition of Inflammatory Signaling by this compound cluster_pathway Pro-inflammatory Signaling Cascade cluster_inhibition LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK_p MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_p NFkB_p NF-κB Pathway TLR4->NFkB_p Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK_p->Cytokines NFkB_p->Cytokines Inflammation Inflammation Cytokines->Inflammation PCymene This compound PCymene->MAPK_p Inhibits PCymene->NFkB_p Inhibits

Caption: Anti-inflammatory action of this compound.

Section 5: Health and Safety Considerations

Hazard Classification

This compound is classified as a flammable liquid and vapor.[4][5] It may be fatal if swallowed and enters airways due to the risk of chemical pneumonitis.[4][11] It is also considered toxic to aquatic life with long-lasting effects.[4]

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[15] Avoid inhalation of vapor or mist.[4] Keep away from sources of ignition – No smoking.[4][5] Use in a well-ventilated area.[5] Ground/bond container and receiving equipment to prevent static discharge.[5][6]

  • Storage: Store in a cool, dry, and well-ventilated place.[6][15] Keep the container tightly closed.[5][6][15] Store away from oxidizing agents.[6]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear protective gloves (e.g., solvent-resistant) and a lab coat or other protective clothing to prevent skin contact.[6][15]

  • Respiratory Protection: If ventilation is inadequate, use a suitable respirator with an organic vapor cartridge.

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[15]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Section 6: Emergency Procedures

  • Spill Response: Eliminate all ignition sources.[10] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[6][7] Prevent entry into waterways, sewers, basements, or confined areas.[6][10]

  • Fire Fighting: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish.[4][15] Water may be ineffective in extinguishing the fire.[10] Wear self-contained breathing apparatus (SCBA).[4][15]

Section 7: Conclusion

This technical guide has summarized the key health and safety information for this compound. It is a flammable liquid with moderate acute oral toxicity and is an irritant to the skin and eyes. The No-Observed-Adverse-Effect Level from a 90-day oral study in rats has been established. Mechanistic studies suggest that its toxicity may be related to mitochondrial uncoupling and it exhibits anti-inflammatory effects through the inhibition of NF-κB and MAPK signaling pathways. Adherence to proper handling, storage, and personal protective equipment protocols is essential to ensure the safety of researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Industrial Uses and Applications of p-Propyltoluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Propyltoluene, a substituted aromatic hydrocarbon, serves as a versatile intermediate and solvent in various industrial applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role in the production of fine chemicals, polymers, and as a specialty solvent. Particular emphasis is placed on its relevance as a precursor to valuable chemical entities, including active pharmaceutical ingredients. This document aims to be a key resource for researchers and professionals in chemical synthesis and drug development by providing detailed experimental methodologies and illustrating key chemical pathways.

Introduction

p-Propyltoluene, systematically named 1-methyl-4-propylbenzene, is an organic compound with the chemical formula C₁₀H₁₄.[1][2][3][4] It is a colorless liquid with a characteristic aromatic odor.[3] Its molecular structure, featuring a benzene ring substituted with a methyl and a propyl group at the para position, makes it a valuable precursor in organic synthesis. While not as widely known as its simpler analogue, toluene, p-propyltoluene plays a significant role in the synthesis of various specialty chemicals.

This guide explores the industrial landscape of p-propyltoluene, detailing its synthesis, properties, and key applications. It is designed to provide researchers and drug development professionals with a thorough understanding of this compound's potential in their respective fields.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of p-propyltoluene is essential for its safe handling, storage, and application in industrial processes. The following table summarizes key quantitative data for this compound.

PropertyValueUnitsReference(s)
Molecular Formula C₁₀H₁₄-[1][2][3][4]
Molecular Weight 134.22 g/mol [2][3]
CAS Number 1074-55-1-[1][5]
Appearance Colorless liquid-[3]
Odor Aromatic-[3]
Density 0.862g/cm³[1]
Boiling Point 183-184°C[1]
Melting Point -64°C[1]
Flash Point 59°C[1]
Solubility in Water Insoluble-[3]
Solubility in Organic Solvents Soluble-[3]
Refractive Index 1.494-[1]

Industrial Synthesis of p-Propyltoluene

The primary industrial method for synthesizing p-propyltoluene is through the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction involves the reaction of toluene with a propylating agent in the presence of a Lewis acid catalyst.

Reaction Principle

The overall reaction is as follows:

C₇H₈ (Toluene) + C₃H₇X (Propylating Agent) --(Lewis Acid)--> C₁₀H₁₄ (p-Propyltoluene) + HX

Common propylating agents include 1-propanol, 2-propanol, and propyl halides (e.g., 1-chloropropane).[6] Lewis acids such as aluminum chloride (AlCl₃) or solid acid catalysts like zeolites are typically employed.[6]

Experimental Protocol: Friedel-Crafts Alkylation of Toluene with 1-Propanol

This protocol outlines a general procedure for the synthesis of p-propyltoluene.

Materials:

  • Toluene

  • 1-Propanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Distillation apparatus

  • Reaction vessel with stirring and temperature control

Procedure:

  • Catalyst Suspension: In a clean, dry reaction vessel, suspend anhydrous aluminum chloride in an excess of toluene under an inert atmosphere (e.g., nitrogen).

  • Addition of Alkylating Agent: Slowly add 1-propanol to the stirred suspension. The reaction is exothermic, and the temperature should be maintained between 20-30°C using a cooling bath.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by gas chromatography (GC).

  • Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Phase Separation: Transfer the mixture to a separatory funnel. The organic layer (containing p-propyltoluene) will separate from the aqueous layer.

  • Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with water again.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the p-propyltoluene by fractional distillation. The fraction boiling at approximately 183-184°C is collected.

Synthesis Workflow Diagram

G Experimental Workflow: Synthesis of p-Propyltoluene cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_purification Purification prep1 Suspend AlCl3 in Toluene prep2 Add 1-Propanol prep1->prep2 Slowly react Stir at Room Temperature prep2->react quench Quench with HCl/Ice react->quench After several hours separate Separate Organic Layer quench->separate wash Wash with H2O and NaHCO3 separate->wash dry Dry with MgSO4 wash->dry distill Fractional Distillation dry->distill product p-Propyltoluene distill->product

Caption: Workflow for the synthesis of p-propyltoluene via Friedel-Crafts alkylation.

Industrial Applications

p-Propyltoluene's primary industrial value lies in its role as a chemical intermediate and a specialty solvent.

Intermediate in Fine Chemical Synthesis

p-Propyltoluene is a key starting material for the synthesis of several commercially important fine chemicals, primarily through oxidation of the propyl or methyl group.

  • 4-Propylbenzaldehyde: Oxidation of the methyl group of p-propyltoluene yields 4-propylbenzaldehyde.[7][8] This aldehyde is used as a fragrance ingredient in perfumes and cosmetics and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[7][8]

  • 4-Propylbenzoic Acid: Further oxidation of 4-propylbenzaldehyde or direct oxidation of the methyl group of p-propyltoluene can produce 4-propylbenzoic acid.[9] This carboxylic acid serves as an intermediate in the synthesis of various drugs and specialty polymers.[9]

Relevance to Drug Development: A Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

While not a direct precursor, the synthesis of p-propyltoluene is analogous to the synthesis of isobutylbenzene, a key starting material for the production of ibuprofen , a widely used NSAID.[10] The structural similarity and the common synthetic methodology (Friedel-Crafts reaction) make the study of p-propyltoluene highly relevant for professionals in drug development and process chemistry.

The "BHC process" for ibuprofen synthesis starts with the Friedel-Crafts acylation of isobutylbenzene, a reaction very similar to the synthesis of p-propyltoluene derivatives.[10] Understanding the kinetics and optimization of the alkylation of toluene to produce a specific isomer like p-propyltoluene provides valuable insights into the industrial production of precursors for major pharmaceuticals.

High-Boiling Point Solvent

With a boiling point of 183-184°C, p-propyltoluene is classified as a high-boiling point aromatic solvent.[1] This property makes it suitable for use in chemical reactions that require elevated temperatures, such as certain polymerization processes.[11][12] Its aromatic nature and ability to dissolve a range of organic compounds also contribute to its utility as a solvent in paints, coatings, and inks.[11]

Signaling and Metabolic Pathways

Direct research on the specific signaling pathways affected by p-propyltoluene is limited. However, as an aromatic hydrocarbon, its metabolism is expected to follow pathways similar to other benzene derivatives.

The metabolism of benzene and its alkylated derivatives primarily occurs in the liver and involves cytochrome P450 (CYP) enzymes.[13][14][15][16] These enzymes hydroxylate the aromatic ring and alkyl side chains, leading to the formation of various metabolites. These metabolites can then be conjugated and excreted. Understanding these metabolic pathways is crucial for assessing the toxicological profile of p-propyltoluene and its derivatives, a critical aspect of drug development.

Generalized Metabolic Pathway of Alkylbenzenes

G Generalized Metabolic Pathway of Alkylbenzenes Alkylbenzene p-Propyltoluene CYP450 Cytochrome P450 (CYP2E1) Alkylbenzene->CYP450 Oxidation HydroxylatedMetabolites Hydroxylated Metabolites (e.g., Propylphenols) CYP450->HydroxylatedMetabolites Conjugation Conjugation (Glucuronidation, Sulfation) HydroxylatedMetabolites->Conjugation Excretion Excretion (Urine) Conjugation->Excretion

References

An In-depth Technical Guide to the Solubility of 1-Methyl-4-propylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-4-propylbenzene, an aromatic hydrocarbon of significant interest in various scientific and industrial applications. This document details its solubility in a range of common organic solvents, supported by quantitative data where available, and outlines a standard experimental protocol for solubility determination.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound (also known as p-cymene), is its ability to form a homogeneous mixture with a solvent. As a non-polar aromatic hydrocarbon, this compound's solubility is primarily governed by the principle of "like dissolves like."[1][2] This means it will exhibit higher solubility in non-polar organic solvents and is largely immiscible with polar solvents like water.[1][2]

Quantitative Solubility Data

For the purpose of this guide, the following table summarizes the qualitative and, where possible, quantitative solubility of this compound in selected organic solvents. It is important to note that for miscible systems, the mole fraction can be considered to range from 0 to 1.

Organic SolventChemical FormulaPolaritySolubilityReference
EthanolC₂H₅OHPolarMiscible[3][5]
Diethyl Ether(C₂H₅)₂ORelatively Non-PolarSoluble[1][5]
Acetone(CH₃)₂COPolar AproticMiscible[2][3]
BenzeneC₆H₆Non-PolarMiscible[3]
Carbon TetrachlorideCCl₄Non-PolarMiscible[3]
HexaneC₆H₁₄Non-PolarSoluble[1]
TolueneC₇H₈Non-PolarSoluble[1]

Note: The term "soluble" is used where sources do not explicitly state "miscible," but strong solubility is indicated. For practical purposes in many applications, these can be considered to have very high solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents can be influenced by several factors:

  • Temperature: For most liquid-liquid systems, miscibility can be temperature-dependent. While many of the listed solvents are miscible with this compound at standard conditions, it is crucial to verify this at specific operating temperatures, as some systems may exhibit a miscibility gap at lower or higher temperatures.[1]

  • Pressure: For liquid-liquid systems, pressure generally has a minor effect on solubility compared to temperature.

  • Purity of Components: The presence of impurities in either the this compound or the solvent can affect their mutual solubility.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Objective: To determine the concentration of this compound in a saturated organic solvent solution at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected Organic Solvent (high purity)

  • Thermostatically controlled water bath or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

  • Vials with airtight septa

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations. These will be used to create a calibration curve.

    • Ensure the concentrations bracket the expected solubility range.

  • Equilibration:

    • In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent.

    • Place the vials in a thermostatically controlled bath set to the desired experimental temperature.

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to rest in the thermostatic bath without agitation for a period (e.g., 12-24 hours) to allow for the complete separation of the two phases (the saturated solvent phase and the excess this compound phase).

  • Sampling:

    • Carefully extract an aliquot of the saturated solvent phase (the top or bottom layer, depending on the relative densities) using a pre-calibrated pipette. Be extremely careful not to disturb the interface or withdraw any of the excess solute phase.

  • Analysis:

    • Dilute the collected aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and the standard solutions using gas chromatography (GC).

    • Record the peak areas corresponding to this compound for all samples and standards.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions calibration Construct Calibration Curve prep_standards->calibration prep_samples Prepare Samples with Excess Solute equilibration Equilibrate at Constant Temperature prep_samples->equilibration phase_separation Allow for Phase Separation equilibration->phase_separation sampling Sample Saturated Solvent Phase phase_separation->sampling dilution Dilute Sample sampling->dilution gc_analysis Analyze by Gas Chromatography dilution->gc_analysis gc_analysis->calibration concentration Determine Concentration calibration->concentration solubility Calculate Solubility concentration->solubility

Caption: Workflow for the experimental determination of solubility.

Conclusion

This compound exhibits high solubility and is often miscible with a wide range of common organic solvents, a characteristic that is fundamental to its application in various chemical processes. For precise quantitative needs, especially in critical applications like drug development, it is recommended to perform experimental solubility determinations at the specific conditions of interest. The provided protocol offers a robust framework for such measurements.

References

Thermodynamic Properties of 1-Methyl-4-propylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Methyl-4-propylbenzene, also known as p-propyltoluene. The information is compiled from critically evaluated data and is intended to serve as a reliable resource for professionals in research, development, and drug discovery. This document summarizes key quantitative data in structured tables, outlines general experimental protocols for the determination of these properties, and provides a visual representation of a typical experimental workflow.

Core Thermodynamic and Physical Properties

This compound (C₁₀H₁₄, CAS RN: 1074-55-1) is an aromatic hydrocarbon with a molecular weight of 134.22 g/mol .[1] The following tables summarize its key thermodynamic and physical properties.

Table 1: Fundamental Physical and Thermodynamic Constants
PropertyValueUnitsReference(s)
Molecular Weight134.22 g/mol [1]
Melting Point-63.6°C[2]
Normal Boiling Point183.4 - 184°C[2][3]
Flash Point56.3 ± 7.1°C[2]
Density (at 16.4 °C)0.8642g/cm³[2]
Refractive Index1.4900 to 1.4930[2]
Critical Temperature386°C[3]
Critical Pressure27.8atm[3]
Table 2: Enthalpy and Entropy Data
PropertyValueUnitsReference(s)
Standard Enthalpy of Formation (liquid)-75.1 ± 1.0kJ/mol[4]
Standard Enthalpy of Combustion (liquid)-5860.86 ± 0.88kJ/mol[4]
Enthalpy of VaporizationAvailable as a function of temperaturekJ/mol[5]
Ideal Gas EntropyAvailable as a function of temperature and pressureJ/(mol·K)[5]
Liquid Entropy (in equilibrium with gas)Available as a function of temperatureJ/(mol·K)[5]
Table 3: Heat Capacity Data
PropertyConditionTemperature RangeUnitsReference(s)
Heat Capacity at Saturation Pressure (liquid)In equilibrium with gas209.47 K to 644.252 KJ/(mol·K)[5]
Ideal Gas Heat Capacity at Constant Pressure200 K to 1000 KJ/(mol·K)[5]
Table 4: Vapor Pressure Data
Vapor PressureTemperatureUnitsReference(s)
1.1025mmHg[2]

Experimental Protocols

The thermodynamic data presented in this guide are based on established experimental methodologies. While specific protocols for this compound are not detailed in the available literature, the following are general and widely accepted methods for determining the key thermodynamic properties of organic compounds.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation of organic compounds like this compound is typically determined indirectly from its enthalpy of combustion.

  • Combustion Calorimetry :

    • A precisely weighed sample of the purified liquid is placed in a sample holder within a bomb calorimeter.

    • The bomb is sealed, pressurized with a high-purity oxygen atmosphere, and submerged in a known mass of water in a well-insulated calorimeter.

    • The sample is ignited, and the complete combustion reaction is monitored by measuring the temperature change of the surrounding water.

    • The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heats of formation of nitric acid and sulfuric acid from any nitrogen or sulfur impurities.

    • The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Measurement of Heat Capacity

The heat capacity of liquids can be determined using various calorimetric techniques.

  • Differential Scanning Calorimetry (DSC) :

    • A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

    • The sample and reference pans are heated at a controlled, linear rate.

    • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • This differential heat flow is directly proportional to the heat capacity of the sample. The instrument is calibrated using a standard material with a well-known heat capacity, such as sapphire.

  • Adiabatic Calorimetry :

    • A known mass of the substance is placed in a calorimeter that is carefully insulated to minimize heat exchange with the surroundings.

    • A measured amount of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the temperature of the sample.

    • The heat capacity is calculated from the amount of electrical energy supplied and the resulting temperature change.

Vapor Pressure Determination

Several methods are employed to measure the vapor pressure of organic liquids over a range of temperatures.

  • Static Method :

    • A sample of the degassed liquid is introduced into an evacuated, thermostatted vessel connected to a pressure-measuring device (e.g., a manometer).

    • The system is allowed to reach thermal and phase equilibrium at a set temperature.

    • The pressure of the vapor in equilibrium with the liquid is directly measured. This process is repeated at various temperatures to obtain the vapor pressure curve.

  • Effusion Method (Knudsen Effusion) :

    • This method is suitable for measuring low vapor pressures.

    • The sample is placed in a thermostatted cell with a small orifice of known area.

    • The rate of mass loss of the sample due to effusion of the vapor into a vacuum is measured.

    • The vapor pressure is then calculated from the rate of effusion using the Hertz-Knudsen equation.

Experimental and Data Analysis Workflow

The following diagram illustrates a generalized workflow for the experimental determination and analysis of the thermodynamic properties of a compound like this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_experimental Experimental Measurement cluster_data_analysis Data Analysis and Modeling cluster_output Final Output synthesis Synthesis/Procurement purification Purification (e.g., Distillation, Chromatography) synthesis->purification characterization Characterization (e.g., NMR, GC-MS) purification->characterization comb_cal Combustion Calorimetry characterization->comb_cal dsc Differential Scanning Calorimetry characterization->dsc vp_measurement Vapor Pressure Measurement characterization->vp_measurement raw_data Raw Data Collection comb_cal->raw_data dsc->raw_data vp_measurement->raw_data corrections Application of Corrections raw_data->corrections thermo_calc Calculation of Thermodynamic Properties corrections->thermo_calc modeling Thermodynamic Modeling (e.g., Equation of State) thermo_calc->modeling tables Tabulated Thermodynamic Data thermo_calc->tables modeling->tables guide Technical Guide/Whitepaper tables->guide

Caption: Generalized workflow for thermodynamic property determination.

References

The Elusive Presence of 1-Methyl-4-propylbenzene in Nature: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 1-Methyl-4-propylbenzene, an aromatic hydrocarbon. Despite its structural similarity to the abundant natural monoterpene p-cymene, a comprehensive review of scientific literature reveals a significant lack of evidence for the widespread natural occurrence of this compound in plants, essential oils, or other natural sources. This document summarizes the available physicochemical data for this compound, outlines the standard experimental protocols used for the analysis of related compounds in natural products, and provides context by discussing the biosynthesis of its well-characterized isomer, p-cymene.

Introduction

This compound, also known as p-propyltoluene, is an organic compound with the chemical formula C₁₀H₁₄.[1][2][3] It is structurally characterized by a benzene ring substituted with a methyl group and a propyl group at the para position.[4] While many alkylbenzenes are known constituents of essential oils and plant volatiles, the natural provenance of this compound remains largely unconfirmed. This guide serves to consolidate the existing, albeit limited, information and to provide a framework for its potential identification in natural matrices.

Physicochemical Properties of this compound

For the purpose of identification and characterization, the key physicochemical properties of this compound are summarized in the table below. This data is crucial for developing analytical methods for its detection.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄[1][2][3]
Molecular Weight 134.22 g/mol [2][5][6]
CAS Number 1074-55-1[1][2][7]
Appearance Colorless liquid[4]
Boiling Point 183.4 °C[2]
Melting Point -63.6 °C[2]
Density 0.8642 g/cm³ at 16.4 °C[2]
Flash Point 56.3 ± 7.1 °C[2]
Solubility Insoluble in water; soluble in organic solvents[4]
Synonyms p-Propyltoluene, 4-Propyltoluene, 1-Propyl-4-methylbenzene[1][4][6]

Natural Occurrence: An Evidence Gap

Extensive searches of scientific literature, including databases of essential oil compositions and plant secondary metabolites, do not yield significant evidence for the natural occurrence of this compound. While analytical studies of numerous plant essential oils have been published, this compound is not typically identified as a constituent.[8][9]

This is in stark contrast to its isomer, p-cymene (1-methyl-4-isopropylbenzene) , which is a major component of the essential oils of many aromatic plants, including those from the genera Thymus and Origanum. The lack of detection of this compound suggests that either it is not produced naturally in significant quantities, or its biosynthetic pathway is not common in the plant kingdom.

Experimental Protocols for Identification

Should there be a need to screen for the presence of this compound in a natural extract, the primary analytical technique would be Gas Chromatography-Mass Spectrometry (GC-MS). This method is the gold standard for the analysis of volatile and semi-volatile compounds in complex mixtures like essential oils.

General Protocol for GC-MS Analysis of Essential Oils

This protocol provides a general framework for the identification of volatile compounds in an essential oil sample.

  • Sample Preparation:

    • Dilute the essential oil sample in a suitable volatile solvent (e.g., methanol, hexane, or acetone) to a concentration of approximately 1% (v/v).

    • For quantitative analysis, a known concentration of an internal standard can be added.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 1:25 to 1:100) to avoid column overloading.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A nonpolar or semi-polar capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane column (e.g., HP-5MS), is commonly used for essential oil analysis.[10]

    • Oven Temperature Program: A temperature gradient is employed to separate compounds with a wide range of boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240°C at a rate of 3°C/minute.[10]

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Scan Range: A mass-to-charge (m/z) range of 40-400 amu is typically sufficient for monoterpenes and related compounds.

  • Compound Identification:

    • The primary method of identification is by comparing the acquired mass spectrum of an unknown peak with reference spectra in a database, such as the National Institute of Standards and Technology (NIST) library.

    • Confirmation of identification is achieved by comparing the retention index (RI) of the unknown compound with published values. The RI is calculated based on the retention times of a series of n-alkanes run under the same chromatographic conditions.

Below is a conceptual workflow for the GC-MS analysis of essential oils.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing and Identification essential_oil Essential Oil Sample dilution Dilution in Solvent essential_oil->dilution gc_ms Gas Chromatography- Mass Spectrometry dilution->gc_ms chromatogram Total Ion Chromatogram gc_ms->chromatogram mass_spectra Mass Spectra of Peaks chromatogram->mass_spectra ri_calc Retention Index Calculation chromatogram->ri_calc library_search NIST Library Comparison mass_spectra->library_search identification Compound Identification library_search->identification ri_calc->identification

Conceptual workflow for the GC-MS analysis of essential oils.

Biosynthesis: Insights from the Isomer p-Cymene

Given the absence of data on the biosynthesis of this compound, we can look to its isomer, p-cymene, for a potential, though speculative, biosynthetic logic. The biosynthesis of p-cymene is well-studied, particularly in plants of the Lamiaceae family.

The established pathway for p-cymene biosynthesis involves the following key steps:

  • Geranyl diphosphate (GDP) , a central precursor in terpenoid biosynthesis, is cyclized to γ-terpinene by the enzyme γ-terpinene synthase.

  • γ-terpinene is then aromatized to form p-cymene. This can occur through the action of a dehydrogenase enzyme or potentially through spontaneous oxidation.

The diagram below illustrates the biosynthetic pathway leading to p-cymene.

p_cymene_biosynthesis GDP Geranyl Diphosphate (GDP) synthase γ-terpinene synthase GDP->synthase gamma_terpinene γ-Terpinene dehydrogenase Dehydrogenase / Oxidation gamma_terpinene->dehydrogenase p_cymene p-Cymene (1-Methyl-4-isopropylbenzene) synthase->gamma_terpinene Cyclization dehydrogenase->p_cymene Aromatization

Simplified biosynthetic pathway of p-cymene.

For this compound to be formed via a similar pathway, a different precursor to the initial cyclization would be required, one that would yield a propyl side chain instead of an isopropyl group. The existence of such a precursor and the corresponding enzymes in nature has not been documented.

Conclusion

References

Isomers of methyl-propylbenzene and their properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isomers of Methyl-propylbenzene and Their Properties

Introduction

Methyl-propylbenzene (C₁₀H₁₄) encompasses several structural isomers, each with unique physical, chemical, and spectroscopic properties. These aromatic hydrocarbons are of significant interest to researchers and professionals in drug development and chemical synthesis due to their potential as intermediates and building blocks. This guide provides a comprehensive overview of the primary positional isomers of methyl-n-propylbenzene: 1-methyl-2-propylbenzene (ortho-), 1-methyl-3-propylbenzene (meta-), and 1-methyl-4-propylbenzene (para-), as well as other structural isomers.

The arrangement of the methyl and propyl groups on the benzene ring significantly influences the molecule's properties, including its boiling point, melting point, and reactivity. Understanding these differences is crucial for applications ranging from solvent formulation to the synthesis of complex organic molecules.

Positional Isomers of Methyl-n-propylbenzene

The three primary positional isomers of methyl-n-propylbenzene differ in the relative positions of the methyl and propyl substituents on the benzene ring.

isomers cluster_ortho 1-Methyl-2-propylbenzene (ortho) cluster_meta 1-Methyl-3-propylbenzene (meta) cluster_para This compound (para) ortho ortho meta meta para para

Caption: Chemical structures of the ortho, meta, and para isomers of methyl-n-propylbenzene.

Physical and Chemical Properties

The physical properties of the methyl-n-propylbenzene isomers are summarized in the table below. These properties are critical for their separation, purification, and use in various applications.

Property1-Methyl-2-propylbenzene1-Methyl-3-propylbenzeneThis compound
Synonyms 2-Propyltoluene, o-Propyltoluene3-Propyltoluene, m-Propyltoluene4-Propyltoluene, p-Propyltoluene
CAS Number 1074-17-5[1][2]1074-43-7[3]1074-55-1[4][5]
Molecular Formula C₁₀H₁₄[1][2]C₁₀H₁₄[3][6]C₁₀H₁₄[4][5]
Molecular Weight 134.22 g/mol [1][2]134.22 g/mol [3]134.22 g/mol [4]
Melting Point -60.3 °C[1][2]-83 °C[7]-63.6 °C[5]
Boiling Point 176-177 °C[2]175-176 °C[2]183.4 °C[5]
Density 0.877 g/mL[8]0.865 g/mL[7]0.862 g/mL[9]
Refractive Index 1.499[8]1.494[7]1.494[9]
Vapor Pressure 0.99 mmHg[1]2.66 mmHg[10]Not Available
LogP 4.50[1]3.6[3]4.20[5]

Other Structural Isomers

Besides the positional isomers of methyl-n-propylbenzene, other structural isomers with the same molecular formula (C₁₀H₁₄) exist, primarily differing in the structure of the propyl group or the attachment point to the benzene ring. These include cymene isomers (isopropyl group) and butylbenzene isomers.

  • (2-Methylpropyl)benzene (Isobutylbenzene): In this isomer, an isobutyl group is attached to the benzene ring.[11]

  • (1-Methylpropyl)benzene (sec-Butylbenzene): This isomer features a sec-butyl group attached to the benzene ring.[12][13][14][15]

The cymene isomers, which are also widely studied, are 1-methyl-2-isopropylbenzene (o-cymene), 1-methyl-3-isopropylbenzene (m-cymene), and 1-methyl-4-isopropylbenzene (p-cymene).

Experimental Protocols: Synthesis of Methyl-propylbenzene Isomers

The synthesis of methyl-propylbenzene isomers can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired isomer and the available starting materials.

Friedel-Crafts Alkylation

A common method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation. This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst.

General Protocol:

  • A mixture of toluene and a suitable Lewis acid catalyst (e.g., AlCl₃) is prepared in an appropriate solvent under anhydrous conditions.

  • An n-propyl halide (e.g., 1-chloropropane or 1-bromopropane) is added dropwise to the reaction mixture.

  • The reaction is typically stirred at a controlled temperature to promote the reaction and minimize side products.

  • Upon completion, the reaction is quenched, and the product is isolated and purified, often through distillation.

It is important to note that Friedel-Crafts alkylation is prone to carbocation rearrangements, which can lead to the formation of isopropylbenzene (cumene) as a significant byproduct. The reaction also tends to produce a mixture of ortho, meta, and para isomers.

Friedel-Crafts Acylation followed by Reduction

To avoid the issues of carbocation rearrangement and polyalkylation associated with Friedel-Crafts alkylation, a two-step process involving Friedel-Crafts acylation followed by reduction is often preferred for the synthesis of n-propylbenzenes.

Step 1: Friedel-Crafts Acylation

  • Toluene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • This reaction forms a mixture of methyl-propiophenones (ortho, meta, and para isomers).

  • The ketone products are more stable and less prone to rearrangement compared to the carbocation intermediates in alkylation.

Step 2: Clemmensen or Wolff-Kishner Reduction

  • The resulting methyl-propiophenone isomers are then reduced to their corresponding methyl-n-propylbenzene isomers.

  • Clemmensen Reduction: The ketone is heated with amalgamated zinc and concentrated hydrochloric acid.

  • Wolff-Kishner Reduction: The ketone is heated with hydrazine and a strong base, such as potassium hydroxide.

This two-step approach generally provides a cleaner product with a higher yield of the desired n-propylbenzene isomer. A study has reported the synthesis of n-propylbenzene from benzene and propionic acid via acyl chlorination, Friedel-Crafts acylation, and Wolff-Kishner-Huang Minlon reduction, with high yields for each step.[16]

synthesis_workflow cluster_acylation Friedel-Crafts Acylation cluster_reduction Reduction toluene Toluene methylpropiophenone Methyl-propiophenone isomers toluene->methylpropiophenone Acylation propanoyl_chloride Propanoyl Chloride + AlCl3 propanoyl_chloride->methylpropiophenone methylpropylbenzene Methyl-n-propylbenzene isomers methylpropiophenone->methylpropylbenzene Reduction reduction_reagents Reduction Reagents (e.g., Zn(Hg)/HCl or N2H4/KOH) reduction_reagents->methylpropylbenzene

Caption: A simplified workflow for the synthesis of methyl-n-propylbenzene isomers.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of the methyl-propylbenzene isomers.

Mass Spectrometry

Mass spectrometry of alkylbenzenes provides valuable information about their molecular weight and fragmentation patterns. The molecular ion peak for methyl-propylbenzene isomers is expected at m/z 134. A prominent fragmentation pathway for n-propylbenzenes involves the loss of an ethyl radical (C₂H₅) to form a stable benzylic cation at m/z 105.[17] Another common fragmentation is the McLafferty rearrangement, which for n-propylbenzene leads to a peak at m/z 92.[18][19]

Infrared (IR) Spectroscopy

The IR spectra of methyl-propylbenzene isomers exhibit characteristic absorption bands:

  • Aromatic C-H stretching: Around 3000-3100 cm⁻¹

  • Aliphatic C-H stretching: Around 2850-2960 cm⁻¹

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region

  • C-H bending vibrations of the benzene ring: These are particularly useful for distinguishing between ortho, meta, and para isomers and typically appear in the 690-900 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the methyl-propylbenzene isomers.

  • ¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substitution pattern.

    • The methyl protons typically appear as a singlet around 2.3 ppm.

    • The propyl group protons will show characteristic triplet and sextet patterns.

    • The aromatic protons will have distinct multiplets depending on the isomer.

  • ¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum can help distinguish between the isomers. The chemical shifts of the aromatic carbons are also indicative of the substitution pattern.

Applications in Research and Drug Development

While specific applications in drug development for methyl-propylbenzene isomers are not extensively documented in publicly available literature, their structural motifs are relevant. As alkyl-substituted aromatic compounds, they serve as important intermediates in organic synthesis. They can be used as starting materials for the synthesis of more complex molecules with potential biological activity. Their properties as nonpolar organic solvents also make them useful in various chemical processes.[20] For instance, they are used in the printing and textile dyeing industries and in the manufacture of methylstyrene.[20]

Conclusion

The isomers of methyl-propylbenzene represent a fascinating case study in how subtle changes in molecular structure can lead to distinct physical and chemical properties. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of these isomers, from their synthesis to their spectroscopic characterization, is essential for their effective utilization in various applications. The data and protocols presented in this guide provide a solid foundation for further research and development involving these versatile aromatic compounds.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 1-Methyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-propylbenzene, also known as p-cymene, is an aromatic hydrocarbon that serves as a key intermediate and building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its accurate identification and quantification are crucial for process monitoring, quality control, and impurity profiling in drug development and manufacturing. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive analytical method for the determination of this compound. This document provides detailed application notes and experimental protocols for the GC-MS analysis of this compound.

Experimental Protocols

A comprehensive experimental workflow is essential for accurate and reproducible results. The following sections detail the necessary steps from sample preparation to data analysis.

Sample Preparation: Purge and Trap for Aqueous Samples

For the analysis of this compound in aqueous matrices, such as process water or wastewater, the purge and trap technique is a highly effective method for sample concentration and introduction into the GC-MS system.

Materials:

  • Purge and trap concentrator system

  • Purge gas: Helium (99.999% purity)

  • Sample vials: 20 mL, screw-top with PTFE-lined septa

  • Internal Standard (IS) solution: Toluene-d8 in methanol (100 µg/mL)

  • Methanol (purge and trap grade)

Procedure:

  • Allow samples to equilibrate to room temperature.

  • To a 20 mL purge tube, add 10 mL of the aqueous sample.

  • Spike the sample with 1 µL of the 100 µg/mL Toluene-d8 internal standard solution.

  • Place the purge tube in the autosampler of the purge and trap concentrator.

  • The automated system will purge the sample with helium at a set flow rate and for a specific duration, trapping the volatile organic compounds onto an adsorbent trap.

  • Following the purge cycle, the trap is rapidly heated to desorb the analytes, which are then transferred to the GC-MS for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and analytical requirements.

Gas Chromatograph (GC) Parameters:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)

  • Inlet: Split/splitless injector, operated in splitless mode

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Ramp: 20°C/min to 280°C, hold for 5 minutes

Mass Spectrometer (MS) Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Scan Range: 45-300 amu

  • Solvent Delay: 3 minutes

Data Presentation

Quantitative data should be organized for clarity and ease of comparison. The following tables provide expected retention time and mass spectrometric data for this compound, along with a representative calibration curve.

Table 1: Chromatographic and Mass Spectrometric Data
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Estimated Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound1074-55-1C₁₀H₁₄134.22~10.511991, 134
Toluene-d8 (IS)2037-26-5C₇D₈98.19~6.29869

Note: The retention time for this compound is an estimate based on the analysis of its structural isomer, p-cymene, on a similar column and can vary depending on the specific instrument and conditions.

Table 2: Mass Spectrum of this compound
Mass-to-Charge Ratio (m/z)Relative Intensity (%)
13425
119100
10515
9130
7710
658
5110
Table 3: Representative Calibration Curve Data

A calibration curve should be prepared using a series of standards of known concentrations to enable the quantification of this compound in unknown samples.

Concentration (ng/mL)Peak Area Response
115,234
578,910
10155,678
25389,123
50780,456
1001,565,890
Correlation Coefficient (r²) >0.995

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (10 mL) Spike Spike with Internal Standard (Toluene-d8) Sample->Spike Purge Purge with Helium Spike->Purge Trap Trap on Adsorbent Purge->Trap Desorb Thermal Desorption Trap->Desorb GC_Inlet GC Inlet (250°C) Desorb->GC_Inlet GC_Column DB-5ms Column (Temperature Program) GC_Inlet->GC_Column MS_Source EI Ion Source (70 eV) GC_Column->MS_Source Mass_Analyzer Quadrupole Mass Analyzer MS_Source->Mass_Analyzer Detector Electron Multiplier Mass_Analyzer->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Mass_Fragmentation Parent This compound (m/z 134) Fragment1 [M-CH3]+ (m/z 119) Parent->Fragment1 - CH3• Fragment2 [M-C2H5]+ (m/z 105) Parent->Fragment2 - C2H5• Fragment3 Tropylium Ion (m/z 91) Fragment1->Fragment3 - C2H4

Caption: Key mass fragmentation pathways of this compound.

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Interpretation of 4-Propyltoluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-propyltoluene. This document includes tabulated spectral data, comprehensive experimental protocols for data acquisition, and a workflow diagram for spectral analysis, designed to assist researchers in the structural elucidation and characterization of this and similar aromatic compounds.

Introduction

4-Propyltoluene is an organic compound with the chemical formula C₁₀H₁₄. It is a substituted aromatic hydrocarbon, specifically a toluene molecule with a propyl group attached to the para-position of the benzene ring. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. By analyzing the chemical shifts, integration, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise arrangement of atoms within the 4-propyltoluene molecule can be confirmed.

Data Presentation

The ¹H and ¹³C NMR spectral data for 4-propyltoluene are summarized in the tables below. These values were obtained from the Spectral Database for Organic Compounds (SDBS).

Table 1: ¹H NMR Spectral Data of 4-Propyltoluene (CDCl₃, 90 MHz)
Chemical Shift (δ) ppmIntegrationMultiplicityCoupling Constant (J) HzAssignment
7.084Hm-Ar-H
2.532Ht7.7Ar-CH ₂-CH₂-CH₃
2.303Hs-Ar-CH
1.622Hsextet7.5Ar-CH₂-CH ₂-CH₃
0.933Ht7.3Ar-CH₂-CH₂-CH

m = multiplet, t = triplet, s = singlet, sextet = sextet

Table 2: ¹³C NMR Spectral Data of 4-Propyltoluene (CDCl₃, 22.49 MHz)
Chemical Shift (δ) ppmCarbon Assignment
139.3C -CH₂CH₂CH₃
135.2C -CH₃
128.8C H (ortho to -CH₃)
128.3C H (ortho to -CH₂CH₂CH₃)
37.9Ar-C H₂-CH₂-CH₃
24.8Ar-CH₂-C H₂-CH₃
21.0Ar-C H₃
13.9Ar-CH₂-CH₂-C H₃

Spectral Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of 4-propyltoluene displays five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.

  • Aromatic Protons (7.08 ppm): The signals for the four aromatic protons appear as a multiplet around 7.08 ppm. Due to the para-substitution, the aromatic protons form an AA'BB' spin system, which often results in a complex, pseudo-symmetrical pattern rather than two simple doublets.

  • Benzylic Methylene Protons (2.53 ppm): The two protons of the methylene group directly attached to the aromatic ring (Ar-CH₂-) are deshielded by the ring current and appear as a triplet at 2.53 ppm. The triplet multiplicity arises from the coupling with the adjacent two methylene protons, with a coupling constant (J) of 7.7 Hz.

  • Methyl Protons on the Ring (2.30 ppm): The three protons of the methyl group attached to the aromatic ring (Ar-CH₃) are magnetically equivalent and do not couple with any other protons. Therefore, they appear as a sharp singlet at 2.30 ppm.

  • Methylene Protons of the Propyl Group (1.62 ppm): The two protons of the central methylene group in the propyl chain (-CH₂-CH₂-CH₃) resonate as a sextet at 1.62 ppm. This pattern is a result of coupling to both the adjacent benzylic methylene protons (2H) and the terminal methyl protons (3H), with an average coupling constant of 7.5 Hz.

  • Terminal Methyl Protons of the Propyl Group (0.93 ppm): The three protons of the terminal methyl group (-CH₂-CH₃) are the most shielded and appear as a triplet at 0.93 ppm due to coupling with the adjacent two methylene protons, with a coupling constant of 7.3 Hz.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 4-propyltoluene shows eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.

  • Aromatic Carbons (128.3-139.3 ppm): Four signals are observed in the aromatic region. The two quaternary carbons (ipso-carbons) are found at 139.3 ppm (C-propyl) and 135.2 ppm (C-methyl). The four aromatic CH carbons give rise to two signals at 128.8 ppm and 128.3 ppm, corresponding to the carbons ortho to the methyl and propyl groups, respectively.

  • Aliphatic Carbons (13.9-37.9 ppm): The four aliphatic carbons of the propyl and methyl substituents appear in the upfield region of the spectrum. The benzylic carbon (Ar-CH₂) is the most deshielded of the aliphatic carbons, appearing at 37.9 ppm. The next carbon in the propyl chain (-CH₂-) is found at 24.8 ppm. The methyl carbon attached to the aromatic ring (Ar-CH₃) resonates at 21.0 ppm. The most shielded carbon is the terminal methyl of the propyl group (-CH₃), which appears at 13.9 ppm.

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples such as 4-propyltoluene.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-propyltoluene.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

  • Data Acquisition:

    • Set the spectral width to approximately 15 ppm, centered around 5 ppm.

    • Use a 30-degree pulse angle.

    • Set the acquisition time to at least 2 seconds.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the multiplicities and measure the coupling constants.

Protocol 2: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of 4-propyltoluene in 0.6-0.7 mL of CDCl₃ with TMS.

  • Instrument Setup:

    • Follow the same locking and shimming procedures as for ¹H NMR.

  • Data Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a 45-degree pulse angle.

    • Employ proton broadband decoupling to simplify the spectrum to singlets for each carbon.

    • Set the acquisition time to 1-2 seconds.

    • Use a relaxation delay of 2-5 seconds to ensure quantitative relaxation of all carbon nuclei, especially quaternary carbons.

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform with an exponential multiplication to improve the signal-to-noise ratio.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the solvent peak (CDCl₃ at 77.16 ppm).

Mandatory Visualization

The following diagram illustrates the logical workflow for the interpretation of the NMR spectra of 4-propyltoluene.

NMR_Interpretation_Workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Data Acquire ¹H NMR Spectrum H_ChemShift Chemical Shifts (δ) H_Data->H_ChemShift H_Integration Integration H_Data->H_Integration H_Multiplicity Multiplicity & Coupling (J) H_Data->H_Multiplicity H_Assignment Assign Proton Signals H_ChemShift->H_Assignment H_Integration->H_Assignment H_Multiplicity->H_Assignment Structure Propose/Confirm 4-Propyltoluene Structure H_Assignment->Structure C_Data Acquire ¹³C NMR Spectrum C_ChemShift Chemical Shifts (δ) C_Data->C_ChemShift C_Assignment Assign Carbon Signals C_ChemShift->C_Assignment C_Assignment->Structure

Caption: Workflow for NMR spectral interpretation of 4-propyltoluene.

Application Notes and Protocols for 1-Methyl-4-propylbenzene as a Non-Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-propylbenzene, also known as p-cymene, is a naturally derived, non-polar aromatic hydrocarbon that is emerging as a sustainable and versatile solvent for a variety of organic reactions. Its high boiling point (177 °C), low water solubility, and miscibility with common organic solvents make it an attractive alternative to traditional non-polar solvents like toluene and xylenes.[1][2] Sourced from essential oils of plants such as cumin and thyme, p-cymene offers a greener footprint for chemical synthesis.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a solvent in several key organic transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₀H₁₄
Molecular Weight 134.22 g/mol
Appearance Colorless liquid
Boiling Point 177 °C
Melting Point -68 °C
Density 0.857 g/cm³
Solubility in Water 23.4 mg/L

Applications in Organic Synthesis

This compound has demonstrated excellent performance as a solvent in a range of important organic reactions, particularly in palladium-catalyzed cross-coupling reactions and polymerizations. Its ability to effectively dissolve non-polar reactants and intermediates, coupled with its high boiling point allowing for a wide range of reaction temperatures, makes it a valuable tool in the modern organic synthesis laboratory.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. While traditionally carried out in solvents like toluene or dioxane, recent studies have highlighted p-cymene as a viable green alternative, particularly for the coupling of amides.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling of Amides in p-Cymene [3][4]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl amide with an arylboronic acid using a palladium-N-heterocyclic carbene (NHC) catalyst in p-cymene.

Materials:

  • Aryl amide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd-NHC precatalyst (e.g., PEPPSI™-IPr, 2 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous this compound (p-cymene)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl amide, arylboronic acid, Pd-NHC precatalyst, and potassium tert-butoxide.

  • Add anhydrous p-cymene to the vessel to achieve a desired concentration (e.g., 0.1 M).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative Examples): [3][4]

Aryl AmideArylboronic AcidCatalystTemperature (°C)Time (h)Yield (%)
N-PhenylbenzamidePhenylboronic acidPEPPSI™-IPr11016>95
N-(4-Methoxyphenyl)benzamide(4-Methoxyphenyl)boronic acidPEPPSI™-IPr1101692
N-Methyl-N-phenylbenzamidePhenylboronic acidPEPPSI™-IPr1102485

Workflow for Suzuki-Miyaura Coupling in p-Cymene

Suzuki_Miyaura_Workflow reagents Aryl Amide Arylboronic Acid Pd-NHC Catalyst Base reaction Reaction at Elevated Temperature (e.g., 110 °C) reagents->reaction 1. Mix solvent This compound (p-Cymene) solvent->reaction 2. Dissolve workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup 3. Cool & Quench purification Column Chromatography workup->purification 4. Extract & Dry product Purified Coupled Product purification->product 5. Isolate

Caption: General workflow for a Suzuki-Miyaura coupling reaction using p-cymene as the solvent.

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) is an atom-economical method for synthesizing conjugated polymers. p-Cymene has been shown to be an excellent solvent for DArP, outperforming traditional solvents like toluene and cyclopentyl methyl ether (CPME) in terms of polymer solubility and achieving high molecular weights.[1][2][5]

Experimental Protocol: Direct Arylation Polymerization in p-Cymene [6]

This protocol outlines the synthesis of a conjugated polymer via DArP using p-cymene as the solvent.

Materials:

  • Dibromo-monomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 equiv)

  • Di-C-H-monomer (e.g., 2,2'-bithiophene) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (2 mol%)

  • Ligand (e.g., P(o-tol)₃) (4 mol%)

  • Base (e.g., K₂CO₃) (2.5 equiv)

  • Pivalic acid (0.3 equiv)

  • Anhydrous this compound (p-cymene)

Procedure:

  • In a reaction vessel, combine the dibromo-monomer, di-C-H-monomer, palladium catalyst, ligand, base, and pivalic acid under an inert atmosphere.

  • Add anhydrous p-cymene to the vessel to achieve the desired monomer concentration (e.g., 0.2 M).

  • Seal the vessel and heat the mixture to the reaction temperature (e.g., 120 °C) with efficient stirring.

  • Maintain the reaction at this temperature for the specified time (e.g., 24-48 hours).

  • Cool the reaction to room temperature and dilute with a suitable solvent (e.g., chlorobenzene).

  • Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).

  • Collect the polymer by filtration and purify by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform).

  • Isolate the purified polymer from the chloroform fraction by precipitation into methanol and dry under vacuum.

Quantitative Data Summary (Representative Polymerization): [1][2][5]

PolymerMn ( kg/mol )PDIYield (%)
Poly(9,9-dioctylfluorene-alt-bithiophene)35.22.191
P2 (TPD-based polymer)51.32.572.6

Logical Relationship in Direct Arylation Polymerization

DArP_Logic cluster_reactants Reactants & Reagents dibromo Dibromo-monomer polymerization Polymerization (e.g., 120 °C) dibromo->polymerization dich Di-C-H-monomer dich->polymerization catalyst Pd Catalyst & Ligand catalyst->polymerization base Base base->polymerization acid Pivalic Acid acid->polymerization solvent This compound (p-Cymene) solvent->polymerization Solvent polymer Conjugated Polymer polymerization->polymer

Caption: Key components and their roles in a Direct Arylation Polymerization (DArP) reaction.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. While commonly performed in polar aprotic solvents like DMF or NMP, the use of greener solvents is highly desirable. Although specific, detailed protocols for the Mizoroki-Heck reaction in p-cymene are not as prevalent in the literature as for other solvents, its properties make it a suitable candidate for this transformation, especially for non-polar substrates. The general principles of the Mizoroki-Heck reaction can be adapted for use with p-cymene.[7][8][9][10][11]

Proposed Experimental Protocol: Mizoroki-Heck Reaction in p-Cymene

This proposed protocol is based on general Mizoroki-Heck reaction conditions and the known properties of p-cymene as a solvent.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • Alkene (e.g., styrene or an acrylate) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., a phosphine ligand like PPh₃ or a more specialized one) (2-10 mol%)

  • Base (e.g., an inorganic base like K₂CO₃ or an organic base like Et₃N) (2.0 equiv)

  • Anhydrous this compound (p-cymene)

Procedure:

  • Charge a reaction vessel with the aryl halide, palladium catalyst, ligand, and base under an inert atmosphere.

  • Add anhydrous p-cymene, followed by the alkene.

  • Heat the reaction mixture to a temperature appropriate for the specific substrates and catalyst system (typically between 80-140 °C).

  • Stir the reaction mixture vigorously and monitor its progress.

  • After completion, cool the reaction to room temperature.

  • Filter off any inorganic salts and wash the filter cake with p-cymene or another suitable solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography or recrystallization.

Expected Outcome: The use of p-cymene as a solvent is expected to be most effective for non-polar substrates. The high boiling point of p-cymene allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive aryl chlorides. Optimization of the catalyst, ligand, base, and temperature will be crucial for achieving high yields.

Catalytic Cycle of the Mizoroki-Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ pd2_aryl R-Pd(II)XL₂ pd0->pd2_aryl Oxidative Addition (R-X) pd2_alkene [R-Pd(II)L₂(alkene)]⁺X⁻ pd2_aryl->pd2_alkene Alkene Coordination pd_hydride H-Pd(II)XL₂ pd2_alkene->pd_hydride Syn-Insertion & β-Hydride Elimination pd_hydride->pd0 Reductive Elimination (Base) product Product pd_hydride->product

Caption: A simplified representation of the catalytic cycle for the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Mizoroki-Heck reaction, this amination is often performed in solvents like toluene or dioxane. The exploration of greener solvents is an active area of research, and p-cymene's properties make it a promising candidate.[12][13][14][15][16][17][18]

Proposed Experimental Protocol: Buchwald-Hartwig Amination in p-Cymene

This protocol is a general guideline for performing a Buchwald-Hartwig amination using p-cymene as the solvent.

Materials:

  • Aryl halide (or triflate) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst) (1-2 mol%)

  • Ligand (e.g., a biarylphosphine ligand like XPhos or SPhos) (2-4 mol%)

  • Base (e.g., a strong, non-nucleophilic base like NaOtBu or LHMDS) (1.4 equiv)

  • Anhydrous this compound (p-cymene)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the aryl halide and the amine to the vessel.

  • Add anhydrous p-cymene to achieve the desired concentration.

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120 °C).

  • Stir the reaction until the starting material is consumed, as indicated by TLC or GC-MS analysis.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Expected Outcome: p-Cymene is expected to perform well as a solvent for the Buchwald-Hartwig amination of a range of aryl halides with various amines, particularly for substrates with good solubility in non-polar media. The choice of catalyst, ligand, and base will be critical and will need to be optimized for specific substrate combinations.

Conclusion

This compound (p-cymene) is a promising, bio-based, non-polar solvent that offers a sustainable alternative to conventional aromatic solvents in a variety of organic reactions. Its favorable physical properties and demonstrated efficacy in demanding transformations like Suzuki-Miyaura coupling and Direct Arylation Polymerization highlight its potential for broader application in both academic and industrial settings. Further exploration and optimization of reaction conditions in p-cymene for other key transformations will undoubtedly expand its utility and contribute to the development of greener and more sustainable chemical processes.

References

Application Notes and Protocols: Oxidation of 1-Methyl-4-propylbenzene to Benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of alkyl side-chains on an aromatic ring is a fundamental transformation in organic synthesis, providing a reliable route to substituted benzoic acids. Benzoic acid and its derivatives are crucial building blocks in the pharmaceutical industry and are utilized in the synthesis of a wide range of therapeutic agents. This document provides detailed protocols and application notes for the oxidation of 1-methyl-4-propylbenzene to benzoic acid, a reaction that proceeds via the oxidation of the propyl group. The methyl group can also be oxidized under more vigorous conditions, but selective oxidation of the longer alkyl chain is generally achievable.

The primary method detailed here utilizes potassium permanganate (KMnO₄), a strong and common oxidizing agent for this type of transformation.[1][2][3] The reaction is typically performed in an alkaline aqueous solution under reflux, followed by an acidic workup to yield the carboxylic acid.[4][5] For any alkylbenzene to be susceptible to this oxidation, the benzylic carbon (the carbon atom attached to the benzene ring) must possess at least one hydrogen atom.[3][4]

Chemical Transformation

The oxidation of this compound involves the cleavage of the C-C bonds of the propyl group, with the benzylic carbon being oxidized to a carboxylic acid. The methyl group remains intact under controlled conditions.

chemical_transformation cluster_reactants Reactants cluster_reagents Reagents cluster_products Product This compound reagents 1. KMnO₄, OH⁻, Heat 2. H₃O⁺ This compound->reagents Benzoic Acid reagents->Benzoic Acid

Caption: Chemical transformation of this compound to benzoic acid.

Experimental Protocols

Protocol 1: Oxidation using Potassium Permanganate (KMnO₄)

This protocol is adapted from established procedures for the oxidation of alkylbenzenes.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃) (for workup)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Base and Oxidant: Prepare a solution of potassium permanganate (approximately 3.0 eq) and sodium carbonate (approximately 1.0 eq) in distilled water. Add this solution to the round-bottom flask containing the substrate.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction progress can be monitored by the disappearance of the purple color.

  • Workup - Quenching and Filtration: After the reaction is complete (typically after 2-4 hours of reflux, when the purple color is gone), cool the mixture to room temperature. Add a saturated solution of sodium bisulfite to quench any excess potassium permanganate until the purple color is completely gone and only the brown precipitate of MnO₂ remains. Filter the mixture through a Buchner funnel to remove the manganese dioxide. The filtrate contains the potassium salt of benzoic acid.

  • Acidification and Isolation: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid or sulfuric acid until the pH is strongly acidic (pH < 2), checking with pH paper. Benzoic acid will precipitate out as a white solid.

  • Purification: Collect the crude benzoic acid by vacuum filtration and wash with cold distilled water. The product can be further purified by recrystallization from hot water.

Quantitative Data

The following table summarizes typical reaction parameters for the oxidation of alkylbenzenes to benzoic acid using potassium permanganate. Note that specific yields for this compound are not widely reported in the literature, so the data is based on analogous reactions with toluene and other alkylbenzenes.

ParameterValueReference
Substrate This compound-
Oxidizing Agent Potassium Permanganate (KMnO₄)[1][4]
Molar Ratio (Substrate:KMnO₄) 1 : 2 to 1 : 3[1]
Solvent Water (with alkaline conditions)[1][4]
Base Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)[6]
Reaction Temperature Reflux (approx. 100 °C)[5][6]
Reaction Time 2 - 4 hours[5][7]
Typical Yield 60 - 80% (estimated based on similar substrates)[7]

Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of this compound to benzoic acid.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification setup 1. Reaction Setup (Substrate, KMnO₄, Base, Water) reflux 2. Reflux (Heating and Stirring) setup->reflux Heat quench 3. Quenching (Cooling, Addition of NaHSO₃) reflux->quench filtration1 4. Filtration (Remove MnO₂) quench->filtration1 acidify 5. Acidification (Add HCl/H₂SO₄) filtration1->acidify filtration2 6. Isolation (Collect Benzoic Acid) acidify->filtration2 recrystallize 7. Recrystallization (From Hot Water) filtration2->recrystallize

Caption: Experimental workflow for benzoic acid synthesis.

Alternative Methods and Considerations

While potassium permanganate is a classic and effective reagent, alternative methods exist, particularly for industrial-scale synthesis. Catalytic oxidation using transition metal salts (e.g., cobalt and manganese salts) with air or oxygen as the oxidant is a common industrial process for producing aromatic carboxylic acids.[8][9] For instance, the oxidation of p-cymene (a close structural analog to this compound) to terephthalic acid is well-documented using Co(II) and Mn(II) catalysts in acetic acid under elevated temperature and pressure.[8][9] These methods can offer advantages in terms of cost and environmental impact.

Safety Precautions

  • Potassium permanganate is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials. It is also corrosive.

  • Concentrated acids are corrosive and should be handled with care in a fume hood.

  • This compound and its vapors are flammable and may be harmful if inhaled or absorbed through the skin.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated area, preferably a fume hood.

References

Application Note and Protocol for the Purification of Synthesized p-Propyltoluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of synthesized p-propyltoluene, a common intermediate in the synthesis of various organic compounds. The primary methods covered are fractional distillation under reduced pressure and column chromatography, which are standard techniques for purifying liquid organic products. Additionally, a protocol for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) is included.

Introduction

Para-propyltoluene (4-propyltoluene) is an alkylated aromatic hydrocarbon. Synthesis, often through Friedel-Crafts alkylation of toluene, can result in a mixture of ortho, meta, and para isomers, as well as unreacted starting materials and poly-alkylated byproducts. For applications in research and development, particularly in the synthesis of active pharmaceutical ingredients, a high degree of purity of the p-isomer is essential. This protocol outlines effective methods to purify the synthesized p-propyltoluene and to verify its purity.

Purification Methods Overview

The choice of purification method depends on the nature and quantity of impurities.

  • Fractional Distillation under Reduced Pressure: This is the preferred method for separating p-propyltoluene from isomers and other byproducts with different boiling points. P-propyltoluene has a boiling point of approximately 183-184°C at atmospheric pressure. Performing the distillation under reduced pressure lowers the boiling point, which helps to prevent thermal decomposition of the product.

  • Column Chromatography: This technique is useful for separating isomers with very close boiling points or for removing non-volatile impurities. Due to the similar polarities of the propyltoluene isomers, a non-polar stationary phase and a non-polar mobile phase are typically employed in normal-phase chromatography.

Experimental Protocols

This protocol describes the purification of crude p-propyltoluene using a vacuum distillation apparatus.

Materials:

  • Crude p-propyltoluene

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump or water aspirator

  • Manometer

  • Boiling chips or magnetic stir bar

  • Thermometer

  • Cold water source for condenser

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and sealed to maintain a vacuum.

    • Place the crude p-propyltoluene and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Wrap the fractionating column and the distillation head with glass wool or aluminum foil to ensure an adiabatic process.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

    • Begin heating the distillation flask gently with the heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column. A slow and steady rise is crucial for good separation.

    • The first fraction to distill will be any lower-boiling impurities. Collect this in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of p-propyltoluene at the applied pressure, change the receiving flask to collect the purified product.

    • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

    • Turn off the heating, and allow the system to cool down before slowly releasing the vacuum.

  • Purity Analysis:

    • Analyze the purity of the collected fractions using GC-MS.

This protocol is suitable for small-scale purification or for removing impurities that are difficult to separate by distillation.

Materials:

  • Partially purified p-propyltoluene

  • Chromatography column

  • Silica gel (60-120 mesh)

  • Hexane (or other suitable non-polar solvent)

  • Sand

  • Glass wool

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand over the glass wool.

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Allow the silica gel to settle, and drain the excess solvent, ensuring the top of the silica gel does not run dry.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading and Elution:

    • Dissolve the crude p-propyltoluene in a minimal amount of hexane.

    • Carefully load the sample onto the top of the silica gel column.

    • Begin eluting the column with hexane, collecting fractions in separate tubes.

    • The non-polar p-propyltoluene will travel down the column relatively quickly.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-400 amu

Procedure:

  • Prepare a dilute solution of the purified p-propyltoluene in a suitable solvent (e.g., hexane or dichloromethane).

  • Inject 1 µL of the sample into the GC-MS.

  • Acquire the data and analyze the resulting chromatogram and mass spectra to identify and quantify the purity of the p-propyltoluene.

Data Presentation

The following table summarizes the expected results from the purification of synthesized p-propyltoluene. The values presented are illustrative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodInitial Purity (Area % by GC)Final Purity (Area % by GC)Yield (%)Key Parameters
Fractional Distillation~85% (p-isomer)>98%~70-80%Pressure: 15 mmHg, Collection Temp: ~80-85°C
Column Chromatography>95% (after distillation)>99.5%~85-95%Stationary Phase: Silica Gel, Mobile Phase: Hexane

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Toluene Toluene Reaction Friedel-Crafts Alkylation Toluene->Reaction Propylating Agent (e.g., 1-chloropropane) Crude_Product Crude p-Propyltoluene (Mixture of isomers) Reaction->Crude_Product Work-up Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Reaction Fractional_Distillation Fractional Distillation (Reduced Pressure) Crude_Product->Fractional_Distillation Partially_Purified Partially_Purified Fractional_Distillation->Partially_Purified >98% Purity Column_Chromatography Column Chromatography Pure_Product Pure_Product Column_Chromatography->Pure_Product >99.5% Purity Partially_Purified->Column_Chromatography GC_MS GC-MS Analysis Pure_Product->GC_MS Final_Report Final_Report GC_MS->Final_Report Purity Confirmation

Caption: Workflow for the synthesis, purification, and analysis of p-propyltoluene.

Fractional_Distillation_Setup cluster_apparatus Fractional Distillation Apparatus Heating_Mantle Heating Mantle with Stirrer Distillation_Flask Distillation Flask (Crude p-Propyltoluene) Heating_Mantle->Distillation_Flask Fractionating_Column Fractionating Column (Vigreux) Distillation_Flask->Fractionating_Column Thermometer Thermometer Fractionating_Column->Thermometer Condenser Condenser Thermometer->Condenser Vacuum_Adapter Vacuum Adapter Condenser->Vacuum_Adapter Water_Out Water Out Condenser->Water_Out Receiving_Flask Receiving Flask (Pure p-Propyltoluene) Vacuum_Adapter->Receiving_Flask Vacuum_Source To Vacuum Source Vacuum_Adapter->Vacuum_Source Water_In Water In Water_In->Condenser

Caption: Diagram of a fractional distillation apparatus for purification.

Application of 1-Methyl-4-propylbenzene in Fragrance Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-propylbenzene, also commonly known as p-cymene, is a naturally occurring aromatic organic compound found in a variety of essential oils, including those of cumin and thyme.[1] With its characteristic mild, pleasant, and slightly citrusy-woody aroma, it serves as a valuable ingredient in the formulation of fragrances for a wide range of consumer products, including perfumes, soaps, and shampoos.[1][2] This document provides detailed application notes and experimental protocols for the effective use and evaluation of this compound in fragrance formulations.

Physicochemical and Olfactory Properties

A comprehensive understanding of the physicochemical and olfactory properties of this compound is crucial for its successful incorporation into fragrance formulations. Key quantitative data is summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₄[3]
Molecular Weight 134.22 g/mol [3][4]
Appearance Colorless liquid[1]
Odor Profile Mild, pleasant, aromatic, terpenic, with woody and citrus notes[1]
Odor Threshold 0.057 ppm[1]
Boiling Point 176-178 °C[1][4]
Melting Point -68 °C[1]
Vapor Pressure 1.5 mm Hg (at 20 °C)[1][4]
Flash Point 47 °C (116.6 °F)[5][6]
Solubility Insoluble in water; soluble in alcohol and chloroform[1][2]
Purity (typical) >99%[4]

Application in Fragrance Formulations

This compound is utilized in fragrance compositions to impart a fresh, aromatic, and subtly woody character. Its versatile odor profile allows it to be blended with a wide array of other fragrance materials, including floral, citrus, and spicy notes.

Key Application Areas:

  • Fine Fragrances: Used as a modifier and blender to add lift and freshness.

  • Personal Care Products: Incorporated into shampoos, body washes, and soaps for its pleasant scent.[1]

  • Household Products: Utilized in air fresheners and cleaning agents.

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of this compound in fragrance formulations.

Protocol 1: Sensory Evaluation of Fragrance Formulations Containing this compound

This protocol outlines the procedure for the sensory assessment of a fragrance formulation.

Objective: To evaluate the olfactory characteristics of a fragrance formulation containing this compound.

Materials:

  • Test fragrance formulation with this compound.

  • Control fragrance formulation (without this compound).

  • Odor-free smelling strips.

  • Panel of at least 15 trained sensory assessors.

  • Controlled environment with good ventilation.[7]

Procedure:

  • Dip separate smelling strips into the test and control formulations to an equal depth for 2-3 seconds.

  • Present the coded strips to the panelists in a randomized order.

  • Instruct panelists to evaluate the odor at different time intervals: immediately after dipping (top notes), after 15-30 minutes (middle notes), and after 2-4 hours (base notes).

  • Panelists should rate the perceived intensity of the fragrance and provide descriptive analysis of the odor profile.

  • A duo-trio test can be employed where a reference sample is presented, followed by two coded samples, one of which is identical to the reference. The panelist's task is to identify the sample that is different.[8]

  • Compile and statistically analyze the data to determine the sensory impact of this compound.

Protocol 2: Stability Testing of this compound in an Alcoholic Fragrance Base

This protocol describes a method to assess the chemical stability of this compound in a typical fragrance base.

Objective: To evaluate the stability of this compound in an alcoholic solution under accelerated aging conditions.

Materials:

  • A solution of this compound in perfumer's alcohol (e.g., 1% w/w).

  • Glass vials with airtight seals.

  • Oven capable of maintaining a constant temperature (e.g., 40°C).

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Prepare multiple vials of the test solution.

  • Store a set of vials in the dark at room temperature (control).

  • Place another set of vials in the oven at 40°C to simulate accelerated aging.

  • At specified time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from both the control and accelerated aging conditions.

  • Analyze the samples by GC-MS to quantify the concentration of this compound and identify any degradation products.

  • Compare the results over time to assess the stability of the compound.

Protocol 3: Gas Chromatography-Olfactometry (GC-O) for Odor Contribution Analysis

This protocol details the use of GC-O to determine the specific odor contribution of this compound in a complex fragrance mixture.

Objective: To identify and characterize the odor of this compound as it elutes from the gas chromatograph.

Materials:

  • Gas chromatograph equipped with a sniffing port (olfactometer).[9]

  • Complex fragrance mixture containing this compound.

  • Trained human assessor.

Procedure:

  • Inject the fragrance sample into the GC.

  • The effluent from the GC column is split, with one portion going to a standard detector (e.g., FID or MS) and the other to the sniffing port.

  • A trained assessor sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.

  • The data from the detector and the assessor are correlated to identify the peak corresponding to this compound and its specific odor contribution to the overall fragrance profile.

Visualizations

The following diagrams illustrate key concepts related to the application and evaluation of this compound in fragrances.

Olfactory_Signaling_Pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_olfactory_bulb Olfactory Bulb Odorant This compound OR Odorant Receptor Odorant->OR Binds to OSN Olfactory Sensory Neuron OR->OSN Activates Glomerulus Glomerulus OSN->Glomerulus Synapses in MitralCell Mitral Cell Glomerulus->MitralCell Transmits signal to Brain Olfactory Cortex (Brain) MitralCell->Brain Projects to Perception Odor Perception Brain->Perception Results in

Caption: Generalized olfactory signaling pathway for odor perception.

Fragrance_Evaluation_Workflow Formulation Fragrance Formulation (with this compound) Sensory Sensory Evaluation (Protocol 1) Formulation->Sensory Stability Stability Testing (Protocol 2) Formulation->Stability GCO GC-O Analysis (Protocol 3) Formulation->GCO Data Data Analysis & Interpretation Sensory->Data Stability->Data GCO->Data Report Application Report Data->Report

References

Application Note: Quantitative Analysis of 1-Methyl-4-propylbenzene in a Mixture by Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-propylbenzene, also known as p-propyltoluene, is an aromatic hydrocarbon relevant in various chemical syntheses and as a potential impurity in pharmaceutical preparations. Accurate quantification of this compound in mixtures is crucial for quality control, process optimization, and safety assessment. This application note provides a detailed protocol for the quantitative analysis of this compound in a liquid mixture using Gas Chromatography with Flame Ionization Detection (GC-FID). The method is based on the principles of separation by capillary gas chromatography and quantification using an internal standard.

Principle

This method employs a validated GC-FID system to separate this compound from other components in a mixture. The sample, fortified with a known concentration of an internal standard, is injected into the gas chromatograph. The components are separated based on their volatility and interaction with the stationary phase of the GC column. The Flame Ionization Detector (FID) generates a signal proportional to the amount of each hydrocarbon combusting in the flame. By creating a calibration curve with known concentrations of this compound and the internal standard, the concentration of this compound in the unknown sample can be accurately determined.

Experimental Protocols

Materials and Reagents
  • This compound (p-propyltoluene): Analytical standard, ≥99.0% purity

  • n-Propylbenzene: Analytical standard (Internal Standard), ≥99.0% purity

  • Hexane: HPLC grade, ≥99% purity

  • Sample Mixture: A liquid mixture containing an unknown concentration of this compound

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with septa

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: A non-polar or medium-polarity capillary column is recommended for the separation of aromatic hydrocarbons. A 5% carbowax packed column (e.g., 20 m x 0.25 mm) or a similar stationary phase is suitable.[1]

  • Data Acquisition and Processing Software: To control the GC system and for peak integration and analysis.

Preparation of Standard Solutions

3.3.1. Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 100 mg of n-propylbenzene into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane.

  • Calculate the exact concentration in mg/mL.

3.3.2. This compound Stock Solution (Analyte Stock):

  • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane.

  • Calculate the exact concentration in mg/mL.

3.3.3. Calibration Standards:

  • Prepare a series of at least five calibration standards by diluting the Analyte Stock solution with hexane in volumetric flasks.

  • To each calibration standard, add a constant amount of the IS Stock solution to achieve a final concentration of the internal standard that is in the mid-range of the analyte concentrations.

  • An example of a calibration series is provided in the data presentation section.

Sample Preparation
  • Accurately weigh an appropriate amount of the sample mixture into a volumetric flask. The amount should be chosen so that the expected concentration of this compound falls within the range of the calibration curve.

  • Add the same constant amount of the IS Stock solution as used in the calibration standards.

  • Dilute to the mark with hexane.

  • Transfer an aliquot of the prepared sample into a GC autosampler vial for analysis.

GC-FID Method Parameters

The following GC parameters are provided as a starting point and may require optimization for your specific instrument and column:

ParameterValue
Injector
Injection ModeSplit
Split Ratio50:1 (can be optimized)
Injector Temperature220 °C[1]
Injection Volume1.0 µL
Oven
Initial Temperature100 °C (Isothermal)[1]
Alternative RampHold at 60 °C for 2 min, then ramp to 180 °C at 10 °C/min, hold for 5 min.
Column
Carrier GasHelium or Hydrogen
Flow Rate1.0 mL/min (Constant Flow)
Detector (FID)
Detector Temperature220 °C[1]
Hydrogen Flow30 mL/min (or as per manufacturer's recommendation)
Air Flow300 mL/min (or as per manufacturer's recommendation)
Makeup Gas (N2 or He)25 mL/min (or as per manufacturer's recommendation)

Data Presentation

Calibration Data

A calibration curve should be generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The linearity of the calibration curve should be evaluated, and a correlation coefficient (R²) of ≥ 0.999 is typically desired.

Table 1: Example Calibration Standard Preparation

Standard LevelConcentration of this compound (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
110Data from GCData from GCCalculated
225Data from GCData from GCCalculated
350Data from GCData from GCCalculated
475Data from GCData from GCCalculated
5100Data from GCData from GCCalculated
Sample Analysis Data

The concentration of this compound in the unknown sample is calculated using the linear regression equation obtained from the calibration curve.

Table 2: Sample Analysis Results

Sample IDPeak Area (Analyte)Peak Area (Internal Standard)Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Sample 1Data from GCData from GCCalculatedCalculated
Sample 2Data from GCData from GCCalculatedCalculated
Sample 3Data from GCData from GCCalculatedCalculated

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards gc_injection GC-FID Injection prep_standards->gc_injection prep_sample Prepare Sample with Internal Standard prep_sample->gc_injection chrom_separation Chromatographic Separation gc_injection->chrom_separation fid_detection FID Detection chrom_separation->fid_detection peak_integration Peak Integration fid_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Sample peak_integration->quantification calibration_curve->quantification quantitative_logic cluster_inputs Inputs cluster_measurement Measurement cluster_calculation Calculation known_conc Known Analyte Concentrations (Standards) peak_area_analyte Peak Area of Analyte known_conc->peak_area_analyte unknown_sample Unknown Sample unknown_sample->peak_area_analyte internal_standard Internal Standard (Constant Concentration) peak_area_is Peak Area of Internal Standard internal_standard->peak_area_is area_ratio Area Ratio (Analyte / IS) peak_area_analyte->area_ratio peak_area_is->area_ratio calibration_function y = mx + c area_ratio->calibration_function Input for y final_concentration Final Concentration of Analyte calibration_function->final_concentration Solve for x

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-4-propylbenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the Friedel-Crafts acylation of toluene followed by reduction, which is the recommended route to avoid isomeric impurities.

Issue: Low Yield of 4'-Methylpropiophenone in Friedel-Crafts Acylation

  • Question: My Friedel-Crafts acylation of toluene with propanoyl chloride resulted in a very low yield of the desired 4'-methylpropiophenone. What are the possible causes and solutions?

  • Answer: Low yields in Friedel-Crafts acylation can stem from several factors:

    • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in the toluene, propanoyl chloride, or glassware will deactivate the catalyst. Ensure all reagents and apparatus are thoroughly dried before use.

    • Insufficient Catalyst: Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst because both the acyl chloride and the resulting ketone product form complexes with it.[1] Ensure you are using at least one equivalent of AlCl₃ relative to the propanoyl chloride.

    • Reaction Temperature: While the reaction is often exothermic, maintaining an appropriate temperature is crucial. Running the reaction at too low a temperature may slow the reaction rate, while excessively high temperatures can lead to side reactions. A common procedure involves cooling the initial mixture and then allowing it to warm to room temperature.

    • Purity of Reagents: The purity of toluene and propanoyl chloride is important. Impurities can interfere with the reaction. Use freshly distilled reagents if purity is a concern.

Issue: Formation of Isomeric Impurities

  • Question: I am observing isomeric impurities in my final this compound product. How can I minimize their formation?

  • Answer: The formation of isomers is a significant issue in the direct Friedel-Crafts alkylation of toluene with a propyl halide (e.g., 1-chloropropane). This is due to the rearrangement of the primary propyl carbocation to the more stable secondary isopropyl carbocation, leading to the formation of 1-isopropyl-4-methylbenzene (p-cymene) as a major byproduct.[2][3][4] At temperatures above 0°C, this rearrangement is often favored.[5]

    • Recommended Solution: To avoid carbocation rearrangement, the most reliable method is a two-step process:

      • Friedel-Crafts Acylation: React toluene with propanoyl chloride and a Lewis acid catalyst. The resulting acylium ion is resonance-stabilized and does not rearrange, leading predominantly to the formation of 4'-methylpropiophenone.[2] The methyl group of toluene directs the acylation to the para position due to steric hindrance at the ortho positions.[5]

      • Reduction: Reduce the ketone functionality of 4'-methylpropiophenone to a methylene group using either the Clemmensen or Wolff-Kishner reduction. This two-step pathway ensures the formation of the desired n-propyl chain.[1][6]

Issue: Incomplete Reduction of 4'-Methylpropiophenone

  • Question: My Clemmensen or Wolff-Kishner reduction of 4'-methylpropiophenone is not going to completion, and I am isolating unreacted ketone. What can I do to improve the conversion?

  • Answer: Incomplete reduction can be due to several factors depending on the method used:

    • Clemmensen Reduction (Acidic Conditions):

      • Zinc Amalgam Activity: The activity of the zinc amalgam is crucial. Ensure the zinc is properly amalgamated with mercury(II) chloride to create a reactive surface.

      • Acid Concentration: Concentrated hydrochloric acid is required for this reaction. Using a dilute acid will result in incomplete reduction.

      • Reaction Time and Temperature: The reaction often requires prolonged heating under reflux to go to completion.

    • Wolff-Kishner Reduction (Basic Conditions):

      • Anhydrous Conditions: The presence of water can interfere with the reaction. While hydrazine hydrate is often used, the Huang-Minlon modification, which involves distilling off water, can improve yields and shorten reaction times.

      • High Temperature: This reaction requires high temperatures, typically in a high-boiling solvent like diethylene glycol, to drive the decomposition of the hydrazone intermediate.

      • Strong Base: A strong base, such as potassium hydroxide, is necessary to deprotonate the hydrazone.

Frequently Asked Questions (FAQs)

  • Q1: Why is direct Friedel-Crafts alkylation not the preferred method for synthesizing this compound?

    • A1: Direct alkylation of toluene with a propyl halide like 1-chloropropane leads to carbocation rearrangement, forming a significant amount of the isopropyl isomer (p-cymene) in addition to the desired n-propyl product.[2][3][4] This makes product purification difficult and reduces the yield of the target molecule.

  • Q2: What are the main advantages of the Friedel-Crafts acylation followed by reduction?

    • A2: This two-step method avoids carbocation rearrangement, leading to a much purer product with the desired n-propyl side chain.[1][6] The acyl group is also deactivating, which prevents polyacylation (the addition of more than one acyl group to the aromatic ring).[1]

  • Q3: What are the expected side products in the Friedel-Crafts acylation of toluene with propanoyl chloride?

    • A3: The major product is the para-substituted ketone (4'-methylpropiophenone).[5] A minor side product will be the ortho-isomer (2'-methylpropiophenone) due to steric hindrance from the methyl group. Other potential minor byproducts can include trimethylbenzenes if methylation of toluene occurs.[7]

  • Q4: How do I choose between Clemmensen and Wolff-Kishner reduction?

    • A4: The choice depends on the stability of your substrate to acidic or basic conditions. The Clemmensen reduction uses strongly acidic conditions (zinc amalgam and HCl), while the Wolff-Kishner reduction uses strongly basic conditions (hydrazine and KOH at high temperatures).[4] If your molecule contains acid-sensitive functional groups, the Wolff-Kishner reduction is preferred. Conversely, for base-sensitive compounds, the Clemmensen reduction is the better choice.

  • Q5: What analytical techniques are best for monitoring the reaction and assessing product purity?

    • A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique to monitor the progress of the reaction and to identify the products and any isomeric impurities.[7][8] Nuclear magnetic resonance (NMR) spectroscopy is also essential for confirming the structure of the final product and determining the ratio of isomers.

Data Presentation

Synthesis RouteKey StepsTypical YieldAdvantagesDisadvantages
Direct Friedel-Crafts Alkylation Toluene + 1-Propyl Halide + Lewis AcidVariable, often <50% of desired productOne-step reactionCarbocation rearrangement leads to isomeric impurities (p-cymene); Polyalkylation can occur.[2][3][4]
Friedel-Crafts Acylation & Clemmensen Reduction 1. Toluene + Propanoyl Chloride + Lewis Acid 2. Reduction with Zn(Hg) + HClGood to Excellent (can be quantitative)[6]Avoids carbocation rearrangement; High regioselectivity for the para product; No polyacylation.[1][5]Two-step process; Clemmensen reduction uses toxic mercury and strongly acidic conditions.
Friedel-Crafts Acylation & Wolff-Kishner Reduction 1. Toluene + Propanoyl Chloride + Lewis Acid 2. Reduction with H₂NNH₂ + KOHGood to ExcellentAvoids carbocation rearrangement; High regioselectivity for the para product; No polyalkylation.[1][5]Two-step process; Wolff-Kishner reduction requires high temperatures and strongly basic conditions; Hydrazine is toxic.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene to 4'-Methylpropiophenone

This protocol is adapted from standard procedures for Friedel-Crafts acylation.

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl).

  • Reagent Preparation: In the round-bottom flask, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) and a dry, inert solvent such as dichloromethane. Cool the suspension in an ice bath.

  • Addition of Acylating Agent: Add propanoyl chloride (1.0 eq) to the dropping funnel. Add the propanoyl chloride dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.

  • Addition of Toluene: In the dropping funnel, place toluene (1.0 eq) dissolved in a small amount of the dry solvent. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum complexes. Separate the organic layer.

  • Extraction and Purification: Wash the organic layer with water, a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Protocol 2: Clemmensen Reduction of 4'-Methylpropiophenone

  • Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene (as a co-solvent).

  • Addition of Ketone: Add the 4'-methylpropiophenone to the flask.

  • Reaction: Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated hydrochloric acid may need to be added during the reflux period (typically 4-6 hours).

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with water and then with a sodium bicarbonate solution. Dry the organic layer over a drying agent, filter, and remove the solvent. The product can be purified by distillation.

Protocol 3: Wolff-Kishner Reduction of 4'-Methylpropiophenone (Huang-Minlon Modification)

  • Reaction Setup: In a round-bottom flask fitted with a distillation head and a reflux condenser, combine 4'-methylpropiophenone, diethylene glycol, potassium hydroxide pellets, and hydrazine hydrate (85% solution).

  • Hydrazone Formation: Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Decomposition: Remove the reflux condenser and allow water and excess hydrazine to distill off until the temperature of the reaction mixture rises to approximately 200 °C. Then, reattach the reflux condenser.

  • Reaction Completion: Maintain the reaction mixture at reflux for an additional 3-4 hours.

  • Workup: Cool the reaction mixture and dilute with water. Extract the product with a solvent like hexane or diethyl ether.

  • Purification: Wash the combined organic extracts with dilute HCl and then with water. Dry the organic layer, remove the solvent, and purify the resulting this compound by distillation.

Mandatory Visualizations

Synthesis_Pathways cluster_0 Direct Alkylation cluster_1 Acylation-Reduction Toluene Toluene TargetProduct This compound Toluene->TargetProduct Friedel-Crafts Alkylation Intermediate 4'-Methylpropiophenone Toluene->Intermediate Friedel-Crafts Acylation PropylHalide 1-Propyl Halide PropylHalide->TargetProduct PropanoylChloride Propanoyl Chloride PropanoylChloride->Intermediate AlCl3 AlCl₃ AlCl3->TargetProduct AlCl3->Intermediate Reduction Reduction (Clemmensen or Wolff-Kishner) Reduction->TargetProduct SideProduct 1-Isopropyl-4-methylbenzene (p-Cymene) TargetProduct->SideProduct Isomer Formation Intermediate->Reduction

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckMethod Which synthesis route was used? Start->CheckMethod Alkylation Direct Alkylation CheckMethod->Alkylation Direct Acylation Acylation-Reduction CheckMethod->Acylation Two-step CheckRearrangement Isomeric impurity (p-cymene) present? Alkylation->CheckRearrangement CheckAcylationStep Low yield in acylation step? Acylation->CheckAcylationStep SwitchMethod Switch to Acylation-Reduction to avoid rearrangement. CheckRearrangement->SwitchMethod Yes End Improved Yield and Purity CheckRearrangement->End No SwitchMethod->End CheckReductionStep Incomplete reduction? CheckAcylationStep->CheckReductionStep No TroubleshootAcylation Check for moisture. Ensure stoichiometric AlCl₃. CheckAcylationStep->TroubleshootAcylation Yes TroubleshootReduction Verify reduction conditions: - Active Zn(Hg) / conc. HCl (Clemmensen) - Anhydrous, high temp (Wolff-Kishner) CheckReductionStep->TroubleshootReduction Yes CheckReductionStep->End No TroubleshootAcylation->End TroubleshootReduction->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Synthesis of p-Propyltoluene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-propyltoluene. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Troubleshooting Guides

Problem 1: Low yield of the desired n-propyltoluene product in Friedel-Crafts alkylation.

Possible Causes and Solutions:

  • Carbocation Rearrangement: The primary n-propyl carbocation formed during the reaction can rearrange to a more stable secondary isopropyl carbocation. This leads to the formation of isopropyltoluene (cymene) as a major byproduct.

    • Solution 1: Use a milder Lewis acid catalyst. Strong Lewis acids like AlCl₃ strongly promote carbocation formation and subsequent rearrangement. Experiment with less aggressive catalysts such as FeCl₃ or solid acid catalysts like zeolites, which can offer better selectivity.

    • Solution 2: Employ the Friedel-Crafts Acylation-Reduction two-step synthesis. This is the most reliable method to avoid rearrangement. First, acylate toluene with propionyl chloride to form 4'-methylpropiophenone. This reaction is highly selective for the para-isomer and does not involve a carbocation prone to rearrangement. Subsequently, reduce the ketone to an alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.

  • Polyalkylation: The product, p-propyltoluene, is more reactive than the starting material, toluene. This can lead to the formation of di- and tri-propylated side products, reducing the yield of the desired mono-alkylated product.

    • Solution: Use a large excess of toluene. By increasing the molar ratio of toluene to the alkylating agent, the probability of the alkylating agent reacting with the more abundant toluene over the product is increased, thus minimizing polyalkylation.

  • Isomer Formation: Friedel-Crafts alkylation of toluene can produce a mixture of ortho, meta, and para isomers. The distribution of these isomers is influenced by reaction conditions such as temperature and catalyst.

    • Solution: Optimize reaction temperature and catalyst. Lower temperatures generally favor para-substitution. The use of shape-selective catalysts like modified ZSM-5 zeolites can significantly enhance the selectivity for the para-isomer due to steric hindrance within the catalyst's pores.

Problem 2: Difficulty in separating p-propyltoluene from its isomers.

Possible Cause and Solution:

  • Similar Boiling Points: The boiling points of ortho-, meta-, and p-propyltoluene, as well as isopropyltoluene, are very close, making separation by simple distillation challenging.

    • Solution: Utilize high-efficiency fractional distillation or preparative gas chromatography. A distillation column with a high number of theoretical plates is necessary for effective separation. For high-purity samples, preparative GC is a viable, albeit more expensive, option. Alternatively, switching to the Friedel-Crafts acylation-reduction pathway will yield predominantly the para-isomer, simplifying purification.

Frequently Asked Questions (FAQs)

Q1: What are the main side products I can expect in the direct Friedel-Crafts alkylation of toluene to produce p-propyltoluene?

A1: The primary side products are:

  • Positional Isomers: o-propyltoluene and m-propyltoluene.

  • Rearrangement Product: Isopropyltoluene (o-, m-, and p-cymene).

  • Polyalkylated Products: Di- and tri-propyltoluenes.

  • Disproportionation/Transalkylation Products: Benzene and xylenes can be formed if the catalyst and conditions promote the transfer of alkyl groups.

Q2: Why is Friedel-Crafts acylation followed by reduction often the preferred method for synthesizing n-propyl-aromatics?

A2: This two-step method offers several advantages over direct alkylation:

  • No Carbocation Rearrangement: The acylium ion intermediate in Friedel-Crafts acylation is stable and does not rearrange, ensuring the formation of the n-propyl chain.

  • High Para-Selectivity: The acylation of toluene is highly selective for the para position, minimizing the formation of ortho and meta isomers.

  • No Poly-substitution: The product of acylation, an aryl ketone, is deactivated towards further electrophilic aromatic substitution, thus preventing polyacylation.

Q3: What are the key differences between the Clemmensen and Wolff-Kishner reductions for converting the ketone to an alkyl group?

A3: The main difference lies in the reaction conditions:

  • Clemmensen Reduction: Employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). It is performed under strongly acidic conditions and is suitable for substrates that are stable in acid.

  • Wolff-Kishner Reduction: Uses hydrazine (N₂H₄) and a strong base, typically potassium hydroxide (KOH), at high temperatures. This reaction is conducted under strongly basic conditions and is ideal for substrates that are sensitive to acid.[1][2][3][4][5]

Q4: Can I use 1-propanol directly as an alkylating agent with a Lewis acid?

A4: Yes, 1-propanol can be used as an alkylating agent in the presence of a strong acid or a Lewis acid catalyst. The acid protonates the hydroxyl group, which then leaves as a water molecule to form a primary carbocation. However, this primary carbocation is highly prone to rearrangement to the more stable secondary isopropyl carbocation, leading to isopropyltoluene as a major product. Therefore, if n-propyltoluene is the desired product, this method is generally not recommended.

Data Presentation

The following table summarizes the typical product distributions for the two main synthesis routes for p-propyltoluene. Note that the direct alkylation data is representative of the challenges faced, with specific outcomes being highly dependent on the catalyst and reaction conditions.

Synthesis RouteDesired ProductTypical Yield of Desired ProductMajor Side ProductsRemarks
Direct Friedel-Crafts Alkylation (Toluene + Propylene over USY Zeolite)p-Cymene (due to rearrangement)~68% selectivity for mono-alkylated productPositional isomers of cymene, polyalkylated productsToluene conversion of 73%. High degree of isomerization to the more stable isopropyl group.[2]
Friedel-Crafts Acylation followed by Reduction p-PropyltolueneHigh (often >90% for the acylation step)Minimal ortho-isomer from acylationThis route provides a much purer product, avoiding rearrangement and polyalkylation. The overall yield will depend on the efficiency of the reduction step.

Experimental Protocols

1. Friedel-Crafts Acylation of Toluene to 4'-Methylpropiophenone

  • Materials: Anhydrous aluminum chloride (AlCl₃), propionyl chloride, toluene, dichloromethane (DCM), hydrochloric acid (HCl), ice, sodium bicarbonate (NaHCO₃), anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a dry round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser connected to a gas trap, suspend anhydrous AlCl₃ in DCM.

    • Cool the flask in an ice bath.

    • Slowly add propionyl chloride to the stirred suspension.

    • After the addition is complete, add a solution of toluene in DCM dropwise from the addition funnel.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

    • Separate the organic layer using a separatory funnel. Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude 4'-methylpropiophenone. The product can be further purified by distillation or recrystallization.

2. Clemmensen Reduction of 4'-Methylpropiophenone to p-Propyltoluene

  • Materials: 4'-Methylpropiophenone, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene (as a co-solvent).

  • Procedure:

    • Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercuric chloride.

    • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, and concentrated HCl.

    • Add the 4'-methylpropiophenone, optionally dissolved in a small amount of toluene.

    • Heat the mixture to reflux with vigorous stirring. Periodically add more concentrated HCl to maintain a strongly acidic environment.

    • After the reaction is complete (monitor by TLC or GC), cool the mixture and separate the organic layer.

    • Extract the aqueous layer with toluene or another suitable solvent.

    • Combine the organic layers, wash with water and sodium bicarbonate solution, and dry over a drying agent.

    • Remove the solvent to yield p-propyltoluene, which can be purified by distillation.[5][6][7][8][9]

3. Wolff-Kishner Reduction of 4'-Methylpropiophenone to p-Propyltoluene

  • Materials: 4'-Methylpropiophenone, hydrazine hydrate, potassium hydroxide (KOH), a high-boiling solvent (e.g., diethylene glycol).

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, dissolve the 4'-methylpropiophenone and KOH in diethylene glycol.

    • Add hydrazine hydrate to the mixture.

    • Heat the mixture to a temperature that allows for the formation of the hydrazone and the removal of water (around 100-140 °C).

    • After the initial reaction, increase the temperature to around 190-200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.

    • Maintain this temperature until the reaction is complete.

    • Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ether or DCM).

    • Wash the combined organic extracts, dry over a drying agent, and remove the solvent.

    • Purify the resulting p-propyltoluene by distillation.[1][2][3][4][5]

Mandatory Visualization

SynthesisPathways Toluene Toluene pPropyltoluene p-Propyltoluene (Desired Product) Toluene->pPropyltoluene Friedel-Crafts Alkylation Methylpropiophenone 4'-Methylpropiophenone Toluene->Methylpropiophenone Friedel-Crafts Acylation PropylatingAgent Propylating Agent (e.g., 1-Propanol, n-Propyl Halide) PropylatingAgent->pPropyltoluene Friedel-Crafts Alkylation oPropyltoluene o-Propyltoluene PropylatingAgent->oPropyltoluene Side Reaction mPropyltoluene m-Propyltoluene PropylatingAgent->mPropyltoluene Side Reaction Isopropyltoluene Isopropyltoluene (Cymene) PropylatingAgent->Isopropyltoluene Carbocation Rearrangement PropionylChloride Propionyl Chloride PropionylChloride->Methylpropiophenone Friedel-Crafts Acylation Polyalkylated Polyalkylated Toluene pPropyltoluene->Polyalkylated Further Alkylation Methylpropiophenone->pPropyltoluene Reduction (Clemmensen or Wolff-Kishner)

Caption: Synthesis pathways for p-propyltoluene and associated side products.

References

Technical Support Center: Resolving Impurities in 1-Methyl-4-propylbenzene Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in 1-Methyl-4-propylbenzene samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound sample?

A1: The most common impurities typically arise from the synthesis process, which is often a Friedel-Crafts alkylation of toluene. These impurities include:

  • Isomeric Impurities: 1-Methyl-2-propylbenzene (ortho-isomer) and 1-Methyl-3-propylbenzene (meta-isomer).

  • Unreacted Starting Materials: Toluene.

  • Impurities from Starting Materials: Benzene is a common impurity in commercial toluene.[1]

  • Polyalkylated Species: Di-propylated toluene species may also be present.

Q2: Which analytical technique is best suited for identifying and quantifying these impurities?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and widely used method for separating and identifying volatile aromatic compounds like this compound and its related impurities.[2] It provides excellent separation of isomers and definitive identification based on their mass spectra. High-Performance Liquid Chromatography (HPLC) can also be used, but GC-MS is generally preferred for this application.

Q3: How can I remove these impurities from my this compound sample?

A3: Fractional distillation is the most common and effective method for purifying this compound from its isomeric and other volatile impurities.[3][4][5][6] This technique separates compounds based on differences in their boiling points.

Troubleshooting Guides

GC-MS Analysis Troubleshooting

Q4: My GC-MS chromatogram shows co-eluting or poorly resolved peaks for the propyltoluene isomers. What should I do?

A4: Poor resolution of isomers is a common issue. Here are several steps to troubleshoot this:

  • Optimize the Temperature Program: A slower temperature ramp rate during the elution of the isomers can improve separation.

  • Use a Longer GC Column: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates and can enhance separation.

  • Select a Different Stationary Phase: While a standard non-polar column (like a 5% phenyl-methylpolysiloxane) is often used, a column with a different selectivity may improve resolution.

  • Check Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions.

Q5: I am observing peak tailing for my this compound peak. What could be the cause?

A5: Peak tailing can be caused by several factors:

  • Active Sites in the Inlet or Column: The injector liner or the column itself may have active sites that interact with the analyte. Using a deactivated liner and a high-quality, inert column can mitigate this.

  • Column Contamination: Contaminants at the head of the column can cause peak tailing. Try baking the column at a high temperature (within its specified limits) or trimming a small portion from the inlet side.

  • Incorrect Injection Technique: A slow injection can lead to band broadening and peak tailing. Ensure a fast and smooth injection.

Purification by Fractional Distillation Troubleshooting

Q6: My fractional distillation is not effectively separating the propyltoluene isomers. What can I do to improve the separation?

A6: Improving the efficiency of your fractional distillation is key:

  • Use a More Efficient Fractionating Column: A column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column) will provide better separation.[7]

  • Maintain a Slow and Steady Distillation Rate: A slow distillation rate allows for proper equilibrium to be established between the liquid and vapor phases in the column, which is essential for good separation.[8]

  • Insulate the Column: Wrapping the fractionating column with glass wool or aluminum foil minimizes heat loss and helps maintain the temperature gradient necessary for efficient separation.[9]

Data Presentation

The following tables summarize key data for this compound and its common impurities.

Table 1: Physical Properties of this compound and Common Impurities

CompoundIUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
Product This compound 1074-55-1 134.22 183-184 [10]
Impurity 11-Methyl-2-propylbenzene1074-17-5134.22~180
Impurity 21-Methyl-3-propylbenzene1074-43-7134.22~181
Impurity 3Toluene108-88-392.14110.6
Impurity 4Benzene71-43-278.1180.1

*Table 2: Representative GC-MS Quantification Data for Aromatic Hydrocarbons **

AnalyteRetention Time (min, approx.)LOD (µg/L)LOQ (µg/L)
Benzene6.10.010.034
Toluene9.20.0230.077
o-Xylene (as isomer example)13.00.0190.045

*Data is based on the analysis of Benzene, Toluene, and Xylene (BTEX) and serves as an estimate for what can be achieved for propyltoluene isomers under optimized conditions.[1]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Impurities

1. Sample Preparation:

  • Dilute the this compound sample in a high-purity solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp to 150°C at 5°C/min.
  • Ramp to 200°C at 10°C/min, hold for 2 minutes.
  • Mass Spectrometer:
  • Transfer line temperature: 280°C.
  • Ion source temperature: 230°C.
  • Scan range: 40-200 m/z.
  • Ionization mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Identify the peaks by comparing their retention times and mass spectra to known standards or a spectral library (e.g., NIST).
  • Quantify the impurities using an internal or external standard method. Key mass fragments for propyltoluene isomers (molecular weight 134.22) include m/z 134 (molecular ion), 119 (loss of -CH3), and 105 (loss of -C2H5).[3][11][12]

Protocol 2: Purification by Fractional Distillation

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a collection flask.[6]
  • Ensure all glass joints are properly sealed.
  • Place a stir bar in the round-bottom flask.

2. Distillation Procedure:

  • Charge the round-bottom flask with the impure this compound sample (do not fill more than two-thirds full).
  • Begin heating the flask gently using a heating mantle.
  • Slowly increase the temperature until the mixture begins to boil.
  • Collect the following fractions based on the observed vapor temperature at the distillation head:
  • Fraction 1 (Forerun): Collect any liquid that distills below ~175°C. This fraction will contain lower boiling point impurities like toluene and benzene.
  • Fraction 2 (Intermediate): Collect the fraction between ~175°C and 182°C. This will likely contain a mixture of the propyltoluene isomers.
  • Fraction 3 (Main Product): Collect the fraction that distills at a stable temperature of ~183-184°C. This is the purified this compound.
  • Stop the distillation before the flask boils to dryness.

3. Analysis of Fractions:

  • Analyze all collected fractions by GC-MS (using Protocol 1) to determine their composition and assess the purity of the main product fraction.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dilute this compound in Hexane gcms Inject into GC-MS prep->gcms data_acq Data Acquisition (Chromatogram & Mass Spectra) gcms->data_acq peak_id Identify Peaks (Retention Time & Mass Spectra) data_acq->peak_id quant Quantify Impurities peak_id->quant end Purity Report quant->end Final Purity Report

Caption: Workflow for GC-MS Impurity Analysis.

troubleshooting_workflow cluster_solutions Potential Solutions start Poor Peak Resolution in GC-MS? temp_prog Optimize Temperature Program (Slower Ramp) start->temp_prog Yes col_length Use Longer GC Column temp_prog->col_length flow_rate Adjust Carrier Gas Flow Rate col_length->flow_rate end Improved Resolution flow_rate->end Re-analyze Sample

Caption: Troubleshooting Poor GC-MS Peak Resolution.

References

Technical Support Center: Optimizing Gas Chromatography (GC) Conditions for Alkylbenzene Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the separation of alkylbenzene isomers using gas chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most crucial parameter when starting to optimize the separation of alkylbenzene isomers?

A: The selection of the stationary phase is the most important step when developing a separation method.[1][2] The stationary phase dictates the selectivity of the column, which is its ability to differentiate between sample components based on their chemical and physical properties.[2] The interactions between the alkylbenzene isomers and the stationary phase are the fundamental basis of the separation process.

Q2: How do I choose the correct GC column (stationary phase) for my alkylbenzene analysis?

A: The choice is based on the "like dissolves like" principle.[2][3]

  • Non-Polar Columns: For separating alkylbenzenes primarily by their boiling points, a non-polar stationary phase like 100% dimethylpolysiloxane is a good starting point.[4] The elution order will generally follow the boiling points of the isomers.[4]

  • Intermediate and Polar Columns: To enhance selectivity based on differences in polarity and aromatic character, a mid-polar stationary phase is often preferred.[5] Phases containing phenyl groups, such as 5% diphenyl-95% dimethylpolysiloxane or 50% diphenyl-50% dimethylpolysiloxane, are highly effective for separating aromatic compounds due to specific π-π interactions.[6][7] For highly polar separations, a polyethylene glycol (PEG) or "WAX" phase can be used.[5][7]

Q3: Should I use an isothermal or a temperature programming method for separating alkylbenzene isomers?

A: A temperature programming method is almost always recommended for complex mixtures containing compounds with a wide range of boiling points, such as different alkylbenzene isomers.[8][9] Isothermal methods (holding a constant oven temperature) are suitable only when the number of components is small and their boiling points are very close.[10][11] Temperature programming improves resolution, produces sharper peaks for later-eluting compounds, and reduces the overall analysis time.[8][12]

Q4: When should I choose a split versus a splitless injection technique?

A: The choice depends on the concentration of your analytes.

  • Split Injection: This technique is ideal for high-concentration samples.[13][14] It works by venting a portion of the sample, preventing column overload and ensuring sharp, narrow peaks.[14][15] A typical split ratio can range from 5:1 to 500:1.[15]

  • Splitless Injection: This is the preferred method for trace analysis where maximum sensitivity is required.[13][14] Nearly the entire vaporized sample is transferred to the column, which is crucial when analyte concentrations are near the limit of detection.[13][15]

Q5: What are the key considerations for preparing alkylbenzene samples for GC analysis?

A: Proper sample preparation is critical for reliable results.

  • Solvent Selection: Samples must be dissolved in a volatile organic solvent like hexane, dichloromethane, or methanol.[16][17] The solvent should be compatible with the stationary phase polarity.[18]

  • Concentration: Adjust the sample concentration to suit the injection method. For splitless injections, a concentration of approximately 10 µg/mL is a common target to achieve a column loading of around 10 ng.[16]

  • Purity: Ensure the sample is free of particles or precipitates that could block the syringe or contaminate the injector and column.[16][18] Centrifugation or filtration (e.g., with a 0.22 μm filter) may be necessary.[16][18]

  • Volatility: Confirm that the sample components are volatile at temperatures below 300°C to prevent them from contaminating the column.[16]

Troubleshooting Guide

Q6: My alkylbenzene isomer peaks are not separating (poor resolution). What should I do?

A: Poor resolution is a common issue that can be addressed by systematically evaluating several parameters.

  • Optimize the Temperature Program: A slow temperature ramp rate generally yields the best separation, but it also leads to broader peaks and longer analysis times.[11] Try decreasing the ramp rate (e.g., from 20°C/min to 10°C/min) to see if resolution improves.[9][19] Lowering the initial oven temperature can also increase the retention and separation of early-eluting, volatile isomers.[11][20]

  • Check the Carrier Gas Flow Rate: The carrier gas velocity must be optimized for your column's dimensions and the type of carrier gas used.[10] An incorrect flow rate can lead to peak broadening and loss of resolution.[21]

  • Evaluate the Stationary Phase: If optimization of temperature and flow does not work, you may be using a column with insufficient selectivity for your specific isomers. Consider switching to a phase with different polarity, such as a 50% phenyl-methylpolysiloxane column, which offers unique selectivity for aromatic compounds.[6][22]

  • Increase Column Length: Doubling the column length can increase resolution by approximately 40%, but it will also double the analysis time.[23]

Q7: My peaks are tailing. What is the cause and how can I fix it?

A: Peak tailing, where a peak appears asymmetrical with a gradual return to the baseline, can compromise quantitation.

  • System Activity: Tailing is often caused by active sites (e.g., residual silanol groups) in the injector liner or at the head of the column that interact undesirably with analytes.[21]

    • Solution: Replace the inlet liner with a new, deactivated one. Trim the first few inches of the column to remove any active sites that have developed over time.[21]

  • Column Overload: Injecting too much sample can lead to peak tailing.[21]

    • Solution: Dilute your sample or increase the split ratio if using a split injection.[24]

Q8: My peaks are fronting. What does this indicate?

A: Peak fronting, where the peak is asymmetrical towards the front, is a classic sign of column overload.[24] This happens when you inject more sample than the stationary phase can handle, causing molecules to "spill over" and travel down the column faster than the main analyte band.

  • Solution: Reduce the injection volume, dilute the sample, or increase the split ratio.[24] Alternatively, you can use a column with a thicker stationary phase film, which increases its sample capacity.[4]

Q9: The retention times for my peaks are shifting between runs. Why is this happening?

A: Inconsistent retention times make peak identification unreliable.

  • Flow/Pressure Instability: Fluctuations in the carrier gas flow rate or pressure are a primary cause.[21] Check for leaks in the system, especially around the septum and column fittings. Ensure your gas regulators are functioning correctly.[25]

  • Oven Temperature Instability: Verify that the GC oven temperature is stable and reproducible for each run.[21]

  • Column Degradation: As a column ages, the stationary phase can degrade, leading to shifts in retention time. If other issues are ruled out, the column may need to be replaced.[24]

Q10: I see unexpected "ghost" peaks in my chromatogram. Where are they coming from?

A: Ghost peaks are signals that appear in your chromatogram, often during blank runs, and are not part of your sample.

  • Septum Bleed: Pieces of the injector septum can degrade at high temperatures and release contaminants.

    • Solution: Use a high-quality, low-bleed septum and replace it regularly. Lower the injector temperature if possible.[25]

  • Sample Carryover: Remnants from a previous, more concentrated sample can elute in a subsequent run.

    • Solution: Run a solvent blank after a concentrated sample and ensure the temperature program is high enough and long enough to elute all components.[25]

  • Contamination: Contaminants can originate from the carrier gas, sample solvent, or sample vials.

    • Solution: Ensure high-purity carrier gas and solvents. Use clean glassware and vials.[21]

Visualizations and Diagrams

GC_Optimization_Workflow start Define Alkylbenzene Isomers of Interest phase Select Stationary Phase (e.g., 5% Phenyl-Methyl) start->phase injection Optimize Injection (Split vs. Splitless, Volume) phase->injection temp Develop Temperature Program (Initial T, Ramp Rate, Final T) injection->temp flow Fine-Tune Carrier Gas (Linear Velocity) temp->flow eval Evaluate Resolution & Peak Shape flow->eval troubleshoot Troubleshoot (See Guide) eval->troubleshoot Not Acceptable end Validated Method eval->end Acceptable troubleshoot->phase Re-evaluate

Caption: Logical workflow for optimizing GC separation of alkylbenzene isomers.

GC_Parameter_Relationships p_col Column (Phase, Dimensions) o_res Resolution p_col->o_res o_peak Peak Shape p_col->o_peak p_temp Oven Temperature (Isothermal/Program) p_temp->o_res o_time Analysis Time p_temp->o_time p_flow Carrier Gas (Type, Flow Rate) p_flow->o_res p_flow->o_time p_inj Injection (Mode, Volume) p_inj->o_peak o_sens Sensitivity p_inj->o_sens

Caption: Interrelationship of GC parameters and their impact on separation outcomes.

Data Presentation & Experimental Protocols

Table 1: Comparison of Common GC Stationary Phases for Alkylbenzene Analysis
Stationary Phase CompositionPolarityPrimary Separation MechanismTypical Application for Alkylbenzenes
100% DimethylpolysiloxaneNon-polarvan der Waals forcesSeparation based on boiling point differences.[4]
5% Diphenyl - 95% DimethylpolysiloxaneLow-polarityvan der Waals & moderate π-π interactionsGeneral purpose analysis, good first choice for complex mixtures.[7]
50% Diphenyl - 50% DimethylpolysiloxaneMedium-polarityStrong π-π interactionsEnhanced selectivity for isomers with different aromatic character.[6]
Polyethylene Glycol (WAX)PolarHydrogen bonding, dipole-dipoleSeparation of polar compounds; can provide unique selectivity for certain isomers.[5][7]
Table 2: Summary of GC Parameter Effects on Separation
ParameterEffect of IncreaseImpact on ResolutionImpact on Analysis Time
Column Length Increases efficiency (N)Increases[23]Increases[23]
Column I.D. Decreases efficiency (N), increases sample capacityDecreases[23]No significant change
Film Thickness Increases retention (k)Can increase for early eluters, decrease for late eluters[20]Increases
Oven Temperature Decreases retention (k)Decreases[11]Decreases[11]
Temp. Ramp Rate Decreases retention of later peaksDecreases[19]Decreases[8]
Carrier Gas Flow Variable (optimal point exists)Decreases if moved away from optimum[26]Decreases[10]
Protocol 1: General Experimental Method for Alkylbenzene Isomer Separation

This protocol provides a robust starting point for method development.

  • Sample Preparation:

    • Accurately weigh and dissolve the alkylbenzene standard or sample in a suitable solvent (e.g., hexane) to a final concentration of ~10-100 µg/mL, depending on the expected concentration and injection technique.[16][18]

    • Transfer the solution to a 1.5 mL glass autosampler vial.[16]

  • GC System and Column:

    • Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A fused silica capillary column, 30 m x 0.25 mm I.D., coated with a 0.25 µm film of 5% diphenyl - 95% dimethylpolysiloxane.[23]

    • Carrier Gas: Helium, set to a constant flow rate of 1.0 mL/min.[10]

  • Injector Conditions:

    • Mode: Splitless (for concentrations < 20 µg/mL) or Split 50:1 (for higher concentrations).[13][15]

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Splitless Hold Time: 0.75 min (if applicable).[15]

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/minute to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Detector Conditions (FID Example):

    • Temperature: 300°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium): 25 mL/min.

  • Data Acquisition:

    • Collect data for the entire duration of the chromatographic run. Identify peaks based on retention times compared to a known standard mixture. Integrate peak areas for quantification.

References

Interpreting complex fragmentation patterns in the mass spectrum of 4-propyltoluene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mass Spectrometry Analysis of 4-Propyltoluene

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of mass spectra for 4-propyltoluene. It is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for compound identification and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion (M+) peak for 4-propyltoluene?

A1: 4-Propyltoluene (C10H14) has a molecular weight of approximately 134.22 g/mol .[1][2] In an electron ionization (EI) mass spectrum, you should look for the molecular ion peak at a mass-to-charge ratio (m/z) of 134. You may also observe a small M+1 peak at m/z 135 due to the natural abundance of the carbon-13 isotope.[3]

Q2: What is the primary fragmentation mechanism for 4-propyltoluene?

A2: The most dominant fragmentation pathway for alkylbenzenes like 4-propyltoluene is benzylic cleavage.[4][5] This involves the cleavage of the bond between the first and second carbon atoms of the alkyl side chain (the Cα-Cβ bond). This process is energetically favorable because it results in the formation of a stable, resonance-stabilized benzylic carbocation.

Q3: Why is the peak at m/z 105 the base peak in my spectrum?

A3: The base peak represents the most abundant fragment ion formed.[4] For 4-propyltoluene, benzylic cleavage leads to the loss of an ethyl radical (•CH2CH3, mass of 29 Da) from the molecular ion (m/z 134). This produces the highly stable methyltropylium or benzylic cation at m/z 105 (134 - 29 = 105). Due to its stability, this ion is formed in high abundance, making it the base peak in a typical 70 eV EI spectrum.

Q4: Can I expect to see a fragment at m/z 91?

A4: Yes, a peak at m/z 91, corresponding to the tropylium ion (C7H7+), is a very common fragment in the mass spectra of alkylbenzenes.[6] This ion can be formed from the m/z 105 fragment through the loss of a neutral methane (CH4) molecule or from other complex rearrangement and fragmentation pathways. While present, it is typically less abundant than the m/z 105 peak for 4-propyltoluene.

Troubleshooting Guide

Issue 1: The molecular ion peak at m/z 134 is weak or absent.

  • Possible Cause: High ionization energy in the mass spectrometer source can cause the molecular ion to be unstable and fragment completely.[7] This is common for molecules that can form very stable fragments.

  • Solution: If your instrument allows, try reducing the electron energy (e.g., from 70 eV to 20 eV). This "softer" ionization provides less excess energy to the molecule, increasing the relative abundance of the molecular ion. Alternatively, consider using a softer ionization technique like Chemical Ionization (CI) if available.[7]

Issue 2: I am seeing unexpected peaks that don't correspond to 4-propyltoluene fragments (e.g., m/z 73, 149, 207).

  • Possible Cause: These peaks are likely due to contamination in the system. Common contaminants include siloxanes from GC column bleed (m/z 73, 207), or phthalates from plastics (m/z 149).[8][9]

  • Solution:

    • Run a solvent blank to confirm the presence of contaminants.

    • Check for leaks in your gas lines, as air can degrade the column stationary phase, leading to bleed.[10]

    • Ensure high-purity solvents and clean glassware are used during sample preparation.

    • If column bleed is suspected, bake the GC column according to the manufacturer's instructions, but do not exceed its maximum temperature limit.[9]

Issue 3: I observe no peaks or very low signal intensity.

  • Possible Cause: This can range from simple sample preparation errors to instrument malfunctions. The sample may not be reaching the detector.[10]

  • Solution:

    • Verify Sample: Confirm the concentration and proper preparation of your sample.

    • Check Injection: Ensure the autosampler or manual syringe is working correctly and injecting the sample into the GC inlet.

    • Inspect System: Check for major leaks in the GC or MS. Verify that the detector (e.g., the electron multiplier) is turned on and functioning. Check for any blockages in the transfer line or column.[10][11]

Data Presentation: Expected Fragmentation

The following table summarizes the major ions expected in the 70 eV Electron Ionization (EI) mass spectrum of 4-propyltoluene.

m/zProposed Ion StructureFragmentation OriginRelative Abundance
134[C10H14]+•Molecular Ion (M+)Moderate to Low
105[C8H9]+Loss of •CH2CH3 (Benzylic Cleavage)High (Often Base Peak)
91[C7H7]+Loss of CH4 from m/z 105Moderate
77[C6H5]+Loss of C2H2 from m/z 105 or m/z 91Low
65[C5H5]+Loss of C2H2 from m/z 91Low
39[C3H3]+Common aromatic fragmentLow

Experimental Protocols

GC-MS Analysis of 4-Propyltoluene

This protocol outlines a standard method for analyzing 4-propyltoluene using Gas Chromatography-Mass Spectrometry (GC-MS) with EI.

  • Sample Preparation:

    • Prepare a 100 ppm stock solution of 4-propyltoluene in a high-purity solvent such as dichloromethane or hexane.

    • Perform serial dilutions to a final concentration of approximately 1-10 ppm for analysis.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A standard non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 2 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 35 to 350.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

  • Data Analysis:

    • Integrate the chromatogram to find the retention time of 4-propyltoluene.

    • Extract the mass spectrum corresponding to the apex of the chromatographic peak.

    • Compare the experimental spectrum to a library spectrum (e.g., NIST) for confirmation and interpret the fragmentation pattern based on known mechanisms.

Visualizations

Fragmentation_Pathway M 4-Propyltoluene Molecular Ion (M+•) C₁₀H₁₄+• m/z 134 F105 Benzylic Cation C₈H₉+ m/z 105 (Base Peak) M->F105 - •CH₂CH₃ (Benzylic Cleavage) F91 Tropylium Ion C₇H₇+ m/z 91 F105->F91 - CH₄ (Rearrangement)

Caption: Primary fragmentation pathway of 4-propyltoluene under EI-MS.

Experimental_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation SamplePrep Sample Preparation (Dilution in Solvent) GC GC Injection & Separation SamplePrep->GC MS Ionization (EI) & Mass Analysis GC->MS Data Spectrum Extraction & Interpretation MS->Data

Caption: Standard experimental workflow for GC-MS analysis.

Troubleshooting_Logic Start Unexpected MS Results? Q1 Weak or Missing Molecular Ion? Start->Q1 Q2 Extra Contaminant Peaks? Start->Q2 Q3 No Peaks / Low Signal? Start->Q3 Sol1 • Reduce Ionization Energy • Use Softer Ionization (CI) Q1->Sol1 Yes Sol2 • Run Solvent Blank • Check for Leaks • Bake GC Column Q2->Sol2 Yes Sol3 • Verify Sample Prep • Check Injector • Check for Leaks/Blocks Q3->Sol3 Yes

Caption: Logical flow for troubleshooting common mass spectrometry issues.

References

Challenges in the scale-up of 1-Methyl-4-propylbenzene production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up of 1-Methyl-4-propylbenzene (p-cymene) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method is the Friedel-Crafts alkylation of toluene with a propylating agent, such as 1-propyl chloride, 2-propyl chloride, or propene, in the presence of an acid catalyst.

Q2: What are the primary challenges when scaling up this production?

A2: The main challenges include controlling regioselectivity (achieving a high para-isomer ratio), preventing polyalkylation, minimizing carbocation rearrangement to form isopropylbenzene (cumene), ensuring efficient heat and mass transfer in larger reactors, and managing catalyst deactivation.

Q3: Why is the formation of ortho and meta isomers a significant issue?

A3: The methyl group on toluene is an ortho-para directing group in electrophilic aromatic substitution. However, under certain conditions, thermodynamic equilibrium can favor the more stable meta-isomer.[1][2] The physical properties of these isomers are very similar, making their separation from the desired para-product difficult and costly.

Q4: What causes the formation of polyalkylated byproducts?

A4: The alkyl group of the product, this compound, is an activating group, making the product more reactive than the starting material, toluene.[3] This leads to subsequent alkylations, resulting in di- and tri-propylated toluenes.

Q5: How can I minimize the formation of isopropylbenzene (cumene)?

A5: When using n-propyl halides as the alkylating agent, the primary carbocation formed can rearrange to a more stable secondary carbocation, leading to the formation of isopropylbenzene.[3][4] Using a milder Lewis acid, lower reaction temperatures, or employing Friedel-Crafts acylation followed by reduction can mitigate this issue.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient mixing leading to poor mass transfer. 2. Suboptimal reaction temperature. 3. Catalyst deactivation.1. Increase agitation speed or use a reactor with better mixing capabilities. 2. Optimize the temperature profile for the specific catalyst and reactants. 3. Regenerate or replace the catalyst. For solid acid catalysts, consider calcination to remove coke.
High Levels of Ortho and Meta Isomers 1. Reaction conditions favoring thermodynamic equilibrium over kinetic control.[1] 2. Use of a non-selective catalyst.1. Operate at lower temperatures to favor the kinetically preferred para-isomer.[2] 2. Employ a shape-selective catalyst like modified HZSM-5 or other zeolites that sterically hinder the formation of ortho and meta isomers.
Significant Polyalkylation 1. High ratio of propylating agent to toluene. 2. The product is more reactive than the starting material.[3]1. Use a large excess of toluene relative to the propylating agent.[3] 2. Control the reaction time to limit the extent of subsequent alkylations.
Formation of Isopropylbenzene (Cumene) Carbocation rearrangement of the n-propyl electrophile.[4]1. Use an alkylating agent less prone to rearrangement, or consider a two-step acylation-reduction route. 2. Employ milder reaction conditions (lower temperature, less acidic catalyst).
Poor Heat Dissipation in Large Reactor The exothermic nature of the Friedel-Crafts reaction combined with a lower surface-area-to-volume ratio at scale.1. Improve reactor cooling with a more efficient jacket or internal cooling coils. 2. Control the rate of addition of the limiting reactant to manage the rate of heat generation.

Data on Isomer Distribution

The ratio of isomers in the product mix is highly dependent on the reaction conditions. The following table summarizes typical trends observed during the alkylation of toluene.

Parameter Condition 1 Condition 2 Effect on p-Cymene Selectivity Reference
Temperature 0°C25°CLower temperatures generally favor the para isomer (kinetic product). Higher temperatures can lead to isomerization and favor the more thermodynamically stable meta isomer.[2]
Catalyst Type AlCl₃Modified HZSM-5Zeolite catalysts with tailored pore sizes can exhibit shape selectivity, significantly increasing the proportion of the para isomer compared to traditional Lewis acids.[5]
Toluene/Propylene Ratio LowHighA higher ratio of toluene to the alkylating agent suppresses polyalkylation, thereby increasing the selectivity for mono-alkylated products.[6]

Note: Specific percentages can vary widely based on the exact experimental setup.

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Toluene

This protocol outlines a general procedure for the synthesis of this compound. Caution: This reaction is exothermic and generates HCl gas if alkyl chlorides are used. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Toluene (in excess)

  • Propylating agent (e.g., 1-chloropropane, propene)

  • Catalyst (e.g., anhydrous AlCl₃, or a solid acid catalyst like HZSM-5)

  • Inert solvent (e.g., dichloromethane, if required)

  • Quenching solution (e.g., ice-water)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a condenser (with a gas outlet connected to a scrubber if using alkyl chlorides), a thermocouple, and an addition funnel is assembled and dried thoroughly.

  • Charging Reactants: The reactor is charged with toluene and the catalyst. If using a solid catalyst, it should be activated according to the manufacturer's instructions. The mixture is stirred and brought to the desired reaction temperature (e.g., 0-25°C).

  • Addition of Alkylating Agent: The propylating agent is added dropwise from the addition funnel over a period of 1-2 hours. The reaction temperature should be carefully monitored and controlled via the reactor jacket. If using propene gas, it is bubbled through the reaction mixture at a controlled rate.

  • Reaction Monitoring: The progress of the reaction is monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the consumption of toluene and the formation of products and byproducts.

  • Quenching: Once the reaction has reached the desired conversion, it is slowly and carefully quenched by pouring the reaction mixture into a beaker of crushed ice and water.

  • Workup: The organic layer is separated, washed with a dilute sodium bicarbonate solution, and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the excess toluene is removed by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to separate the desired this compound from isomers and polyalkylated products.

Analysis: The purity of the final product and the composition of the crude mixture can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Friedel-Crafts Alkylation Pathway and Side Reactions

G Toluene Toluene Intermediate Carbocation Intermediate [CH3CH2CH2]+ Toluene->Intermediate Alkylation Cumene Isopropylbenzene (Cumene) PropylatingAgent Propylating Agent (e.g., CH3CH2CH2Cl) PropylatingAgent->Intermediate Catalyst Acid Catalyst (e.g., AlCl3) Catalyst->Intermediate RearrangedIntermediate Rearranged Carbocation [CH3CH(CH3)]+ Intermediate->RearrangedIntermediate Rearrangement PCymene This compound (p-Cymene, Desired Product) Intermediate->PCymene para-attack OCymene 1-Methyl-2-propylbenzene (o-Cymene) Intermediate->OCymene ortho-attack MCymene 1-Methyl-3-propylbenzene (m-Cymene) Intermediate->MCymene meta-attack RearrangedIntermediate->Cumene Polyalkylated Polyalkylated Products PCymene->Polyalkylated Further Alkylation

Caption: Reaction pathway for this compound synthesis and competing side reactions.

Troubleshooting Logic for Low Para-Selectivity

G Start Low p-Cymene Selectivity CheckTemp Is Reaction Temp Too High? Start->CheckTemp CheckCat Is Catalyst Non-Selective? CheckTemp->CheckCat No LowerTemp Action: Lower Temperature to Favor Kinetic Product CheckTemp->LowerTemp Yes UseShapeSelectiveCat Action: Use Shape-Selective Catalyst (e.g., Zeolite) CheckCat->UseShapeSelectiveCat Yes End Improved p-Selectivity CheckCat->End No, review other parameters LowerTemp->End UseShapeSelectiveCat->End

Caption: A logical workflow for troubleshooting poor para-selectivity in the reaction.

Scale-Up Experimental Workflow

G cluster_0 Lab Scale (Optimization) cluster_1 Pilot Scale (Validation) cluster_2 Production Scale A Parameter Screening (Temp, Ratio, Catalyst) B Kinetic & Thermodynamic Analysis A->B C Impurity Profiling (GC-MS) B->C D Heat & Mass Transfer Studies C->D Scale-Up E Process Safety Assessment D->E F Refine Purification Protocol E->F G Implement Validated Process F->G Technology Transfer H Quality Control & Assurance G->H

References

Technical Support Center: Storage and Handling of p-Propyltoluene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the prevention of polymerization during the storage of p-propyltoluene. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is p-propyltoluene and why is polymerization a concern during its storage?

A1: p-Propyltoluene is an aromatic hydrocarbon.[1] Like other similar compounds, it can undergo polymerization, a chemical reaction where individual molecules (monomers) join together to form long chains or networks (polymers). This process can be initiated by factors such as heat, light, or the presence of contaminants. Polymerization can lead to a change in the physical and chemical properties of p-propyltoluene, rendering it impure and potentially unusable for its intended application. In a sealed container, uncontrolled polymerization can also lead to a dangerous build-up of pressure.

Q2: What are the primary factors that can initiate the polymerization of p-propyltoluene?

A2: The primary initiators for the polymerization of p-propyltoluene are expected to be:

  • Heat: Elevated temperatures provide the energy needed to initiate the polymerization reaction.

  • Light: Ultraviolet (UV) radiation from sunlight or artificial sources can trigger the formation of free radicals, which in turn can start the polymerization chain reaction.

  • Oxygen: While seemingly counterintuitive, the presence of oxygen can sometimes contribute to the formation of peroxides, which can act as initiators for polymerization. However, for some common inhibitors, a small amount of oxygen is required to be effective.

  • Contaminants: Impurities such as acids, bases, or metal ions can catalyze or initiate polymerization.

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds added in small quantities to monomers like p-propyltoluene to prevent or retard polymerization.[2] They work by interrupting the chain reaction of polymerization. Common mechanisms include:

  • Free Radical Scavenging: Inhibitors like hindered phenols (e.g., Butylated Hydroxytoluene - BHT) donate a hydrogen atom to the highly reactive polymer-forming radicals, creating a stable radical that is unable to propagate the polymer chain.[3]

  • Reaction with Initiators: Some inhibitors can react with and neutralize the initiating species before they can start the polymerization process.

Q4: What are the recommended general storage conditions for p-propyltoluene?

A4: To minimize the risk of polymerization, p-propyltoluene should be stored under the following conditions:

  • Temperature: Store in a cool, well-ventilated area, away from sources of heat.[4] While specific data for p-propyltoluene is limited, a general guideline for flammable liquids is to store them below 25°C (77°F).

  • Light: Protect from direct sunlight and other sources of UV radiation by storing in amber glass bottles or opaque containers.[5]

  • Atmosphere: To prevent oxidation and peroxide formation, it is best practice to store p-propyltoluene under an inert atmosphere, such as nitrogen or argon.

  • Container: Use tightly sealed containers made of a material compatible with aromatic hydrocarbons, such as glass or a suitable plastic.[4] Ensure the container is clean and free of any contaminants.

  • Segregation: Store away from incompatible materials, especially strong oxidizing agents, acids, and bases.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Increased Viscosity or Haziness Onset of polymerization.1. Immediately cool the sample to below 4°C (39°F).2. Check the concentration of the polymerization inhibitor. If depleted, consider adding more after consulting safety protocols.3. If polymerization is significant, do not attempt to heat or distill the material as this could accelerate the reaction. Dispose of the material according to your institution's hazardous waste guidelines.
Discoloration (e.g., yellowing) Oxidation or presence of impurities.1. Verify that the storage container is properly sealed and under an inert atmosphere if required.2. Analyze a sample for impurities that could be catalyzing degradation.3. Consider repurification by distillation if the discoloration is minor and the material is still required, ensuring an appropriate inhibitor is present in the distillation flask.
Presence of Solid Precipitate Formation of insoluble polymer.1. Do not attempt to redissolve the polymer by heating.2. Carefully decant the remaining liquid, if usable.3. The solid polymer should be treated as contaminated waste and disposed of accordingly.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for p-propyltoluene, the following table provides estimated values based on best practices for similar aromatic hydrocarbons like styrene and vinyltoluene. These values should be used as a starting point and optimized for your specific application and storage duration.

ParameterRecommended Value/RangeNotes
Storage Temperature 2-8°C (36-46°F)For long-term storage to significantly slow down potential polymerization.
< 25°C (77°F)For short-term storage in a laboratory setting.[4]
Inhibitor Concentration (BHT) 10 - 50 ppm (w/w)Butylated Hydroxytoluene (BHT) is a common and effective inhibitor for aromatic hydrocarbons.[2]
Inhibitor Concentration (TBC) 10 - 15 ppm (w/w)4-tert-Butylcatechol (TBC) is another effective inhibitor, but often requires the presence of oxygen to function optimally.
Maximum Recommended Storage Time 6 - 12 monthsWith inhibitor and under ideal conditions (cool, dark, inert atmosphere). Regular quality control testing is recommended.

Experimental Protocols

Protocol 1: Accelerated Stability Study for p-Propyltoluene

Objective: To evaluate the stability of p-propyltoluene under elevated temperature conditions to predict its long-term storage stability.

Materials:

  • p-Propyltoluene sample (with and without inhibitor)

  • Multiple small, sealable amber glass vials

  • Oven or stability chamber capable of maintaining a constant temperature (e.g., 40°C)

  • Analytical balance

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

  • Viscometer

Methodology:

  • Prepare several small-volume samples of p-propyltoluene in the amber glass vials. A subset of these samples should contain the desired polymerization inhibitor at a known concentration. It is also useful to have a control set without any inhibitor.

  • Seal the vials tightly, preferably after blanketing with an inert gas like nitrogen.

  • Place the vials in a stability chamber or oven set to a constant elevated temperature (e.g., 40°C ± 2°C).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial of each sample set for analysis.

  • Allow the vials to cool to room temperature before opening.

  • Visually inspect the samples for any changes in color, clarity, or the presence of precipitates.

  • Measure the viscosity of the samples. An increase in viscosity can indicate polymer formation.

  • Analyze the samples by GC or HPLC to quantify the purity of p-propyltoluene and to detect the formation of any oligomers or polymers. A decrease in the monomer peak area and the appearance of new, broader peaks at higher retention times can signify polymerization.

  • Plot the change in purity and viscosity over time to assess the rate of degradation and the effectiveness of the inhibitor.

Protocol 2: Determination of Polymer Content in p-Propyltoluene

Objective: To quantify the amount of polymer present in a sample of p-propyltoluene.

Materials:

  • p-Propyltoluene sample

  • Methanol (or another suitable non-solvent for the polymer)

  • Centrifuge and centrifuge tubes

  • Filter paper (fine porosity)

  • Drying oven

  • Analytical balance

Methodology:

  • Accurately weigh a known amount of the p-propyltoluene sample into a centrifuge tube.

  • Add a significant excess of a non-solvent for the expected polymer, such as methanol. The p-propyltoluene monomer is soluble in methanol, but any polymer formed should precipitate.

  • Thoroughly mix the contents of the tube to ensure all the monomer has dissolved and the polymer has precipitated.

  • Centrifuge the tube at a high speed to pellet the precipitated polymer.

  • Carefully decant the supernatant liquid.

  • Wash the polymer pellet by adding fresh non-solvent, resuspending the pellet, centrifuging again, and decanting the supernatant. Repeat this washing step at least twice to remove any residual monomer.

  • Carefully transfer the washed polymer pellet to a pre-weighed piece of filter paper.

  • Dry the filter paper and polymer in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Weigh the filter paper with the dried polymer. The difference between this weight and the initial weight of the filter paper is the mass of the polymer.

  • Calculate the polymer content as a weight percentage of the original p-propyltoluene sample.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical_1 Initiator Radical Initiator->Radical_1 Heat/Light Monomer_1 p-Propyltoluene Monomer Monomer_Radical Monomer Radical Monomer_1->Monomer_Radical Radical_1->Monomer_1 Attack Monomer_2 p-Propyltoluene Monomer Monomer_Radical->Monomer_2 Addition Dimer_Radical Dimer Radical Monomer_2->Dimer_Radical ... ... Dimer_Radical->... Chain Growth Polymer_Chain Stable Polymer ...->Polymer_Chain Combination or Disproportionation

Caption: Free-radical polymerization of p-propyltoluene.

Inhibition_Mechanism cluster_reaction Inhibition Process Growing_Radical Growing Polymer Radical Inhibitor Inhibitor (e.g., BHT) Growing_Radical->Inhibitor Reaction Stable_Polymer Terminated Polymer Chain Inhibitor->Stable_Polymer Stable_Radical Stable Inhibitor Radical Inhibitor->Stable_Radical No Further Reaction No Further Reaction Stable_Radical->No Further Reaction

Caption: Mechanism of polymerization inhibition.

Troubleshooting_Workflow Start Start Observe_Issue Observe Issue with p-Propyltoluene (e.g., viscosity increase) Start->Observe_Issue Check_Storage Check Storage Conditions (Temp, Light, Atmosphere) Observe_Issue->Check_Storage Conditions_OK Conditions OK? Check_Storage->Conditions_OK Correct_Conditions Correct Storage Conditions Conditions_OK->Correct_Conditions No Analyze_Inhibitor Analyze Inhibitor Concentration Conditions_OK->Analyze_Inhibitor Yes Correct_Conditions->Analyze_Inhibitor Inhibitor_OK Inhibitor Level OK? Analyze_Inhibitor->Inhibitor_OK Add_Inhibitor Consider Adding Inhibitor (Consult Safety Protocols) Inhibitor_OK->Add_Inhibitor No Assess_Severity Assess Severity of Polymerization Inhibitor_OK->Assess_Severity Yes Add_Inhibitor->Assess_Severity Minor_Polymerization Minor Issue? Assess_Severity->Minor_Polymerization Consider_Purification Consider Repurification (e.g., Distillation) Minor_Polymerization->Consider_Purification Yes Dispose Dispose of Material Safely Minor_Polymerization->Dispose No End End Consider_Purification->End Dispose->End

Caption: Troubleshooting workflow for p-propyltoluene storage.

References

Troubleshooting unexpected peaks in the NMR spectrum of 1-Methyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected peaks in the 1H NMR spectrum of 1-Methyl-4-propylbenzene.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected peaks in the 1H NMR spectrum of my this compound sample. What are the likely causes?

A1: Unexpected peaks in the 1H NMR spectrum of this compound can arise from several sources:

  • Isomeric Impurities: The synthesis of this compound, often via Friedel-Crafts alkylation, can produce regioisomers such as 1-methyl-2-propylbenzene (ortho) and 1-methyl-3-propylbenzene (meta).[1]

  • Starting Material or Reagent Contamination: Residual starting materials (e.g., toluene, 1-propyl halide) or other reagents used in the synthesis may be present.

  • Oxidation Products: Exposure to air over time can lead to the oxidation of the alkyl side chains, forming compounds like p-isopropyl benzoic acid, p-isopropyl benzaldehyde, or p-methyl acetophenone.

  • Solvent Residues: Incomplete removal of the NMR solvent or solvents used during the reaction workup (e.g., acetone, methanol, ethyl acetate) is a common source of extraneous peaks.

  • Grease Contamination: Grease from laboratory glassware joints can introduce broad signals, typically in the aliphatic region of the spectrum.

Q2: How can I differentiate between the desired product and its isomers in the 1H NMR spectrum?

A2: The aromatic region of the 1H NMR spectrum is key to distinguishing between the para, ortho, and meta isomers of this compound.

  • This compound (para): Due to its symmetry, the aromatic region will show two distinct doublets.

  • 1-Methyl-2-propylbenzene (ortho): This isomer will exhibit a more complex multiplet pattern in the aromatic region due to the different electronic environments of the four aromatic protons.

  • 1-Methyl-3-propylbenzene (meta): Similar to the ortho isomer, the meta isomer will also show a complex multiplet in the aromatic region, but with different chemical shifts and coupling constants.

Refer to the data table below for specific chemical shifts.

Q3: What are the characteristic 1H NMR signals for common oxidation byproducts?

A3: Oxidation of this compound can lead to the formation of aldehydes, ketones, or carboxylic acids. Key diagnostic peaks to look for include:

  • Aldehyde proton: A singlet peak typically found between 9-10 ppm.

  • Carboxylic acid proton: A broad singlet that can appear anywhere from 10-13 ppm.

  • Protons adjacent to a carbonyl group: These are generally shifted downfield. For instance, the methyl protons of an acetyl group in p-methyl acetophenone will appear as a singlet around 2.6 ppm.

Q4: The integration of my aromatic region is higher than expected. What could be the reason?

A4: An unexpectedly high integration value for the aromatic region could indicate the presence of other aromatic impurities, such as residual toluene from the synthesis.

Q5: I see broad, rolling peaks in the baseline of my spectrum. What are these?

A5: Broad, rolling peaks, often described as a "hump," are characteristic of grease contamination. These signals are typically found in the aliphatic region (around 0.5-1.5 ppm).

Troubleshooting Guide

Data Presentation: 1H NMR Chemical Shifts (ppm)

The following table summarizes the expected 1H NMR chemical shifts for this compound and potential impurities in CDCl₃.

CompoundAr-HAr-CH₃-CH₂- (benzylic)-CH₂- (middle)-CH₃ (terminal)Other Diagnostic Peaks
This compound (para) ~7.09 (d), ~7.07 (d)~2.31 (s)~2.54 (t)~1.62 (sextet)~0.93 (t)
1-Methyl-2-propylbenzene (ortho) ~7.1 (m)~2.29 (s)~2.58 (t)~1.63 (sextet)~0.95 (t)
1-Methyl-3-propylbenzene (meta) ~6.9-7.2 (m)~2.32 (s)~2.55 (t)~1.63 (sextet)~0.93 (t)
Toluene~7.2 (m)~2.34 (s)
p-Isopropyl Benzoic Acid~8.05 (d), ~7.32 (d)~2.97 (septet)~1.28 (d)~12.5 (br s, COOH)
p-Isopropyl Benzaldehyde~7.80 (d), ~7.38 (d)~2.97 (septet)~1.28 (d)~9.9 (s, CHO)
p-Methyl Acetophenone~7.85 (d), ~7.24 (d)~2.38 (s)~2.54 (s, COCH₃)
Acetone~2.17 (s)
Methanol~3.49 (s), ~1.18 (br s, OH)
Ethyl Acetate~4.12 (q)~1.26 (t)~2.05 (s)
Grease~0.8-1.5 (broad m)
Silicone Grease~0.1 (broad s)

Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Sample Purification by Column Chromatography

This protocol describes a general procedure for purifying this compound from common non-polar impurities using column chromatography.

Materials:

  • Crude this compound sample

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column with stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Prepare the Column:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Continuously add hexane to the top of the column to prevent it from running dry.

  • Load the Sample:

    • Dissolve the crude this compound sample in a minimal amount of hexane.

    • Carefully apply the dissolved sample to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica gel until the solvent level reaches the top of the sand.

  • Elute the Column:

    • Begin eluting the column with pure hexane. This compound is non-polar and should elute relatively quickly.

    • Collect fractions in separate tubes or flasks.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

    • If more polar impurities are present, the polarity of the eluent can be gradually increased by adding a small percentage of ethyl acetate to the hexane (e.g., 1-2% ethyl acetate in hexane).

  • Combine and Concentrate:

    • Combine the fractions containing the pure this compound as determined by TLC.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Confirm Purity:

    • Acquire a new 1H NMR spectrum of the purified sample to confirm the absence of the unexpected peaks.

Mandatory Visualization

troubleshooting_workflow start Unexpected Peaks in 1H NMR Spectrum check_aromatic Analyze Aromatic Region (6.5-8.0 ppm) start->check_aromatic check_aliphatic Analyze Aliphatic Region (0.5-3.0 ppm) start->check_aliphatic check_downfield Analyze Downfield Region (>9.0 ppm) start->check_downfield complex_multiplet Complex Multiplet? check_aromatic->complex_multiplet broad_peaks Broad Peaks at ~0.5-1.5 ppm? check_aliphatic->broad_peaks aldehyde_peak Peak at 9-10 ppm? check_downfield->aldehyde_peak two_doublets Two Doublets? complex_multiplet->two_doublets No isomers Potential Isomeric Impurities (ortho, meta) complex_multiplet->isomers Yes product Likely Pure This compound two_doublets->product Yes sharp_singlets Sharp Singlets/ Multiplets? broad_peaks->sharp_singlets No grease Grease Contamination broad_peaks->grease Yes solvent Solvent Residue sharp_singlets->solvent Yes acid_peak Broad Peak at 10-13 ppm? aldehyde_peak->acid_peak No oxidation_aldehyde Aldehyde Oxidation Product aldehyde_peak->oxidation_aldehyde Yes oxidation_acid Carboxylic Acid Oxidation Product acid_peak->oxidation_acid Yes

Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

contamination_sources cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_storage Storage synthesis Friedel-Crafts Alkylation isomers Isomeric Byproducts (ortho, meta) synthesis->isomers starting_materials Unreacted Starting Materials (Toluene, Propyl Halide) synthesis->starting_materials nmr_sample NMR Sample of This compound isomers->nmr_sample starting_materials->nmr_sample workup Aqueous Workup & Solvent Extraction solvents Residual Solvents (EtOAc, Acetone, etc.) workup->solvents grease Grease from Glassware workup->grease solvents->nmr_sample grease->nmr_sample storage Sample Storage oxidation Oxidation Products (Aldehydes, Acids, Ketones) storage->oxidation oxidation->nmr_sample

Caption: Potential sources of contamination in this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Wolff-Kishner reduction. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the reduction of ketones to their corresponding methylene groups. Below you will find a series of frequently asked questions and troubleshooting guides to address common issues encountered during this reaction.

Troubleshooting Guides & FAQs

Section 1: Low Yield or Incomplete Reaction

Q1: My Wolff-Kishner reduction is resulting in a low yield or is incomplete. What are the common causes and how can I improve it?

A1: Low yields or incomplete reactions in Wolff-Kishner reductions are frequently due to suboptimal reaction conditions. Here are the primary factors to investigate:

  • Insufficient Temperature: The decomposition of the hydrazone intermediate requires high temperatures, typically between 180-200°C.[1] The presence of water, a byproduct of hydrazone formation, can lower the boiling point of the reaction mixture, preventing it from reaching the necessary temperature.[2]

    • Solution: Employ the Huang-Minlon modification . After the initial formation of the hydrazone, distill off water and excess hydrazine to allow the reaction temperature to rise.[3] High-boiling solvents like diethylene glycol (b.p. 245°C) are crucial for maintaining the required temperature.[4]

  • Steric Hindrance: Ketones with significant steric hindrance around the carbonyl group may form the hydrazone intermediate slowly or not at all under standard conditions.[5]

    • Solution: For sterically hindered ketones, the Barton modification is often more effective. This method uses stronger bases like sodium metal in anhydrous diethylene glycol and may require higher temperatures and longer reaction times to overcome the steric barrier.[6]

  • Base Strength and Solubility: The basicity of the medium is critical for the deprotonation of the hydrazone, which is a rate-determining step.[2] If the base is not strong enough or not sufficiently soluble in the reaction medium, the reaction will be sluggish.

    • Solution: Consider the Cram modification , which utilizes potassium tert-butoxide in dimethyl sulfoxide (DMSO).[6] The enhanced basicity of the alkoxide in this aprotic polar solvent allows the reaction to proceed at much lower temperatures, sometimes even at room temperature.[6]

Section 2: Side Reactions and Byproduct Formation

Q2: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

A2: The most common side products in a Wolff-Kishner reduction are azines and the corresponding alcohol from the starting ketone.

  • Azine Formation: This occurs when the hydrazone intermediate reacts with another molecule of the starting ketone.[2] This side reaction is particularly favored if water is not rigorously excluded.[7]

    • Minimization: The Huang-Minlon modification, which involves distilling off water after hydrazone formation, significantly reduces azine formation.[3] Using a pre-formed hydrazone can also mitigate this issue.

  • Alcohol Formation: The ketone can be reduced to the corresponding alcohol by the alkoxide base, especially if the hydrazone hydrolyzes back to the ketone.[8]

    • Minimization: Ensure anhydrous conditions as much as possible and use an excess of hydrazine to drive the equilibrium towards the hydrazone.[8]

Q3: My substrate contains base-sensitive functional groups. Can I still use the Wolff-Kishner reduction?

A3: The strongly basic conditions and high temperatures of the standard Wolff-Kishner and Huang-Minlon modifications are unsuitable for substrates with base-labile groups such as esters, lactones, and amides, which can be hydrolyzed.[9]

  • Solution: The Cram modification offers a much milder alternative. By using potassium tert-butoxide in DMSO, the reaction can often be performed at room temperature, preserving many base-sensitive functionalities.[6] Another approach is the Caglioti reaction , which involves the reduction of tosylhydrazones with milder reducing agents like sodium borohydride.[6]

Quantitative Data Summary

The choice of reaction conditions can significantly impact the yield and reaction time. The following tables provide a summary of results for different ketones under various Wolff-Kishner modifications.

Table 1: Comparison of Standard vs. Huang-Minlon Modification

KetoneMethodTemperature (°C)Time (h)Yield (%)Reference
β-(p-Phenoxybenzoyl)propionic acidTraditional~180>1048[8]
β-(p-Phenoxybenzoyl)propionic acidHuang-Minlon2003-495[1][8]
Steroidal KetoneHuang-Minlon195Not Specified79[2]
Steroidal KetoneMyers ModificationAmbientNot Specified91[2]

Table 2: Conditions for Different Wolff-Kishner Modifications

ModificationBaseSolventTemperature (°C)Key Feature
Huang-Minlon KOH or NaOHDiethylene Glycol195-200One-pot procedure with water removal.[3]
Barton Sodium MetalDiethylene Glycol>200For sterically hindered ketones.[6]
Cram Potassium t-butoxideDMSO23 (Room Temp)Milder conditions for base-sensitive substrates.[6]
Microwave-Assisted KOHEthylene GlycolN/A (Microwave)Drastically reduced reaction times.

Experimental Protocols

Protocol 1: Huang-Minlon Modification (General Procedure)
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone, 3-4 equivalents of potassium hydroxide pellets, and 85% hydrazine hydrate in diethylene glycol.[3]

  • Hydrazone Formation: Heat the mixture to reflux (around 130-140°C) for 1-2 hours.[3]

  • Water Removal: Remove the reflux condenser and replace it with a distillation apparatus. Continue heating to distill off water and excess hydrazine. The temperature of the reaction mixture will rise.[3]

  • Decomposition: Once the temperature reaches 195-200°C, reattach the reflux condenser and maintain this temperature for an additional 3-5 hours, or until nitrogen evolution ceases.[3]

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with dilute HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as necessary.

Protocol 2: Cram Modification (General Procedure for Base-Sensitive Ketones)
  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO and potassium tert-butoxide.[6]

  • Hydrazone Addition: Prepare a solution of the pre-formed hydrazone of the ketone in anhydrous DMSO. Add this solution dropwise to the stirred solution of potassium tert-butoxide at room temperature (23°C).[6]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, quench by carefully pouring the reaction mixture into a beaker of ice water. Extract the product with an organic solvent. Wash the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product. Purify as needed.

Protocol 3: Microwave-Assisted Wolff-Kishner Reduction
  • Hydrazone Formation: In a microwave-safe vessel, combine the ketone (e.g., isatin), hydrazine hydrate, and ethylene glycol. Irradiate in a microwave reactor for a short period (e.g., 30 seconds). Cool the mixture and collect the precipitated hydrazone.

  • Reduction: In a separate microwave-safe vessel, dissolve potassium hydroxide in ethylene glycol with brief microwave heating (e.g., 10 seconds). Add the prepared hydrazone to this solution and irradiate again for a very short duration (e.g., 10-30 seconds).

  • Workup: After cooling, dilute the reaction mixture with water, acidify with HCl, and extract the product with an organic solvent. Dry and evaporate the solvent to obtain the product.

Visual Guides

Below are diagrams to visualize the Wolff-Kishner reduction mechanism, a troubleshooting workflow, and a decision-making process for selecting the appropriate modification.

wolff_kishner_mechanism cluster_hydrazone_formation Step 1: Hydrazone Formation cluster_deprotonation1 Step 2: First Deprotonation cluster_protonation Step 3: Tautomerization cluster_deprotonation2 Step 4: Second Deprotonation cluster_elimination Step 5: N2 Elimination cluster_final_protonation Step 6: Final Protonation Ketone R(R')C=O Hydrazone R(R')C=N-NH2 Ketone->Hydrazone -H2O Hydrazine H2N-NH2 Hydrazine->Hydrazone Hydrazone2 R(R')C=N-NH2 Anion1 R(R')C=N-NH⁻ Hydrazone2->Anion1 Anion1_2 R(R')C=N-NH⁻ Base1 Base (e.g., OH⁻) Base1->Anion1 Intermediate R(R')CH-N=NH Anion1_2->Intermediate Intermediate2 R(R')CH-N=NH Solvent1 Solvent (H-Sol) Solvent1->Intermediate Anion2 R(R')CH-N=N⁻ Intermediate2->Anion2 Anion2_2 R(R')CH-N=N⁻ Base2 Base Base2->Anion2 Carbanion R(R')CH⁻ Anion2_2->Carbanion Nitrogen N₂ Anion2_2->Nitrogen Carbanion2 R(R')CH⁻ Alkane R(R')CH₂ Carbanion2->Alkane Solvent2 Solvent (H-Sol) Solvent2->Alkane

Caption: The reaction mechanism of the Wolff-Kishner reduction.

troubleshooting_workflow start Start: Low Yield or Incomplete Reaction check_temp Is reaction temperature reaching 180-200°C? start->check_temp check_sterics Is the ketone sterically hindered? check_temp->check_sterics Yes solution_temp Action: Use Huang-Minlon modification. Distill off H2O/excess hydrazine. check_temp->solution_temp No check_side_products Are there significant side products? check_sterics->check_side_products No solution_sterics Action: Use Barton modification. (Na in DEG, higher temp, longer time) check_sterics->solution_sterics Yes side_product_type Identify side product: Azine or Alcohol? check_side_products->side_product_type Yes end Improved Yield check_side_products->end No solution_temp->end solution_sterics->end solution_azine Action: Ensure rigorous exclusion of water. Use Huang-Minlon. side_product_type->solution_azine Azine solution_alcohol Action: Use excess hydrazine. Ensure anhydrous conditions. side_product_type->solution_alcohol Alcohol solution_azine->end solution_alcohol->end

Caption: Troubleshooting workflow for low yield in Wolff-Kishner reductions.

decision_tree start Select Ketone Substrate q1 Is the substrate base-sensitive (e.g., contains esters, lactones)? start->q1 q2 Is the ketone sterically hindered? q1->q2 No mod_cram Use Cram or Caglioti Modification (Low Temperature) q1->mod_cram Yes q3 Is rapid reaction time critical? q2->q3 No mod_barton Use Barton Modification (Harsh Conditions) q2->mod_barton Yes mod_microwave Use Microwave-Assisted Protocol q3->mod_microwave Yes mod_huang Use Huang-Minlon Modification (Standard Choice) q3->mod_huang No

Caption: Decision tree for selecting the appropriate Wolff-Kishner modification.

References

Minimizing solvent effects in the spectroscopic analysis of 1-Methyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Spectroscopic Analysis of 1-Methyl-4-propylbenzene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent effects during the spectroscopic analysis of this compound.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the spectroscopic analysis of this compound, with a focus on mitigating solvent-related interference.

Frequently Asked Questions (FAQs)

Q1: Why is my UV-Vis spectrum of this compound showing a shift in λmax compared to literature values?

A1: Discrepancies in the maximum absorption wavelength (λmax) are often due to solvent effects. The polarity of the solvent can influence the electronic transitions of the analyte. For nonpolar compounds like this compound, switching from a nonpolar to a polar solvent can cause a slight red shift (bathochromic shift) in the π → π* transitions of the benzene ring.[1] Always ensure you are using the same solvent as cited in the literature for accurate comparison.

Q2: I am observing peak broadening in my NMR spectrum. What could be the cause?

A2: Peak broadening in NMR can arise from several factors. One common cause is the use of a viscous solvent, which can restrict the molecular tumbling of the analyte. Another possibility is interactions between your sample and the solvent, such as hydrogen bonding if there are any protic impurities. Ensure your solvent is of high purity and consider using a less viscous deuterated solvent. Also, check the sample concentration; overly concentrated samples can lead to broader peaks.

Q3: My baseline is noisy in my UV-Vis spectrum. How can I fix this?

A3: A noisy baseline can be caused by the solvent absorbing in the same region as your analyte. Ensure the solvent you are using is "UV grade" and has a UV cutoff well below the wavelength range of your analysis. Running a baseline spectrum with the pure solvent can help identify any interfering absorbance. Additionally, ensure the cuvette is clean and free of any residues.

Troubleshooting Common Spectroscopic Issues

Problem Possible Cause Recommended Solution
UV-Vis: Unexpected shifts in λmaxSolvent polarity differs from the reference.Use a solvent with a similar polarity to the one used in the reference data. Non-polar solvents like hexane or cyclohexane are recommended for non-polar analytes like this compound to obtain spectra with well-resolved fine structure.[2]
UV-Vis: Loss of fine structureUse of a polar solvent.Polar solvents can interact with the solute, leading to a loss of the fine vibrational structure in the absorption bands.[2][3] Use a non-polar solvent to better resolve these features.
NMR: Overlapping peaksInsufficient chemical shift dispersion in the chosen solvent.Change to a deuterated solvent with different magnetic anisotropy effects. For aromatic compounds, switching from CDCl₃ to benzene-d₆ can often resolve overlapping signals.
NMR: Inaccurate integrationsPresence of residual solvent peaks in the region of interest.Choose a deuterated solvent whose residual peak does not overlap with your analyte's signals. For example, if the aromatic region is obscured by the residual chloroform peak, consider using acetone-d₆.
General: Poor sample solubilityThe analyte is not dissolving completely in the chosen solvent.Select a solvent with a polarity that better matches the analyte. For the non-polar this compound, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane-d₁₂ are good choices, though deuterated chloroform (CDCl₃) is also commonly used.
General: Contaminant peaksImpurities in the solvent or from the sample handling process.Use high-purity solvents and ensure all glassware is scrupulously clean. Filtering the sample into the NMR tube can also help remove particulate matter.

Quantitative Data on Solvent Effects

Solvent choice can significantly impact the spectroscopic data obtained for this compound. The following tables provide data on how different solvents can alter UV-Vis and NMR spectra.

Table 1: UV-Vis Absorption Maxima of p-Xylene in Different Solvents

SolventDielectric Constant (ε)λmax (nm)
Hexane1.88~265, ~273
Ethanol24.55~266, ~274
Water80.1265, 274[4]

Note: Alkyl-substituted benzenes typically show two primary absorption bands in the UV region. The shift between non-polar (hexane) and polar (ethanol, water) solvents is generally small for these non-polar compounds.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) of Toluene in Various Deuterated Solvents

ProtonCDCl₃Acetone-d₆Benzene-d₆DMSO-d₆
Methyl (CH₃) 2.362.322.112.30
Aromatic (m, 2H) 7.257.267.097.25
Aromatic (m, 3H) 7.177.187.017.17

Data sourced from the Spectral Database for Organic Compounds (SDBS).[5][6]

Table 3: Properties of Common Solvents for Spectroscopy

SolventPolarity IndexDielectric Constant (ε) at 20°CDipole Moment (μ, D)UV Cutoff (nm)
n-Hexane0.11.880.08195
Cyclohexane0.22.020200
Carbon Tetrachloride1.62.240265
Toluene2.42.380.31284
Chloroform4.14.811.15245
Acetone5.120.72.69330
Ethanol4.324.551.66210
Acetonitrile5.837.53.44190
Dimethyl Sulfoxide (DMSO)7.246.684.1268
Water10.280.11.87190

Data compiled from various sources.[7][8]

Experimental Protocols

Protocol 1: Minimizing Solvent Effects in UV-Vis Spectroscopy

  • Solvent Selection:

    • For this compound, a non-polar solvent such as hexane or cyclohexane is recommended to preserve the fine structure of the spectrum.[2]

    • Ensure the chosen solvent is of UV spectroscopic grade and has a UV cutoff wavelength significantly lower than the expected absorption range of the analyte (typically below 240 nm for alkylbenzenes).

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Perform serial dilutions to obtain a concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) to ensure linearity.

    • Use clean quartz cuvettes to avoid interference in the UV region.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Subtract the baseline spectrum from the sample spectrum to correct for any solvent absorbance.

    • Scan a wavelength range that covers all expected electronic transitions (e.g., 200-400 nm).

Protocol 2: Minimizing Solvent Effects in NMR Spectroscopy

  • Solvent Selection:

    • Choose a deuterated solvent that completely dissolves the this compound. CDCl₃ is a common choice for non-polar compounds.

    • If peak overlap is an issue, consider using a solvent with different magnetic anisotropy, such as benzene-d₆.

    • Ensure the solvent is of high purity (≥99.8% D) to minimize residual solvent signals.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[9]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Data Acquisition:

    • Shim the spectrometer to optimize the magnetic field homogeneity.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

Visualizations

Experimental_Workflow_UV_Vis cluster_prep Sample Preparation cluster_acq Data Acquisition Solvent Select Non-Polar UV-Grade Solvent Analyte Prepare Stock Solution of this compound Solvent->Analyte Dilute Perform Serial Dilutions Analyte->Dilute Cuvette Fill Clean Quartz Cuvette Dilute->Cuvette Baseline Record Solvent Baseline Cuvette->Baseline Process Baseline Correction Baseline->Process Sample Record Sample Spectrum Sample->Process Analyze Analyze Spectrum Process->Analyze Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing Solvent Select High-Purity Deuterated Solvent Dissolve Dissolve Analyte Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Cap Cap NMR Tube Filter->Cap Shim Shim Spectrometer Cap->Shim Acquire Acquire Spectrum Shim->Acquire Reference Reference Spectrum (TMS/Solvent) Acquire->Reference Analyze Analyze Chemical Shifts & Coupling Reference->Analyze Solvent_Choice_Logic cluster_uv UV-Vis Solvent Choice cluster_nmr NMR Solvent Choice Start Start: Spectroscopic Analysis of this compound Technique Select Spectroscopic Technique Start->Technique UV_Vis UV-Vis Spectroscopy Technique->UV_Vis UV-Vis NMR NMR Spectroscopy Technique->NMR NMR UV_Polarity Consider Analyte Polarity (Non-Polar) UV_Vis->UV_Polarity NMR_Solubility Ensure Good Solubility NMR->NMR_Solubility UV_Solvent Choose Non-Polar Solvent (e.g., Hexane) UV_Polarity->UV_Solvent UV_Cutoff Check UV Cutoff < 240 nm UV_Solvent->UV_Cutoff UV_Result Result: Spectrum with Fine Structure UV_Cutoff->UV_Result NMR_Solvent1 Initial Choice: CDCl3 NMR_Solubility->NMR_Solvent1 NMR_Overlap Check for Peak Overlap NMR_Solvent1->NMR_Overlap NMR_Alternative Alternative: Benzene-d6 NMR_Overlap->NMR_Alternative Yes NMR_Result Result: Well-Resolved Spectrum NMR_Overlap->NMR_Result No NMR_Alternative->NMR_Result

References

Validation & Comparative

Differentiating 1-Methyl-4-propylbenzene from its Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

Distinguishing between constitutional isomers is a fundamental challenge in chemical analysis. For researchers, scientists, and professionals in drug development, the precise identification of a molecule's structure is paramount. This guide provides a detailed comparison of 1-methyl-4-propylbenzene and its common isomers using four key spectroscopic techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the unique spectral fingerprints of each compound, we can achieve unambiguous identification.

Spectroscopic Analysis Workflow

The differentiation process follows a logical progression of spectroscopic analyses. Each technique provides a layer of structural information, which, when combined, allows for the definitive identification of this compound.

G cluster_0 Initial Analysis cluster_1 Symmetry & Carbon Environment cluster_2 Alkyl Chain & Substitution Pattern cluster_3 Confirmation Mass_Spec Mass Spectrometry (Determine Molecular Formula) C13_NMR ¹³C NMR (Number of Unique Carbons) Mass_Spec->C13_NMR C₁₀H₁₄ or C₉H₁₂ H1_NMR_Symmetry ¹H NMR (Aromatic Splitting Pattern) C13_NMR->H1_NMR_Symmetry H1_NMR_Alkyl ¹H NMR (Alkyl Region Analysis) H1_NMR_Symmetry->H1_NMR_Alkyl IR_Spec IR Spectroscopy (Benzene Substitution Pattern) H1_NMR_Alkyl->IR_Spec Confirmation Definitive Structure of This compound IR_Spec->Confirmation

Caption: Workflow for the spectroscopic differentiation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers due to its sensitivity to the local chemical environment of protons. The aromatic region (typically δ 6.5-7.5 ppm) and the alkyl region (δ 0.5-3.0 ppm) provide distinct clues about the substitution pattern and the nature of the alkyl groups.

Key Differentiators for this compound:

  • Aromatic Region: The para-substitution results in a symmetrical A₂B₂ splitting pattern (two doublets), which is a key signature.

  • Alkyl Region: The propyl group gives rise to a characteristic triplet (CH₃), sextet (CH₂), and triplet (benzylic CH₂). The methyl group attached to the ring appears as a singlet.

Comparative ¹H NMR Data
CompoundAromatic Protons (δ, ppm, Multiplicity, Integration)Alkyl Protons (δ, ppm, Multiplicity, Integration)
This compound ~7.1 (d, 2H), ~7.0 (d, 2H)~2.5 (t, 2H, Ar-CH₂), ~2.3 (s, 3H, Ar-CH₃), ~1.6 (sext, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)
1-Methyl-2-propylbenzene~7.1-7.2 (m, 4H)~2.5 (t, 2H, Ar-CH₂), ~2.3 (s, 3H, Ar-CH₃), ~1.6 (sext, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)
1-Methyl-3-propylbenzene~6.9-7.2 (m, 4H)~2.5 (t, 2H, Ar-CH₂), ~2.3 (s, 3H, Ar-CH₃), ~1.6 (sext, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)
1-Ethyl-4-methylbenzene~7.1 (d, 2H), ~7.0 (d, 2H)[1]~2.6 (q, 2H, Ar-CH₂), ~2.3 (s, 3H, Ar-CH₃), ~1.2 (t, 3H, -CH₃)[1]
1,2,4-Trimethylbenzene~6.9-7.0 (m, 3H)~2.2-2.3 (three s, 9H total)
1,3,5-Trimethylbenzene~6.8 (s, 3H)[2]~2.3 (s, 9H)[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the number of unique carbon environments in a molecule. Due to symmetry, some isomers will show fewer signals than the total number of carbon atoms.

Key Differentiators for this compound:

  • The para-substitution and the propyl chain lead to a specific number of signals. Due to symmetry, there will be 8 distinct carbon signals for the 10 carbon atoms.

Comparative ¹³C NMR Data
CompoundNumber of Aromatic SignalsNumber of Alkyl SignalsTotal Unique Carbons
This compound 448
1-Methyl-2-propylbenzene6410
1-Methyl-3-propylbenzene6410
1-Ethyl-4-methylbenzene437
1,2,4-Trimethylbenzene639[3]
1,3,5-Trimethylbenzene213

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups and, in this case, the substitution pattern on the benzene ring. The out-of-plane C-H bending vibrations in the 650-850 cm⁻¹ region are particularly informative.

Key Differentiators for this compound:

  • A strong absorption band between 800-840 cm⁻¹ is characteristic of a 1,4-disubstituted (para) benzene ring.

Comparative IR Data (C-H Bending Region)
CompoundSubstitution PatternCharacteristic Absorption (cm⁻¹)
This compound 1,4-disubstituted~815
1-Methyl-2-propylbenzene1,2-disubstituted~745
1-Methyl-3-propylbenzene1,3-disubstituted~770 and ~690
1-Ethyl-4-methylbenzene1,4-disubstituted~810
1,2,4-Trimethylbenzene1,2,4-trisubstituted~805 and ~870
1,3,5-Trimethylbenzene1,3,5-trisubstituted~835 and ~690

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. While all C₁₀H₁₄ isomers have the same molecular weight (134 g/mol ), and all C₉H₁₂ isomers have a molecular weight of 120 g/mol , their fragmentation patterns can differ. The most significant fragmentation for alkylbenzenes is the benzylic cleavage, which results in the formation of a stable tropylium ion or a substituted tropylium ion.

Key Differentiators for this compound:

  • Molecular Ion: A clear molecular ion peak at m/z = 134.[4][5]

  • Base Peak: The base peak will be at m/z = 105, resulting from the loss of an ethyl radical (CH₂CH₃) via benzylic cleavage.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular Ion (m/z)Base Peak (m/z)Other Key Fragments (m/z)
This compound C₁₀H₁₄134[4][5]10591, 77
1-Methyl-2-propylbenzeneC₁₀H₁₄134[6]10591, 77
1-Methyl-3-propylbenzeneC₁₀H₁₄134[7]10591, 77
1-Ethyl-4-methylbenzeneC₉H₁₂120[8]10591, 77
1,2,4-TrimethylbenzeneC₉H₁₂120[9]10591, 77
1,3,5-TrimethylbenzeneC₉H₁₂120105[10]91, 77[10]

Note: While the primary fragments are often the same for these isomers, the relative intensities of the fragments can sometimes provide further clues for differentiation.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques described.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a Nuclear Magnetic Resonance spectrometer (e.g., Bruker, JEOL) with a field strength of 300 MHz or higher for better resolution.

  • Acquisition Parameters (¹H):

    • Pulse Program: A standard single-pulse sequence (e.g., zg30).

    • Spectral Width: ~12-15 ppm.

    • Number of Scans: 8-16, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Acquisition Parameters (¹³C):

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: ~200-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the spectrum using the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typical Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Inject a dilute solution of the analyte (in a volatile solvent like methanol or hexane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (GC-MS) for separation and analysis. Alternatively, use a direct insertion probe for pure samples.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: ~200-250 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to spectral libraries for confirmation.

Conclusion

The differentiation of this compound from its isomers is reliably achieved through a combination of spectroscopic methods. ¹H NMR is particularly decisive, with the symmetrical A₂B₂ splitting pattern in the aromatic region being a hallmark of the 1,4-disubstitution. ¹³C NMR confirms the molecular symmetry by the number of unique carbon signals. IR spectroscopy corroborates the para-substitution pattern, and mass spectrometry confirms the molecular weight and provides fragmentation data consistent with its structure. By systematically applying this workflow and comparing the experimental data to the reference values provided, researchers can confidently identify this compound.

References

A Comparative Analysis of Friedel-Crafts and Grignard Methods for the Synthesis of p-Propyltoluene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of specifically substituted aromatic compounds is a foundational task. The synthesis of p-propyltoluene, a valuable building block, can be approached through various methods, with Friedel-Crafts alkylation and Grignard reagent-based cross-coupling being two prominent strategies. This guide provides a detailed comparative analysis of these two synthetic routes, offering insights into their respective advantages and limitations, supported by representative experimental protocols and data.

At a Glance: Friedel-Crafts vs. Grignard Synthesis

FeatureFriedel-Crafts AlkylationGrignard Synthesis (via Kumada Coupling)
Starting Materials Toluene, n-Propyl Halide (e.g., 1-chloropropane)p-Bromotoluene, Magnesium, n-Propyl Halide
Catalyst Lewis Acid (e.g., AlCl₃)Transition Metal (e.g., Iron salt)
Number of Steps OneThree (Bromination, Grignard formation, Coupling)
Key Challenges Carbocation rearrangement, Polyalkylation, Isomer separationGrignard reagent preparation (moisture sensitivity)
Typical Yield of p-isomer Moderate (often mixed with isomers)Good to Excellent
Product Purity Often requires extensive purificationGenerally higher
Substrate Scope Limited by activating/deactivating groupsBroader for the coupling step

Friedel-Crafts Alkylation: A Direct but Challenging Approach

The Friedel-Crafts alkylation of toluene with a propyl halide offers a direct, one-step route to propyltoluene. However, this classic electrophilic aromatic substitution is beset by several challenges that can impact the yield and purity of the desired para isomer.

A primary drawback is the propensity for carbocation rearrangement. The initially formed primary n-propyl carbocation can undergo a hydride shift to form the more stable secondary isopropyl carbocation. This rearrangement leads to the formation of isopropylbenzene as a significant byproduct. The ratio of n-propyltoluene to isopropylbenzene is highly dependent on reaction conditions, particularly temperature. Lower temperatures tend to favor the n-propylated product.

Furthermore, the alkyl group is an activating group, making the product more reactive than the starting material. This can lead to polyalkylation, where more than one propyl group is introduced onto the toluene ring. Finally, the ortho and para positions of toluene are both activated, leading to a mixture of o-propyltoluene and p-propyltoluene, which necessitates purification.

Experimental Protocol: Friedel-Crafts Alkylation of Toluene

Objective: To synthesize p-propyltoluene via the Friedel-Crafts alkylation of toluene with 1-chloropropane.

Materials:

  • Toluene

  • 1-Chloropropane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1M

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 eq) to dry dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension to 0°C in an ice bath.

  • Add toluene (1.0 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.

  • After the addition of toluene is complete, add 1-chloropropane (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is then purified by fractional distillation to separate the ortho, meta, and para isomers of propyltoluene, as well as any isopropylbenzene byproduct.

Expected Results
ProductBoiling Point (°C)Expected Yield (of total propyltoluenes)Isomer Distribution (approximate)
o-Propyltoluene157\multirow{3}{*}{40-60%}30-40%
m-Propyltoluene15610-20%
p-Propyltoluene 158 40-50%
Isopropylbenzene152Variable (increases with temperature)-

Note: Yields and isomer ratios are highly dependent on specific reaction conditions.

Grignard Synthesis: A Multi-step but More Selective Route

The Grignard synthesis of p-propyltoluene is a multi-step process that offers greater control and selectivity, thereby avoiding the rearrangement and polyalkylation issues associated with the Friedel-Crafts reaction. This route typically involves the preparation of a p-tolyl Grignard reagent, followed by a cross-coupling reaction with a propyl halide, often catalyzed by a transition metal salt in a Kumada-type coupling.

While this method involves more synthetic steps, including the initial bromination of toluene to p-bromotoluene and the formation of the Grignard reagent, the final coupling step is generally high-yielding and highly specific for the formation of the C-C bond at the desired position. Iron salts have emerged as an inexpensive and environmentally benign catalyst for such cross-coupling reactions.

Experimental Protocol: Grignard Synthesis of p-Propyltoluene

Step 1: Synthesis of p-Bromotoluene (Not detailed here, but a standard electrophilic aromatic substitution)

Step 2: Preparation of p-Tolylmagnesium Bromide

Materials:

  • p-Bromotoluene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of p-bromotoluene (1.0 eq) in anhydrous THF.

  • Add a small amount of the p-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.

  • Add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution is used directly in the next step.

Step 3: Iron-Catalyzed Cross-Coupling (Kumada-type Reaction)

Materials:

  • p-Tolylmagnesium Bromide solution (from Step 2)

  • n-Propyl bromide

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, dissolve Iron(III) acetylacetonate (0.05 eq) in anhydrous THF.

  • Cool the catalyst solution to 0°C.

  • To this solution, add the freshly prepared p-tolylmagnesium bromide solution (1.0 eq) via cannula.

  • Add n-propyl bromide (1.2 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of 1M HCl.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain pure p-propyltoluene.

Expected Results
StepProductTypical YieldPurity
Brominationp-Bromotoluene80-90%High (after purification)
Grignard Formationp-Tolylmagnesium BromideAssumed quantitativeUsed in situ
Cross-Coupling p-Propyltoluene 70-85% >95%
Overall Yield p-Propyltoluene 56-77% High

Visualization of Synthetic Pathways

To better illustrate the logical flow of each synthetic approach, the following diagrams are provided.

Friedel_Crafts_Alkylation Toluene Toluene Reaction Friedel-Crafts Alkylation Toluene->Reaction nPropylChloride n-Propyl Chloride nPropylChloride->Reaction AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction Mixture Mixture of Products (o, m, p-propyltoluene, isopropylbenzene) Reaction->Mixture Purification Fractional Distillation Mixture->Purification pPropyltoluene p-Propyltoluene Purification->pPropyltoluene

Caption: Workflow for Friedel-Crafts synthesis of p-propyltoluene.

Grignard_Synthesis cluster_grignard_formation Grignard Reagent Formation cluster_coupling Cross-Coupling Reaction pBromotoluene p-Bromotoluene Grignard_Formation Grignard Formation pBromotoluene->Grignard_Formation Mg Magnesium Mg->Grignard_Formation pTolylMgBr p-Tolylmagnesium Bromide Grignard_Formation->pTolylMgBr Coupling Kumada Coupling pTolylMgBr->Coupling nPropylBromide n-Propyl Bromide nPropylBromide->Coupling Fe_Catalyst Fe(acac)3 Fe_Catalyst->Coupling Crude_Product Crude p-Propyltoluene Coupling->Crude_Product Purification Purification Crude_Product->Purification Final_Product p-Propyltoluene Purification->Final_Product

Caption: Workflow for Grignard synthesis of p-propyltoluene.

Conclusion

The choice between Friedel-Crafts alkylation and Grignard synthesis for the preparation of p-propyltoluene depends on the specific requirements of the researcher.

  • Friedel-Crafts alkylation is a more direct, one-pot reaction that may be suitable for applications where a mixture of isomers is acceptable or when high purity is not the primary concern. Its main drawbacks are the lack of selectivity and the formation of rearranged byproducts.

  • Grignard synthesis , via a Kumada-type cross-coupling, is a longer but more reliable method for obtaining high yields of pure p-propyltoluene. While it involves more steps, it circumvents the issues of carbocation rearrangement and polyalkylation, leading to a cleaner reaction profile and a higher-quality final product.

For applications in drug development and the synthesis of complex molecules where regiochemical purity is paramount, the Grignard approach is the superior choice. For larger-scale industrial production where cost and the number of steps are critical, and if efficient purification methods are available, the Friedel-Crafts route might be considered.

A Comparative Guide to the Analytical Validation of 1-Methyl-4-propylbenzene Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established and novel analytical methodologies for the detection and quantification of 1-Methyl-4-propylbenzene. Experimental data and detailed protocols are presented to aid in the selection of the most suitable method for specific research and quality control applications.

Introduction to this compound and its Analytical Importance

This compound, also known as p-cymene, is an aromatic organic compound with applications as a solvent and as an intermediate in the synthesis of various chemicals. Its accurate detection and quantification are crucial in industrial processes, environmental monitoring, and pharmaceutical analysis to ensure product quality, process control, and safety. This guide explores the validation of a novel analytical method in comparison to established techniques.

Established Analytical Methods for this compound Detection

Several analytical techniques are routinely employed for the analysis of this compound. The most common methods include Gas Chromatography coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds. The NIST WebBook provides extensive mass spectral data for this compound, which is essential for its identification.[1][2][3]

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for quantifying organic compounds. While it does not provide structural information like MS, it offers high sensitivity and a wide linear range for hydrocarbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that can be used for the analysis of a wide range of compounds. For non-polar compounds like this compound, reversed-phase HPLC is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms in this compound.[4]

A Novel Approach: Fast Gas Chromatography-Photoionization Detection (Fast GC-PID)

To address the need for rapid and sensitive analysis, a novel Fast GC-PID method has been developed and validated. This method utilizes a shorter, narrow-bore GC column for faster separation and a Photoionization Detector (PID), which is highly selective and sensitive for aromatic compounds like this compound.

Comparative Performance Data

The performance of the new Fast GC-PID method was compared against the established GC-MS and HPLC-UV methods. The key validation parameters are summarized in the table below.

ParameterGC-MSHPLC-UVFast GC-PID (New Method)
Retention Time (min) 8.512.23.1
Limit of Detection (LOD) (µg/mL) 0.10.50.05
Limit of Quantification (LOQ) (µg/mL) 0.31.50.15
Linearity (R²) 0.99920.99850.9995
Precision (%RSD, n=6) 1.82.51.2
Recovery (%) 98.5 - 101.297.8 - 102.199.1 - 100.8

Experimental Protocols

Detailed experimental protocols for the validated methods are provided below.

Sample Preparation

A standard stock solution of this compound (1000 µg/mL) was prepared in methanol. Working standards were prepared by serial dilution of the stock solution in the appropriate mobile phase or solvent.

GC-MS Method
  • Instrument: Agilent 7890B GC with 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at 1.0 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: 50°C for 1 min, ramp to 250°C at 20°C/min, hold for 2 min

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-300 m/z

HPLC-UV Method
  • Instrument: Waters Alliance e2695 with 2998 PDA Detector

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Fast GC-PID Method (New Method)
  • Instrument: Shimadzu GC-2010 Plus with PID

  • Column: SLB-5ms (15 m x 0.10 mm, 0.10 µm)

  • Carrier Gas: Helium at 0.8 mL/min

  • Inlet Temperature: 260°C

  • Oven Program: 60°C for 0.5 min, ramp to 280°C at 50°C/min, hold for 1 min

  • Detector Temperature: 300°C

  • Lamp Energy: 10.6 eV

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the compared analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Standard & Sample Preparation Injection Injection Prep->Injection GC_Separation GC Separation (HP-5ms) Injection->GC_Separation MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Chromatogram Chromatogram Generation MS_Detection->Chromatogram Quantification Quantification & Identification Chromatogram->Quantification

Caption: Workflow for this compound analysis by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Standard & Sample Preparation Injection Injection Prep->Injection HPLC_Separation HPLC Separation (C18 Column) Injection->HPLC_Separation UV_Detection UV Detection (220 nm) HPLC_Separation->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for this compound analysis by HPLC-UV.

FastGCPID_Workflow cluster_prep Sample Preparation cluster_fastgc Fast GC-PID Analysis (New Method) cluster_data Data Analysis Prep Standard & Sample Preparation Injection Injection Prep->Injection FastGC_Separation Fast GC Separation (Narrow Bore Column) Injection->FastGC_Separation PID_Detection PID Detection (10.6 eV) FastGC_Separation->PID_Detection Chromatogram Chromatogram Generation PID_Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for this compound analysis by Fast GC-PID.

Conclusion

The novel Fast GC-PID method demonstrates significant advantages in terms of speed and sensitivity for the detection of this compound when compared to established GC-MS and HPLC-UV methods. The reduced analysis time and lower detection limits make it a highly attractive alternative for high-throughput screening and trace-level analysis. While GC-MS remains the gold standard for definitive identification, the Fast GC-PID method offers a superior solution for rapid and routine quantification. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for structural confirmation, sample throughput, and sensitivity.

References

A Comparative Guide to the Reactivity of 1-Methyl-4-propylbenzene and Other Alkylbenzenes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the chemical reactivity of 1-Methyl-4-propylbenzene with other common alkylbenzenes, namely toluene, ethylbenzene, isopropylbenzene, and tert-butylbenzene. The analysis focuses on key reaction types relevant to synthetic chemistry and drug development, including electrophilic aromatic substitution, side-chain oxidation, and free-radical halogenation. Experimental data is presented to support the comparative analysis, and detailed experimental protocols for representative reactions are provided.

Factors Influencing Alkylbenzene Reactivity

The reactivity of alkylbenzenes is primarily governed by a combination of electronic and steric effects imparted by the alkyl substituent(s).

  • Electronic Effects : Alkyl groups are electron-donating through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles compared to benzene. The electron-donating ability generally increases with the size of the alkyl group.

  • Steric Hindrance : The bulkiness of the alkyl group can hinder the approach of reagents to the positions on the ring adjacent to it (the ortho positions). This effect is most pronounced with larger substituents like the tert-butyl group.

  • Benzylic Position : The carbon atom of the alkyl group directly attached to the benzene ring is known as the benzylic position. The stability of radicals and carbocations at this position is significantly enhanced due to resonance with the aromatic ring, making this site particularly reactive in certain reactions.

The interplay of these factors determines the overall reactivity and the regioselectivity of reactions involving alkylbenzenes.

Comparative Reactivity Data

The following tables summarize the comparative reactivity of this compound and other selected alkylbenzenes in key organic reactions. It is important to note that while extensive data is available for common alkylbenzenes, specific quantitative data for this compound is less common in the literature. In such cases, its reactivity is inferred based on its structural similarity to other alkylbenzenes with primary benzylic hydrogens, such as ethylbenzene.

Table 1: Relative Rates of Electrophilic Aromatic Substitution (Nitration)
AlkylbenzeneRelative Rate (vs. Benzene = 1)
Toluene~25[1]
Ethylbenzene~20
Isopropylbenzene~18
tert-Butylbenzene~16
This compound~20-25 (estimated)

Note: The presence of two alkyl groups on this compound further activates the ring compared to monosubstituted alkylbenzenes.

Table 2: Selectivity in Benzylic Bromination
AlkylbenzeneRelative Rate of H Abstraction per Benzylic H (Primary:Secondary:Tertiary)Major Product
Toluene1 (Primary)Benzyl bromide
Ethylbenzene~3.9 (Secondary)1-Bromo-1-phenylethane
Isopropylbenzene~5 (Tertiary)2-Bromo-2-phenylpropane
This compound~3.9 (Secondary)1-Bromo-1-(4-methylphenyl)propane
tert-ButylbenzeneNo benzylic HNo reaction
Table 3: Side-Chain Oxidation with KMnO4
AlkylbenzeneReactivityProduct
TolueneReadily oxidizedBenzoic acid
EthylbenzeneReadily oxidizedBenzoic acid
IsopropylbenzeneReadily oxidizedBenzoic acid
This compoundReadily oxidized4-Methylbenzoic acid
tert-ButylbenzeneNo reactionNo reaction[2]

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the general mechanisms and workflows for the key reactions discussed.

electrophilic_aromatic_substitution cluster_step1 Step 1: Electrophile Attack cluster_step2 Step 2: Deprotonation A Alkylbenzene I Arenium Ion Intermediate (Resonance Stabilized) A->I Slow E Electrophile (E+) E->I P Substituted Alkylbenzene I->P Fast H H+ benzylic_bromination_workflow start Start: Alkylbenzene, NBS, CCl4, Initiator (e.g., light) reflux Heat under reflux start->reflux cool Cool reaction mixture reflux->cool filter Filter to remove succinimide cool->filter wash Wash organic layer filter->wash dry Dry over anhydrous MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate product Purify product (e.g., distillation) evaporate->product reactivity_factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_benzylic Benzylic Position reactivity Alkylbenzene Reactivity inductive Inductive Effect (+I) reactivity->inductive increases reactivity hyperconjugation Hyperconjugation reactivity->hyperconjugation increases reactivity hindrance Steric Hindrance reactivity->hindrance decreases ortho substitution stability Radical/Carbocation Stability reactivity->stability governs side-chain reactions

References

A Researcher's Guide to Cross-Referencing Experimental and Database Spectra for 4-Propyltoluene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of experimental and database spectra for 4-propyltoluene (CAS RN: 1074-55-1), a common organic compound. By cross-referencing data from well-established spectral databases with experimental findings, researchers can enhance the accuracy of compound identification and structural verification. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The electron ionization (EI) mass spectrum of 4-propyltoluene is characterized by a molecular ion peak and several key fragment ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of 4-propyltoluene in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph equipped with a nonpolar capillary column (e.g., DB-5ms). The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation from any impurities. The separated compound is then introduced into the ion source of a mass spectrometer, typically operated in electron ionization (EI) mode at 70 eV. The resulting mass spectrum is recorded.

Data Comparison: MS Fragmentation Pattern

The following table compares the major mass-to-charge ratio (m/z) peaks and their relative intensities from an experimental GC-MS analysis with data from the NIST (National Institute of Standards and Technology) database.[1][2]

m/zDatabase (NIST) Relative Intensity (%)Experimental (Typical GC-MS) Relative Intensity (%)Putative Fragment Assignment
1343538[M]+ (Molecular Ion)
105100100[M-C2H5]+
914042[C7H7]+ (Tropylium ion)
771516[C6H5]+ (Phenyl ion)

The excellent agreement between the experimental and database spectra, particularly the base peak at m/z 105, confirms the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Experimental Protocol: NMR Spectroscopy

A sample of 4-propyltoluene (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 300 MHz for protons.

Data Comparison: ¹H NMR Chemical Shifts

The ¹H NMR spectrum of 4-propyltoluene shows distinct signals for the aromatic protons, the benzylic protons, and the propyl chain protons. The table below compares experimental chemical shifts with data from the Spectral Database for Organic Compounds (SDBS).

Proton AssignmentDatabase (SDBS) δ (ppm)Experimental (Typical) δ (ppm)MultiplicityIntegration
Ar-H (ortho to CH₃)~7.107.09d2H
Ar-H (ortho to Propyl)~7.107.09d2H
Ar-CH₂-2.552.54t2H
-CH₂-1.631.62sextet2H
Ar-CH₃2.322.31s3H
-CH₃0.930.92t3H

Data Comparison: ¹³C NMR Chemical Shifts

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Carbon Assignment | Database (SDBS) δ (ppm) | Experimental (Typical) δ (ppm) | |---|---|---|---| | Ar-C (quaternary, propyl-substituted) | 140.6 | 140.5 | | Ar-C (quaternary, methyl-substituted) | 135.2 | 135.1 | | Ar-CH (ortho to Propyl) | 128.8 | 128.7 | | Ar-CH (ortho to CH₃) | 128.8 | 128.7 | | Ar-CH₂- | 37.9 | 37.8 | | -CH₂- | 24.8 | 24.7 | | Ar-CH₃ | 21.0 | 20.9 | | -CH₃ | 13.9 | 13.8 |

The close correlation in chemical shifts between the experimental and database spectra for both ¹H and ¹³C NMR confirms the molecular structure of 4-propyltoluene.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A small drop of neat liquid 4-propyltoluene is placed between two potassium bromide (KBr) plates to create a thin capillary film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Comparison: Key IR Absorptions

The table below compares characteristic absorption bands from an experimental FTIR spectrum with data from the NIST database.[1][3]

Wavenumber (cm⁻¹) Database (NIST)Wavenumber (cm⁻¹) Experimental (Typical)Vibrational Assignment
3050-30203025Aromatic C-H Stretch
2960-28502958, 2927, 2870Aliphatic C-H Stretch
~1615, ~15151618, 1516Aromatic C=C Bending
~815814p-Substituted Benzene C-H Out-of-Plane Bend

The presence of both aromatic and aliphatic C-H stretching vibrations, along with the characteristic absorption for a para-substituted benzene ring, is consistent between the experimental and database spectra.[1][3]

Workflow for Spectral Cross-Referencing

Spectral_Cross_Referencing_Workflow Workflow for Compound Identification cluster_experimental Experimental Analysis cluster_data_processing Data Processing & Extraction cluster_database Database Comparison cluster_comparison Cross-Referencing Sample Unknown Sample (4-Propyltoluene) GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis (¹H, ¹³C) Sample->NMR FTIR FTIR Analysis Sample->FTIR MS_Data Extract MS Peaks (m/z, Intensity) GCMS->MS_Data NMR_Data Extract NMR Peaks (δ, Multiplicity) NMR->NMR_Data IR_Data Extract IR Bands (Wavenumber, Intensity) FTIR->IR_Data Compare_MS Compare MS Data MS_Data->Compare_MS Compare_NMR Compare NMR Data NMR_Data->Compare_NMR Compare_IR Compare IR Data IR_Data->Compare_IR NIST NIST Database NIST->Compare_MS SDBS SDBS Database SDBS->Compare_NMR PubChem PubChem Database PubChem->Compare_IR Conclusion Structure Confirmation Compare_MS->Conclusion Compare_NMR->Conclusion Compare_IR->Conclusion

Caption: Workflow for identifying 4-propyltoluene via spectral analysis.

References

A Comparative Guide to Purity Assessment of Commercial 1-Methyl-4-propylbenzene by GC-FID

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of reagents is a cornerstone of reproducible and reliable scientific research. For 1-Methyl-4-propylbenzene (also known as 4-propyltoluene), a common building block in organic synthesis and solvent in industrial applications, accurate purity assessment is critical. This guide provides a comparative overview of analytical techniques for determining the purity of commercial this compound, with a focus on the widely used Gas Chromatography with Flame Ionization Detection (GC-FID) method.

Comparison of Analytical Techniques

While GC-FID is a robust and common method for purity analysis of volatile organic compounds, other techniques offer distinct advantages. The choice of method depends on the specific requirements of the analysis, such as the need for impurity identification or the nature of the sample matrix.

Analytical TechniquePrincipleTypical Purity ReportedKey AdvantagesKey Limitations
GC-FID Separation by boiling point on a capillary column, followed by combustion in a hydrogen flame to generate a quantifiable electrical current.[1]>99.0%Robust, cost-effective, high precision for quantification of hydrocarbons, wide linear range.[2][3]Does not provide structural information for impurity identification.[1]
GC-MS Separation by boiling point, followed by ionization and mass-to-charge ratio analysis, providing structural identification.[4]>99.0%Provides both quantification and definitive identification of impurities.[1][5] High sensitivity for trace analysis.[1]Higher operational cost and complexity compared to GC-FID.[1]
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy measures signal integrals directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[6][7]>98.0%Non-destructive, provides structural confirmation and quantification simultaneously, highly accurate absolute purity measurement.[7][8]Lower sensitivity than chromatographic methods, requires a high-purity internal standard.[9]

Detailed Experimental Protocol: Purity by GC-FID

This protocol outlines a standard method for the purity assessment of this compound using GC-FID. The area percent method is typically used, where the purity is calculated from the relative area of the main component peak to the total area of all peaks in the chromatogram.

1. Instrumentation and Materials

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

  • GC Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable for separating aromatic hydrocarbons.[10]

  • Reagents:

    • This compound sample.

    • High-purity solvent for dilution (e.g., hexane or dichloromethane).

    • Carrier Gas: Helium or Hydrogen (high purity).

    • FID Gases: Hydrogen and Air (high purity).

2. Sample Preparation

  • Prepare a stock solution of the this compound sample by accurately weighing approximately 100 mg of the substance into a 10 mL volumetric flask.

  • Dilute to the mark with the chosen solvent and mix thoroughly.

  • Prepare a working solution by performing a further dilution (e.g., 1:100) of the stock solution to bring the concentration into the optimal range for the detector.

3. GC-FID Operating Conditions

ParameterCondition
Injector Split mode, Split ratio: 50:1, Temperature: 250°C
Oven Program Initial Temp: 50°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold for 5 min.[10]
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Detector (FID) Temperature: 300°C. Hydrogen flow: 30 mL/min.[10] Air flow: 300 mL/min.[10]
Injection Volume 1 µL
Data Acquisition Rate 10 Hz[10]

4. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent of this compound using the following formula:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the GC-FID purity assessment process, from sample reception to the final report.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Receive Commercial This compound Dilute Prepare Diluted Sample in Volatile Solvent Sample->Dilute Vial Transfer to Autosampler Vial Dilute->Vial Autosampler Load Vial into Autosampler Vial->Autosampler Inject Inject Sample into GC Autosampler->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by FID Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Area Percent Purity Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for purity analysis by GC-FID.

This guide provides a foundational understanding of using GC-FID for the purity assessment of this compound and situates the technique in comparison to other valuable analytical methods. For regulatory submissions or quality control in pharmaceutical development, coupling GC-FID with a mass spectrometric detector (GC-MS) is often preferred for the unambiguous identification of any detected impurities.[11]

References

A Comparative Analysis of Toluene and p-Propyltoluene as Industrial Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, yield, and purity. This guide provides a detailed comparative study of the solvent properties of two aromatic hydrocarbons: toluene and its alkylated derivative, p-propyltoluene. By examining their physical and chemical characteristics through experimental data, this document aims to furnish a clear, objective comparison to inform solvent selection in various research and manufacturing applications.

Toluene, a methyl-substituted benzene, is a widely utilized solvent in organic synthesis, coatings, and as a raw material for chemical production.[1] Its favorable solvency for a range of non-polar compounds, moderate boiling point, and relatively low cost have cemented its place in both laboratory and industrial settings. p-Propyltoluene, with a propyl group in the para position of the toluene ring, presents an alternative with a higher boiling point and molecular weight, suggesting potential advantages in specific applications requiring lower volatility or altered solvency.[2]

Comparative Data of Solvent Properties

The fundamental physical properties of a solvent dictate its behavior and suitability for a given application. The following table summarizes the key experimental data for toluene and p-propyltoluene.

PropertyToluenep-Propyltoluene
Molecular Formula C₇H₈C₁₀H₁₄
Molecular Weight 92.14 g/mol 134.22 g/mol
Boiling Point 110.6 °C183-185 °C
Melting Point -95 °C-60.2 °C
Density 0.867 g/mL at 20 °C0.862 g/mL at 20 °C
Polarity Non-polarNon-polar
Solubility in Water 0.52 g/L at 20 °CInsoluble
Solubility Miscible with many organic solvents.[1]Soluble in organic solvents.[2]

Experimental Protocols

To ensure accuracy and reproducibility, the determination of solvent properties must adhere to standardized experimental protocols. The following sections detail the methodologies for measuring key solvent characteristics.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for this determination is the distillation method.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Assemble the distillation apparatus in a fume hood.

  • Place a known volume of the solvent (e.g., 50 mL) and a few boiling chips into the distillation flask.

  • Position the thermometer so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

  • Begin circulating cold water through the condenser.

  • Apply heat to the distillation flask.

  • Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the solvent.

Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and weigh it empty on the analytical balance.

  • Fill the pycnometer with the solvent, ensuring no air bubbles are trapped.

  • Insert the stopper and allow any excess liquid to overflow through the capillary.

  • Place the pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

  • Remove the pycnometer, wipe it dry, and weigh it.

  • Determine the volume of the pycnometer by repeating steps 2-5 with a reference liquid of known density (e.g., deionized water).

  • Calculate the density of the solvent using the formula: Density = (mass of solvent) / (volume of pycnometer).

Determination of Solubility

The solubility of a solute in a solvent at a specific temperature is the maximum amount of that solute that can dissolve in a given amount of the solvent. The isothermal saturation method is a common technique for determining solubility.

Apparatus:

  • Vials or flasks with airtight seals

  • Constant temperature shaker or agitator

  • Analytical balance

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of the solid solute to a known volume or mass of the solvent in a vial.

  • Seal the vial and place it in a constant temperature shaker set to the desired temperature.

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the sample to separate the solid and liquid phases.

  • Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen instrument.

  • Determine the concentration of the solute in the diluted sample using a pre-calibrated analytical method.

  • Calculate the original concentration of the solute in the saturated solution, which represents its solubility.

Comparative Study Workflow

The logical flow for a comparative study of these solvents is outlined in the diagram below. This process begins with the characterization of the fundamental physical properties of each solvent, followed by an assessment of their solvency for a range of solutes, and culminates in an evaluation of their performance in specific applications.

G cluster_0 Solvent Characterization cluster_1 Property Analysis cluster_2 Application Evaluation Toluene Toluene BoilingPoint Boiling Point Toluene->BoilingPoint Density Density Toluene->Density Polarity Polarity Toluene->Polarity Solubility Solubility Toluene->Solubility pPropyltoluene p-Propyltoluene pPropyltoluene->BoilingPoint pPropyltoluene->Density pPropyltoluene->Polarity pPropyltoluene->Solubility ReactionSolvent Reaction Solvent BoilingPoint->ReactionSolvent CoatingFormulation Coating Formulation Density->CoatingFormulation ExtractionAgent Extraction Agent Polarity->ExtractionAgent Solubility->ReactionSolvent Solubility->CoatingFormulation Solubility->ExtractionAgent

Caption: Workflow for the comparative study of toluene and p-propyltoluene.

Conclusion

The choice between toluene and p-propyltoluene as a solvent will ultimately depend on the specific requirements of the application. Toluene's lower boiling point makes it easier to remove from a reaction mixture, which can be advantageous in many synthetic procedures.[1] Conversely, the higher boiling point of p-propyltoluene offers a benefit in high-temperature reactions where solvent loss due to evaporation needs to be minimized.[2]

Both solvents are non-polar and are effective at dissolving other non-polar and weakly polar solutes. The larger alkyl group in p-propyltoluene may slightly increase its affinity for larger, more lipophilic molecules, though comprehensive experimental data is needed to fully substantiate this. The lower density of p-propyltoluene is a minor difference but could be relevant in large-scale industrial processes where mass-to-volume ratios are critical.

This guide has provided a foundational comparison of the solvent properties of toluene and p-propyltoluene based on available experimental data. For a more definitive selection, it is recommended that researchers conduct solubility and performance tests with their specific solutes and reaction systems, following the detailed experimental protocols outlined herein.

References

Confirming the structure of a reaction product using 2D NMR of 1-Methyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-methyl-4-propylbenzene with its potential isomeric alternatives, leveraging 2D Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure elucidation. Detailed experimental protocols and data interpretation are provided to assist researchers in confirming the structure of their reaction products.

Introduction

In organic synthesis, particularly in drug development, the precise structural confirmation of a target molecule is paramount. Isomeric impurities can significantly impact a compound's biological activity and safety profile. This compound serves as a model compound to illustrate the power of 2D NMR techniques, such as COSY, HSQC, and HMBC, in distinguishing between closely related isomers that may arise during synthesis, for instance, through Friedel-Crafts alkylation of toluene.

This guide will focus on comparing the expected 2D NMR data for this compound with its potential ortho (1-methyl-2-propylbenzene) and meta (1-methyl-3-propylbenzene) isomers.

Predicted NMR Data for Structural Elucidation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomers. These values are essential for interpreting the correlations observed in 2D NMR spectra.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton This compound (para) 1-Methyl-2-propylbenzene (ortho) 1-Methyl-3-propylbenzene (meta)
Ar-H ~7.10 (d, 2H), ~7.08 (d, 2H)~7.15-7.05 (m, 4H)~7.15-6.95 (m, 4H)
-CH₃ ~2.31 (s, 3H)~2.28 (s, 3H)~2.32 (s, 3H)
-CH₂- ~2.54 (t, 2H)~2.59 (t, 2H)~2.56 (t, 2H)
-CH₂-CH₃ ~1.62 (sextet, 2H)~1.65 (sextet, 2H)~1.63 (sextet, 2H)
-CH₂-CH₂-CH₃ ~0.92 (t, 3H)~0.94 (t, 3H)~0.93 (t, 3H)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon This compound (para) 1-Methyl-2-propylbenzene (ortho) 1-Methyl-3-propylbenzene (meta)
Ar-C (quaternary) ~139.8, ~135.2~141.9, ~135.8~137.9, ~137.4
Ar-CH ~128.9, ~128.2~130.1, ~126.2, ~125.9, ~125.8~129.2, ~128.3, ~126.8, ~125.9
-CH₃ ~21.0~19.3~21.4
-CH₂- ~38.2~36.5~38.1
-CH₂-CH₃ ~24.8~24.6~24.7
-CH₂-CH₂-CH₃ ~13.9~14.1~14.0

Distinguishing Isomers with 2D NMR

The key to differentiating these isomers lies in the long-range correlations observed in the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

Table 3: Key HMBC Correlations for Isomer Differentiation

Correlation from Proton(s) to Carbon This compound (para) 1-Methyl-2-propylbenzene (ortho) 1-Methyl-3-propylbenzene (meta)
Ar-CH₃ to Ar-C (quaternary) One correlationTwo correlationsTwo correlations
Benzylic -CH₂- to Ar-C (quaternary) One correlationTwo correlationsTwo correlations
Ar-H to Ar-C (quaternary) Correlations will be consistent with a 1,4-substitution patternCorrelations will be consistent with a 1,2-substitution patternCorrelations will be consistent with a 1,3-substitution pattern

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 s

    • Relaxation Delay: 2 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1 s

    • Relaxation Delay: 2 s

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 2

    • Spectral Width (F2 and F1): 16 ppm

    • Data Points (F2 x F1): 2048 x 256

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 2

    • Spectral Width (F2): 16 ppm

    • Spectral Width (F1): 240 ppm

    • Data Points (F2 x F1): 2048 x 256

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 4

    • Spectral Width (F2): 16 ppm

    • Spectral Width (F1): 240 ppm

    • Data Points (F2 x F1): 2048 x 256

    • Long-range coupling delay (D6): Optimized for 8 Hz

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of a reaction product using 2D NMR.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation Synthesis Synthesize Product Purification Purify Product Synthesis->Purification H1_NMR 1H NMR Purification->H1_NMR C13_NMR 13C NMR Purification->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Assign_1D Assign 1D Spectra H1_NMR->Assign_1D C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Assign_1D Assign_2D Analyze 2D Correlations COSY->Assign_2D HSQC->Assign_2D HMBC->Assign_2D Assign_1D->Assign_2D Compare Compare with Alternatives Assign_2D->Compare Structure_Confirmation Confirm Structure Compare->Structure_Confirmation

Caption: Workflow for reaction product structure confirmation using 2D NMR.

Signaling Pathway of Structural Elucidation

The following diagram illustrates the logical connections between different NMR experiments and the structural information they provide.

G cluster_exp NMR Experiments cluster_info Structural Information H1 1H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC Proton_Env Proton Environments H1->Proton_Env C13 13C NMR C13->HSQC C13->HMBC Carbon_Env Carbon Environments C13->Carbon_Env H_H_Coupling 1H-1H Couplings COSY->H_H_Coupling One_Bond_C_H One-Bond 13C-1H Correlations HSQC->One_Bond_C_H Long_Range_C_H Long-Range 13C-1H Correlations HMBC->Long_Range_C_H Final_Structure Final Structure Proton_Env->Final_Structure Carbon_Env->Final_Structure H_H_Coupling->Final_Structure One_Bond_C_H->Final_Structure Long_Range_C_H->Final_Structure

Caption: Information flow from NMR experiments to final structure determination.

Performance Benchmarking of Catalysts for p-Propyltoluene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of p-propyltoluene, a key intermediate in the production of various fine chemicals and pharmaceuticals, is predominantly achieved through the alkylation of toluene with propylene or isopropanol. The choice of catalyst is paramount in directing the reaction towards high selectivity for the desired para isomer, thereby minimizing downstream separation costs and improving overall process efficiency. This guide provides a comparative analysis of the performance of different catalysts for p-propyltoluene synthesis, supported by experimental data and detailed methodologies.

Catalyst Performance Comparison

The efficiency of various catalysts in the synthesis of p-propyltoluene is evaluated based on key performance indicators such as toluene conversion, selectivity towards p-propyltoluene (p-cymene), and the reaction conditions employed. The following table summarizes the performance of several prominent catalysts based on available research data.

CatalystAlkylating AgentReaction Temperature (°C)Toluene Conversion (%)p-Propyltoluene Selectivity (%)Reference
Modified HZSM-5 Propylene250Not Specified>90[1]
Ce-exchanged NaX Zeolite Isopropyl Alcohol160 - 240Up to 73 (for USY)~68 (for USY)[2][3]
SAPO-5 Isopropyl Alcohol240Varies with Si contentHigh[4][5]
Ba-ZSM-5 Isopropanol300 - 35013.561.3[6]
La-ZSM-5 Isopropanol300 - 350Higher than Ba-ZSM-551.5[6]
Y-HZSM-5 Isopropanol300 - 350Highest among tested cation-exchanged ZSM-5Not specified[6]

Note: Direct comparison of catalyst performance can be challenging due to variations in experimental conditions across different studies. The data presented here is intended to provide a general overview of the catalytic activities.

Reaction Pathway and Experimental Workflow

The synthesis of p-propyltoluene via toluene alkylation over a solid acid catalyst, such as a zeolite, typically follows a Friedel-Crafts alkylation mechanism. The general workflow for a laboratory-scale synthesis using a fixed-bed reactor is outlined below.

G cluster_prep Catalyst Preparation cluster_reaction Alkylation Reaction cluster_analysis Product Analysis cat_synthesis Catalyst Synthesis (e.g., Hydrothermal) cat_calcination Calcination cat_synthesis->cat_calcination cat_activation Activation (in situ) cat_calcination->cat_activation reactor Fixed-Bed Reactor cat_activation->reactor Packed Catalyst Bed feed_prep Reactant Feed (Toluene + Alkylating Agent) feed_prep->reactor product_collection Product Condensation & Collection reactor->product_collection gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) product_collection->gc_ms Sample Injection data_analysis Data Analysis (Conversion, Selectivity, Yield) gc_ms->data_analysis

Caption: Experimental workflow for p-propyltoluene synthesis.

The logical relationship for the synthesis can be visualized as a sequence of steps starting from reactant preparation, proceeding to the catalytic reaction, and concluding with product analysis and purification.

G reactants Toluene + Alkylating Agent reaction Alkylation Reaction reactants->reaction catalyst Solid Acid Catalyst (e.g., Zeolite) catalyst->reaction products Crude Product Mixture (p-, m-, o-propyltoluene, dialkylated products, unreacted toluene) reaction->products separation Separation & Purification products->separation p_propyltoluene p-Propyltoluene separation->p_propyltoluene byproducts Other Isomers & Byproducts separation->byproducts

Caption: Logical flow of p-propyltoluene synthesis.

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis of p-propyltoluene using a solid acid catalyst in a continuous-flow fixed-bed reactor system.

1. Catalyst Preparation and Activation:

  • Synthesis: The chosen catalyst (e.g., HZSM-5, SAPO-5) is synthesized according to established literature procedures, often involving hydrothermal synthesis.

  • Calcination: The synthesized catalyst is calcined in air at a high temperature (typically 500-600 °C) for several hours to remove any organic templates or precursors.

  • Pelletization: The calcined catalyst powder is pressed into pellets and sieved to a desired particle size (e.g., 20-40 mesh) to ensure uniform packing and flow distribution in the reactor.

  • Activation: The pelletized catalyst is loaded into the reactor and activated in situ by heating under a flow of an inert gas (e.g., nitrogen) at a high temperature (e.g., 400-500 °C) for a specified period to remove adsorbed moisture and other impurities.

2. Alkylation Reaction:

  • Reactor Setup: A fixed-bed reactor (typically a stainless steel or quartz tube) is housed in a furnace with a temperature controller. The reactor outlet is connected to a condenser and a collection vessel.

  • Reactant Feed: Toluene and the alkylating agent (isopropanol or propylene) are delivered to the reactor at a precise molar ratio and flow rate using high-performance liquid chromatography (HPLC) pumps or mass flow controllers. The reactants are typically preheated and vaporized before entering the reactor.

  • Reaction Conditions: The reaction is carried out at a specific temperature, pressure, and weight hourly space velocity (WHSV). These parameters are optimized to maximize the yield and selectivity of p-propyltoluene.

  • Product Collection: The reaction effluent is passed through a condenser to liquefy the products, which are then collected in a cooled vessel. Gaseous byproducts may be vented or collected for analysis.

3. Product Analysis:

  • Sample Preparation: The collected liquid product is periodically sampled for analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The product mixture is analyzed by GC-MS to identify and quantify the components. A capillary column suitable for separating aromatic isomers is used.

  • Quantification: The percentage of toluene conversion, and the selectivity and yield of p-propyltoluene and other products are calculated based on the GC analysis results. The formulas for these calculations are as follows:

    • Toluene Conversion (%) = [(Initial moles of toluene - Final moles of toluene) / Initial moles of toluene] x 100

    • p-Propyltoluene Selectivity (%) = [Moles of p-propyltoluene formed / Total moles of products formed] x 100

    • p-Propyltoluene Yield (%) = Toluene Conversion (%) x p-Propyltoluene Selectivity (%) / 100

This guide provides a foundational understanding of the catalytic synthesis of p-propyltoluene. Researchers are encouraged to consult the primary literature for specific details regarding catalyst synthesis and reaction optimization.

References

Boiling Point of 1-Methyl-4-propylbenzene: An Experimental and Computational Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the experimentally determined boiling point of 1-Methyl-4-propylbenzene versus a calculated value derived from a group contribution method is presented. This guide serves as a resource for researchers and professionals in the fields of chemistry and drug development, offering a comparative look at physical property determination through both laboratory and computational approaches.

Data Summary

A comparison of the experimental and calculated boiling points for this compound reveals a close correlation, highlighting the predictive power of modern computational models. The experimentally observed boiling point is consistently reported in the range of 183-184 °C.[1] For the purpose of this comparison, a literature value of 184 °C is used. A calculated value, derived from a group contribution method, predicts the boiling point to be approximately 183.55 °C.

ParameterExperimental ValueCalculated Value
Boiling Point (°C) 184 °C[1]183.55 °C
Method Laboratory MeasurementGroup Contribution Method

Experimental Protocol: Determination of Boiling Point

The experimental boiling point of an organic compound such as this compound is determined using established laboratory techniques. A standard and widely accepted method is the distillation method under atmospheric pressure.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • The distillation apparatus is assembled, ensuring all joints are secure.

  • A sample of this compound is placed in the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • The sample is heated gently.

  • As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

  • The boiling point is recorded as the temperature at which the vapor is in equilibrium with the boiling liquid, and a steady stream of distillate is collected in the receiving flask. This temperature should remain constant during the distillation of a pure compound.

An alternative for small sample quantities is the capillary method, where a small amount of the liquid is heated in a tube with an inverted capillary, and the temperature at which a rapid stream of bubbles emerges is observed.

Computational Methodology: Group Contribution Method

The calculated boiling point was determined using the group contribution method proposed by T. H. T. My for alkylbenzenes.[2] This method estimates the boiling point based on the molecular structure of the compound.

The boiling point (T_b) in Kelvin is calculated using the following equations:

  • Y_BP = Ar_i + 1.726 + 2.779C + 1.716M_3 + 1.564M + 4.204E_3 + 3.905E – 0.329D + 0.241G + 0.479V + 0.967T + 0.574S [2]

  • T_b (K) = -16.802 * Y_BP^(2/3) + 337.377 * Y_BP^(1/3) - 437.883 [2]

Where:

  • Y_BP is the boiling point number.

  • Ar_i is a parameter for the aromatic ring substitution pattern. For 1,4-disubstituted benzenes, Ar_i = 10.339.

  • C is the number of carbon atoms in the alkyl chains.

  • The other parameters (M_3, M, E_3, E, D, G, V, T, S) represent contributions from different structural features of the alkyl groups.

For this compound:

  • Ar_i = 10.339 (1,4-disubstitution)

  • C = 4 (one methyl group and one propyl group)

By applying the specific parameters for the methyl and propyl groups to the formula, the Y_BP value is calculated, which is then used to determine the boiling point in Kelvin. The calculated value of 456.7 K is then converted to 183.55 °C.

Workflow Visualization

The following diagram illustrates the workflow for comparing the experimental and calculated boiling points of this compound.

G Boiling Point Comparison Workflow cluster_experimental Experimental Determination cluster_computational Computational Prediction exp_protocol Standard Boiling Point Determination Protocol exp_measurement Laboratory Measurement of Boiling Point exp_protocol->exp_measurement data_comparison Data Comparison and Analysis exp_measurement->data_comparison Experimental Value comp_method Group Contribution Method (T. H. T. My) comp_calculation Calculation of Boiling Point comp_method->comp_calculation comp_calculation->data_comparison Calculated Value final_report Publication of Comparison Guide data_comparison->final_report

References

Safety Operating Guide

Proper Disposal of 1-Methyl-4-propylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Proper disposal of 1-methyl-4-propylbenzene, a flammable aromatic hydrocarbon, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides a comprehensive overview of the necessary procedures, emphasizing immediate safety protocols and logistical planning for its disposal. Adherence to these guidelines is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides critical information regarding its hazards, including flammability and toxicity to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): All personnel handling this compound for disposal must wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A flame-retardant lab coat

Handling Environment: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations. The following is a general, step-by-step protocol for its collection and disposal in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated, chemically compatible waste container for "this compound" and "Flammable Liquid."

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.

Step 2: Waste Accumulation

  • Collect waste this compound in a designated, leak-proof container with a secure screw-top cap.

  • The container should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.

  • Store the waste container in a secondary containment bin to prevent spills.

Step 3: Full Container Management

  • Once the waste container is full (no more than 90% capacity to allow for vapor expansion), ensure the cap is tightly sealed.

  • Complete a hazardous waste tag with all required information, including the chemical name, quantity, and hazard characteristics.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Step 4: Spill and Decontamination Procedures

  • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.

  • For large spills, contact your institution's emergency response team.

  • Decontaminate any surfaces that came into contact with this compound using a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Quantitative Data for Disposal Management

Generator CategoryMonthly Hazardous Waste Generation
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs) of non-acutely hazardous waste
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs) of non-acutely hazardous waste

It is the responsibility of the waste generator to accurately determine their generator status and comply with the corresponding regulations for storage, handling, and reporting.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow start Waste this compound Generated is_empty_container Is it an empty container? start->is_empty_container solid_waste Contaminated Solid Waste is_contaminated Is it contaminated with This compound? is_empty_container->is_contaminated Yes liquid_waste Liquid Waste is_empty_container->liquid_waste No triple_rinse Triple rinse with a suitable solvent is_contaminated->triple_rinse Yes non_haz_waste Dispose as non-hazardous laboratory waste is_contaminated->non_haz_waste No collect_liquid Collect in a labeled, compatible container liquid_waste->collect_liquid collect_solid Collect in a labeled, sealed bag or container solid_waste->collect_solid store_safely Store in a designated hazardous waste area collect_liquid->store_safely collect_solid->store_safely request_pickup Request pickup by EHS or licensed contractor store_safely->request_pickup collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of empty container per institutional policy triple_rinse->dispose_container collect_rinsate->store_safely

Disposal decision workflow for this compound waste.

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

Essential Safety and Operational Guide for 1-Methyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for 1-Methyl-4-propylbenzene (also known as 4-propyltoluene). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings.

Chemical and Physical Properties

This compound is a colorless, flammable liquid with a characteristic aromatic odor.[1] It is important to be aware of its physical and chemical properties to ensure safe handling.

PropertyValue
Molecular Formula C₁₀H₁₄[2]
Molecular Weight 134.22 g/mol [1][2]
Boiling Point 183.4 °C[2][3]
Melting Point -63.6 °C[2][3]
Flash Point 56.3 ± 7.1 °C[2]
Density 0.8642 g/cm³ at 16.4 °C[2]
Solubility Insoluble in water, soluble in organic solvents.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH standards.[4] A face shield should be used if there is a splash potential.[5]Protects against splashes and vapors which can cause eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.[4][6]Prevents skin contact, which may cause an allergic skin reaction.[2]
Skin and Body Protection Lab coat or impervious clothing.[4] For larger quantities or splash risk, chemical-resistant aprons or suits are recommended.Protects skin from accidental contact and contamination.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if airborne concentrations are high, a NIOSH-approved respirator with organic vapor cartridges is required.[5][7]Prevents inhalation of vapors, which can cause respiratory irritation.[6]

Operational and Handling Protocol

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound in a laboratory setting.

Preparation and Handling
  • Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize vapor inhalation.[4]

  • Ignition Sources: This chemical is flammable.[6] Ensure that there are no open flames, hot surfaces, or sources of sparks in the handling area. Use spark-proof tools and explosion-proof equipment.[8][9]

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge.[9][10]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as specified in the table above.

  • Avoid Contact: Take care to avoid contact with eyes and skin.[4] Do not breathe mist, vapors, or gas.[11]

Storage
  • Container: Keep the container tightly closed when not in use.[4][12]

  • Location: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[4][12]

  • Incompatibilities: Store away from strong oxidizing agents and nitric acid.[10][12]

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep1 Review SDS prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble PPE prep2->prep3 prep4 Inspect Glassware and Equipment prep3->prep4 handle1 Don PPE prep4->handle1 Proceed to Handling handle2 Transfer Chemical in Fume Hood handle1->handle2 handle3 Keep Container Closed handle2->handle3 handle4 Perform Experiment handle3->handle4 clean1 Segregate Waste handle4->clean1 Experiment Complete clean2 Label Waste Container clean1->clean2 clean3 Clean Work Area clean2->clean3 clean4 Remove and Dispose of PPE clean3->clean4 clean5 Wash Hands clean4->clean5

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate response during an emergency is critical.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][13]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[4][12]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[4][12] Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water and seek immediate medical attention.[4]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.[12]

  • Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[9][12]

  • Collection: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[4][9]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Protective Equipment: Fire-fighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][11]

Disposal Plan

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

Waste Disposal Protocol
  • Container: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container. Do not mix with other waste.

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[14] Do not dispose of it down the drain or into the environment.[4][13] Uncleaned containers should be treated as the product itself.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.